molecular formula C10H11ClN2O B1388362 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride CAS No. 53552-11-7

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Número de catálogo: B1388362
Número CAS: 53552-11-7
Peso molecular: 210.66 g/mol
Clave InChI: TXZGPHYYERYJNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZGPHYYERYJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654862
Record name 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53552-11-7
Record name 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride (CAS Number: 53552-11-7), a key intermediate in pharmaceutical research.[1] Where experimental data is not publicly available, this document outlines authoritative, field-proven methodologies for its determination, empowering researchers to conduct thorough characterization.

Introduction: The Significance of this compound

This compound, also known as 3-aminoacetylindole hydrochloride, is a crucial building block in the synthesis of a variety of bioactive indole-based compounds. Its structure lends itself to the development of novel therapeutics, particularly in the fields of neurology and psychiatry. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

The hydrochloride salt form enhances the stability of the parent compound, 2-amino-1-(1H-indol-3-yl)ethanone, which is susceptible to degradation. This guide will delve into the essential physical characteristics that define this compound's behavior and utility.

Chemical Identity and Structure

A foundational aspect of understanding any chemical entity is its unequivocal identification and structure.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

PropertyValueSource
IUPAC Name 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride[1]
CAS Number 53552-11-7[1]
Molecular Formula C₁₀H₁₁ClN₂O[1]
Molecular Weight 210.66 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl
InChIKey TXZGPHYYERYJNX-UHFFFAOYSA-N[1]

Macroscopic and Thermal Properties

The macroscopic appearance and thermal behavior of a compound are critical for handling, storage, and processing.

Physical State and Appearance

This compound is typically supplied as a solid. The color and crystalline form can vary depending on the synthetic route and purification method.

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the widely accepted capillary method for melting point determination.[2]

Figure 2: Workflow for Melting Point Determination.

Causality in Protocol:

  • Drying the sample: Essential to remove any residual solvent, which can act as an impurity and depress the melting point.[3]

  • Sample height of 2-3 mm: Ensures uniform heat transfer throughout the sample, preventing a broad melting range due to temperature gradients.[3]

  • Slow heating rate: A slow temperature ramp (1-2 °C per minute) near the melting point is critical for allowing the system to remain in thermal equilibrium, yielding an accurate melting range.[4]

Solubility Profile

Solubility is a fundamental property that dictates the choice of solvents for synthesis, purification, and formulation. As an amine hydrochloride, this compound is expected to be a polar, ionic compound.

Table 2: Predicted and Experimental Solubility

SolventPredicted SolubilityExperimental Data
WaterHighNot available
MethanolHighNot available
EthanolModerate to HighNot available
Dimethyl Sulfoxide (DMSO)HighNot available
Dichloromethane (DCM)LowNot available
Diethyl EtherVery Low/InsolubleNot available
HexanesVery Low/InsolubleNot available

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The isothermal equilibrium method is a robust technique for accurately determining the solubility of a compound in various solvents.[5]

Figure 3: Workflow for Isothermal Equilibrium Solubility Determination.

Rationale for HPLC-UV Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice for quantification due to its high sensitivity, specificity, and accuracy. The indole chromophore in the molecule allows for strong UV absorbance, facilitating reliable detection.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Indole NH: A broad singlet typically downfield (>10 ppm).

  • Aromatic Protons: Multiplets in the aromatic region (7-8.5 ppm), with characteristic coupling patterns for the substituted benzene ring.

  • Methylene Protons (-CH₂-): A singlet or a pair of doublets adjacent to the carbonyl group.

  • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and temperature-dependent.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbon (C=O): A signal in the downfield region (typically >180 ppm).

  • Indole Carbons: Multiple signals in the aromatic region (100-140 ppm).

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region.

Protocol for NMR Sample Preparation and Analysis:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and assign the chemical shifts based on known ranges for indole derivatives and the effects of protonation.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected FT-IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretching3400-3300
N-H (Ammonium)Stretching (broad)3200-2800
C-H (Aromatic)Stretching3100-3000
C=O (Ketone)Stretching~1680-1660 (conjugated)
C=C (Aromatic)Stretching1600-1450
N-H (Ammonium)Bending~1600-1500

Justification of Expected Wavenumbers:

  • The carbonyl (C=O) stretch is expected at a lower wavenumber due to conjugation with the indole ring.[8]

  • The broad N-H stretching band for the ammonium salt is a characteristic feature of amine hydrochlorides.[9]

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Label the significant peaks and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

  • Parent Ion [M+H]⁺: The protonated molecule of the free base (2-amino-1-(1H-indol-3-yl)ethanone), corresponding to an m/z of approximately 175.08.

  • Fragment Ions: Fragmentation of the indole ring and the side chain would be expected, providing structural confirmation. Common fragmentation patterns for indole alkaloids can be referenced for interpretation.[10][11]

Protocol for Mass Spectrometry Analysis (LC-MS):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution directly into the mass spectrometer or inject it onto an HPLC system coupled to the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

  • Analyze the resulting spectrum for the parent ion and characteristic fragment ions.

Stability and Storage

As a hydrochloride salt, this compound is expected to be more stable than its free base form. However, proper storage is crucial to maintain its integrity.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a framework of robust experimental protocols for the determination of key, yet currently unpublished, data. By adhering to these methodologies, researchers and drug development professionals can ensure the accurate characterization of this important synthetic intermediate, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

An In-depth Technical Guide to 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold, and its derivatives are integral to numerous pharmacologically active compounds.[1] This document details the compound's chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its applications as a precursor in the synthesis of more complex molecules with therapeutic potential, supported by detailed protocols and safety information for researchers, scientists, and drug development professionals.

Introduction and Significance

2-amino-1-(1H-indol-3-yl)ethanone, also known as 3-aminoacetylindole, is a derivative of indole, a bicyclic aromatic heterocycle.[2] The hydrochloride salt form enhances its stability and solubility, making it amenable to laboratory use. Its structure, featuring an indole core, a ketone, and a primary amine, makes it a versatile synthon for constructing a wide array of more complex molecules. The structural similarity of the indol-3-ylethanolamine backbone (a reduced form of this compound) to biogenic amines like serotonin suggests potential interactions with biological targets such as G-protein coupled receptors (GPCRs) and monoamine transporters.[1] Consequently, this compound and its derivatives are of significant interest in the development of novel therapeutics for oncology, inflammation, and infectious diseases.[1][3]

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique arrangement of functional groups, which dictates its reactivity and physical characteristics.

Structural Representation

The core structure consists of a planar indole ring system, with an aminoethanone substituent at the C3 position. The hydrochloride salt is formed by the protonation of the primary amino group.

Caption: Schematic of this compound.

Physicochemical Data

The properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The data presented below has been aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂OPubChem[2]
Molecular Weight 210.66 g/mol PubChem[2]
CAS Number 53552-11-7Biosynth[4]
Appearance SolidSigma-Aldrich
IUPAC Name 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloridePubChem[2]
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)CN.ClPubChem[2]
InChIKey TXZGPHYYERYJNX-UHFFFAOYSA-NPubChem[2]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved from readily available indole precursors. While multiple routes exist, a common and reliable method involves the acylation of indole followed by amination.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Pathway cluster_purification Purification & Salt Formation start Indole & Chloroacetyl Chloride step1 Friedel-Crafts Acylation (e.g., AlCl₃ catalyst) start->step1 intermediate 2-chloro-1-(1H-indol-3-yl)ethanone step1->intermediate step2 Amination (e.g., NH₃ or hexamine) intermediate->step2 product_base Free Base Product 2-amino-1-(1H-indol-3-yl)ethanone step2->product_base step3 Crude Product Isolation product_base->step3 step4 Recrystallization (e.g., Ethanol/Ether) step3->step4 step5 Salt Formation (HCl in Ether/IPA) step4->step5 final_product Final Product (Hydrochloride Salt) step5->final_product

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

Step 1: Synthesis of 2-chloro-1-(1H-indol-3-yl)ethanone (Friedel-Crafts Acylation)

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagents: Suspend indole (1 eq) and a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 eq) in a dry, aprotic solvent (e.g., dichloromethane or carbon disulfide) at 0 °C.

  • Reaction: Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Causality: The Lewis acid activates the chloroacetyl chloride, making it a potent electrophile for the electron-rich indole ring. The reaction is highly exothermic and regioselective for the C3 position.

  • Work-up: After stirring for 2-4 hours, quench the reaction by carefully pouring it over crushed ice and HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 2-amino-1-(1H-indol-3-yl)ethanone (Amination)

  • Reaction Setup: Dissolve the crude 2-chloro-1-(1H-indol-3-yl)ethanone in a suitable solvent like acetone or THF.

  • Amination: Add an aminating agent. A common method is the Gabriel synthesis or direct amination using a concentrated solution of ammonia in an appropriate solvent, often under pressure.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: After completion, remove the solvent in vacuo. The resulting crude product is the free base.

Step 3: Purification and Salt Formation

  • Purification: Purify the crude free base by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane).

    • Self-Validation: Purity should be assessed by TLC and melting point determination at this stage.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a dry solvent like isopropanol or diethyl ether.

  • Precipitation: Add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Product: Collect the precipitate by filtration, wash with cold, dry ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in the research workflow. Standard analytical techniques are employed for this purpose.

G cluster_workflow Analytical Validation Workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment sample Synthesized Product nmr ¹H & ¹³C NMR sample->nmr ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir hplc HPLC / UPLC sample->hplc mp Melting Point Analysis sample->mp result Confirmed Structure & >95% Purity nmr->result ms->result ir->result hplc->result mp->result

Caption: Standard workflow for analytical characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expect characteristic signals for the indole ring protons, the methylene (-CH₂-) protons adjacent to the amine and ketone, and the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows signals for each unique carbon atom, confirming the carbon skeleton, including the carbonyl carbon and the carbons of the indole ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the free base, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass.

  • Infrared (IR) Spectroscopy: Identifies functional groups. Key absorptions would include N-H stretches for the indole and amino groups, a strong C=O stretch for the ketone, and C-H stretches for the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any residual starting materials or byproducts.

Applications in Research and Drug Development

This compound serves primarily as a versatile building block for the synthesis of more complex, biologically active molecules.[5][6]

  • Precursor to Pharmacophores: It is a key intermediate in the synthesis of tryptamine analogs and other indole derivatives. These structures are found in compounds targeting a wide range of conditions. For example, derivatives of the related 1-(1H-indol-1-yl)ethanone have been investigated as CBP/EP300 bromodomain inhibitors for treating castration-resistant prostate cancer.[3]

  • Scaffold for Combinatorial Chemistry: The primary amine and the ketone provide two reactive handles for chemical modification, making it an ideal scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

  • Synthesis of Analogs: It can be used to synthesize analogs of natural products or existing drugs to explore structure-activity relationships (SAR). For instance, reduction of the ketone yields 2-amino-1-(1H-indol-3-yl)ethanol, an analog of biogenic amines.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound should be handled by trained personnel in a well-ventilated area.

  • Hazard Identification: Classified as causing skin and serious eye irritation.[2] May be harmful if swallowed or in contact with skin.[2][7]

  • GHS Pictograms: GHS07 (Exclamation Mark).

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Personal Protective Equipment (PPE): Use of a lab coat, safety glasses with side shields, and chemical-resistant gloves is mandatory.

  • Storage: Store in a tightly closed container in a cool, dry place.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

An In-depth Technical Guide on the Core Biological Activities of the Indol-3-ylglyoxylamide Scaffold Derived from 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of "privileged structures" has gained significant traction. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets through strategic modifications. The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs.[1][2][3] This guide focuses on a specific and highly versatile class of indole derivatives: the indol-3-ylglyoxylamides. The foundational building block for many of these potent molecules is 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a key synthetic intermediate.[4][5][6] While this starting material does not possess a significant mechanism of action in itself, its structural motif is the launching point for developing compounds with diverse and potent pharmacological activities.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms of action associated with derivatives of the indol-3-ylglyoxylamide scaffold. We will delve into the causality behind experimental designs used to elucidate these mechanisms and provide actionable protocols for their investigation.

Part 1: The Indol-3-ylglyoxylamide Scaffold: A Hub of Polypharmacology

The true value of this compound lies in its synthetic utility. The core structure, an indole ring linked to a glyoxylamide function, provides an excellent template for a multitude of structural modifications.[1][2] This versatility allows for the fine-tuning of interactions with specific molecular targets, leading to a wide array of therapeutic effects. The synthetic ease of modifying the indole nucleus and the potency often attributed to glyoxylamides have culminated in the development of compounds with diverse pharmacological profiles.[1][2]

Two of the most prominent and well-characterized mechanisms of action for indol-3-ylglyoxylamide derivatives are the allosteric modulation of GABA-A receptors and the inhibition of tubulin polymerization.

Allosteric Modulation of GABA-A Receptors: Targeting Neurological and Psychiatric Disorders

A significant class of indol-3-ylglyoxylamide derivatives has been shown to interact with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

Derivatives of the indol-3-ylglyoxylamide scaffold act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine site. This binding event potentiates the effect of GABA, increasing the influx of chloride ions and hyperpolarizing the neuron. This increased inhibition results in sedative-hypnotic, anxiolytic, anticonvulsant, and myorelaxant effects.[1] The affinity and efficacy of these compounds are influenced by the specific α subunit isoform present in the GABA-A receptor complex.[1][2]

A logical experimental progression is crucial to validate the mechanism of action of a novel indol-3-ylglyoxylamide derivative as a GABA-A receptor modulator.

experimental_workflow_gaba cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation binding_assay Radioligand Binding Assay (e.g., [3H]flumazenil) electrophysiology Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes binding_assay->electrophysiology Confirms direct binding to BZD site functional_assay Patch-Clamp Electrophysiology in Primary Neurons electrophysiology->functional_assay Characterizes functional potentiation of GABA response behavioral_models Animal Models of Anxiety and Sedation (e.g., Elevated Plus Maze, Open Field Test) functional_assay->behavioral_models Translates cellular effects to behavioral outcomes

Experimental workflow for GABA-A receptor modulator characterization.
Inhibition of Tubulin Polymerization: A Strategy for Anticancer Therapeutics

Another exciting avenue for indol-3-ylglyoxylamide derivatives is in the realm of oncology. Certain structural modifications to this scaffold have yielded potent inhibitors of tubulin polymerization, a critical process for cell division.

These derivatives function by binding to the colchicine binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the mitotic spindle. By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[7]

The following workflow outlines the key experiments for confirming this mechanism of action.

experimental_workflow_tubulin cluster_in_vitro_cell_free In Vitro (Cell-Free) cluster_in_vitro_cell_based In Vitro (Cell-Based) tubulin_polym_assay Tubulin Polymerization Assay (Light Scattering or Fluorescence) colchicine_binding_assay Competitive Colchicine Binding Assay tubulin_polym_assay->colchicine_binding_assay Confirms inhibition of tubulin polymerization cytotoxicity_assay Cytotoxicity Assay (MTT, SRB) in Cancer Cell Lines colchicine_binding_assay->cytotoxicity_assay Links molecular target to cellular effect cell_cycle_analysis Flow Cytometry for Cell Cycle Analysis cytotoxicity_assay->cell_cycle_analysis Determines anti-proliferative activity immunofluorescence Immunofluorescence Microscopy of Microtubule Network cell_cycle_analysis->immunofluorescence Identifies G2/M arrest apoptosis_assay Apoptosis Assays (Annexin V/PI Staining) immunofluorescence->apoptosis_assay Visualizes microtubule disruption

Experimental workflow for tubulin polymerization inhibitor characterization.

Part 2: Methodologies and Protocols

To empower researchers in the field, this section provides detailed, step-by-step methodologies for key experiments mentioned in the workflows above.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a test compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Guanosine triphosphate (GTP)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, add General Tubulin Buffer to the wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO), a positive control for inhibition (colchicine), and a positive control for polymerization (paclitaxel).

  • Add GTP to all wells to a final concentration of 1 mM.

  • Add purified tubulin to all wells to a final concentration of 3 mg/mL.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

  • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.

Part 3: Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison and interpretation.

Table 1: Example Cytotoxicity Data for an Indol-3-ylglyoxylamide Derivative (Compound X)
Cell LineIC50 (µM)
HeLa (Cervical Cancer)0.5
A549 (Lung Cancer)0.8
MCF-7 (Breast Cancer)1.2
HCT116 (Colon Cancer)0.6

Interpretation: The low micromolar IC50 values across multiple cancer cell lines indicate potent anti-proliferative activity.

Table 2: Example Cell Cycle Analysis Data for Compound X in HeLa Cells
Treatment% G0/G1% S% G2/M
Vehicle (DMSO)552520
Compound X (0.5 µM)101575

Interpretation: The significant increase in the percentage of cells in the G2/M phase following treatment with Compound X strongly suggests that it induces cell cycle arrest at this stage, consistent with the mechanism of a tubulin polymerization inhibitor.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of a diverse range of pharmacologically active compounds based on the indol-3-ylglyoxylamide scaffold.[1][2][3] The ability to strategically modify this privileged structure allows for the development of potent modulators of key biological targets, including GABA-A receptors and tubulin.[1][7] The experimental workflows and protocols detailed in this guide provide a robust framework for the investigation and validation of these mechanisms of action.

Future research in this area will likely focus on optimizing the selectivity of these compounds for specific GABA-A receptor subtypes to minimize off-target effects, as well as enhancing the drug-like properties of tubulin inhibitors to improve their pharmacokinetic profiles for in vivo applications. The continued exploration of the chemical space around the indol-3-ylglyoxylamide scaffold holds immense promise for the discovery of novel therapeutics for a wide range of human diseases.

References

The Strategic Role of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological significance and synthetic utility of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride. While not possessing prominent intrinsic biological activity, this compound has emerged as a pivotal intermediate in the synthesis of a diverse array of pharmacologically active indole derivatives.[1][2] This guide will elucidate the synthetic pathways to this key building block and detail its application in the construction of molecules with therapeutic potential, particularly in the realm of neurological and psychiatric disorders.

Physicochemical Properties and Strategic Importance

2-amino-1-(1H-indol-3-yl)ethanone, also known as 3-aminoacetylindole, is an indole derivative featuring a ketone and a primary amine. The hydrochloride salt enhances its stability and handling properties. Its strategic importance in medicinal chemistry lies in the versatile reactivity of its functional groups, which serve as handles for molecular elaboration.

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂OPubChem[3]
Molecular Weight210.66 g/mol PubChem[3]
IUPAC Name2-amino-1-(1H-indol-3-yl)ethanone;hydrochloridePubChem[3]
CAS Number53552-11-7Benchchem[2]

The indole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous natural products and approved pharmaceuticals. The addition of the aminoethanone side chain at the 3-position provides a strategic point for diversification, enabling the exploration of structure-activity relationships (SAR) in drug design.

Synthesis of the Core Intermediate: this compound

The primary route to 3-acylindoles, including the title compound, is the Friedel-Crafts acylation of indole.[4][5] This electrophilic substitution reaction typically involves the reaction of indole with an acylating agent in the presence of a Lewis acid catalyst.

Indole Indole Intermediate Acylium Ion Intermediate Indole->Intermediate Electrophilic Attack AcylatingAgent Acylating Agent (e.g., Aminoacetyl Chloride derivative) AcylatingAgent->Intermediate Activation LewisAcid Lewis Acid (e.g., AlCl₃, SnCl₄) LewisAcid->AcylatingAgent Product 2-amino-1-(1H-indol-3-yl)ethanone Intermediate->Product Proton Loss

Caption: Generalized Friedel-Crafts acylation of indole.

Experimental Protocol: Conceptual Friedel-Crafts Acylation

Causality: The following protocol is a conceptual representation based on established Friedel-Crafts principles for indole acylation. The choice of a protected aminoacetyl chloride is crucial to prevent self-reaction and side reactions involving the free amine. The Lewis acid activates the acyl chloride, making it a potent electrophile that attacks the electron-rich C3 position of the indole ring.

Materials:

  • Indole

  • N-protected aminoacetyl chloride (e.g., N-Cbz-glycyl chloride)

  • Lewis Acid (e.g., Aluminum chloride)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Carbon disulfide)

  • Hydrochloric acid (for deprotection and salt formation)

  • Organic and aqueous workup reagents

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve indole in the anhydrous solvent and cool to 0°C in an ice bath.

  • Lewis Acid Addition: Slowly add the Lewis acid to the stirred solution, maintaining the temperature.

  • Acylating Agent Addition: Add a solution of the N-protected aminoacetyl chloride in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Workup: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Salt Formation: Subject the crude product to standard deprotection conditions (e.g., hydrogenolysis for a Cbz group) followed by treatment with ethereal HCl to precipitate the hydrochloride salt.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry, and its melting point should be compared with literature values.

Biological Significance through Synthetic Applications

The "biological activity" of this compound is primarily realized through its role as a precursor to more complex molecules with defined pharmacological profiles. Its structure is particularly valuable for the development of indole-based drugs targeting neurological and psychiatric disorders, with a significant focus on serotonin receptors.[1]

Precursor to Tryptamine Analogs and Serotonin Receptor Ligands

The aminoethanone moiety serves as a versatile synthon for the construction of tryptamine and related structures, which are core components of many serotonin receptor agonists and antagonists. The primary amine can be readily alkylated or acylated, and the ketone can be reduced or otherwise modified to generate a wide range of derivatives.

StartingMaterial 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride Alkylation N-Alkylation StartingMaterial->Alkylation Acylation N-Acylation StartingMaterial->Acylation Reduction Ketone Reduction StartingMaterial->Reduction Cyclization Cyclization Reactions StartingMaterial->Cyclization TryptamineAnalogs Tryptamine Analogs Alkylation->TryptamineAnalogs Acylation->TryptamineAnalogs Reduction->TryptamineAnalogs Cyclization->TryptamineAnalogs SerotoninReceptorLigands Serotonin Receptor Ligands TryptamineAnalogs->SerotoninReceptorLigands

Caption: Synthetic utility of the title compound.

Conceptual Synthetic Protocol: Synthesis of an N-Substituted Tryptamine Analog

Causality: This conceptual protocol illustrates how the primary amine of the starting material can be functionalized to introduce substituents that can modulate the pharmacological activity of the resulting tryptamine analog. The choice of the alkylating or acylating agent is a key step in SAR studies.

Materials:

  • This compound

  • Alkyl halide or acyl chloride of interest

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Reducing agent (e.g., Sodium borohydride for ketone reduction)

  • Purification materials (e.g., Silica gel for column chromatography)

Procedure:

  • Amine Functionalization: Dissolve this compound in the chosen solvent and add the base to neutralize the hydrochloride and liberate the free amine.

  • N-Alkylation/Acylation: Add the alkyl halide or acyl chloride and stir the reaction at an appropriate temperature until completion (monitored by TLC).

  • Workup: Quench the reaction, and perform a standard aqueous workup to isolate the crude N-substituted intermediate.

  • Ketone Reduction (Optional): If the corresponding tryptamine alcohol is desired, dissolve the intermediate in a suitable solvent (e.g., methanol) and treat with a reducing agent like sodium borohydride.

  • Final Purification: Purify the final product by column chromatography on silica gel to obtain the desired tryptamine analog.

Self-Validation: The structure of the final compound must be rigorously confirmed by spectroscopic techniques to ensure the desired transformations have occurred and to establish its purity.

Conclusion

This compound is a compound of significant strategic value in medicinal chemistry. While its own biological activity is not the primary focus, its utility as a versatile and accessible building block for the synthesis of complex indole derivatives, particularly those with activity at serotonin receptors, is well-established. This guide has provided an overview of its synthesis and highlighted its potential in the development of novel therapeutics for neurological and psychiatric conditions. Further exploration of the synthetic transformations of this intermediate will undoubtedly continue to yield novel compounds with significant biological potential.

References

A Technical Guide to Investigating the Therapeutic Potential of the 2-Amino-1-(1H-indol-3-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide array of biological systems. Within this vast chemical space, 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride emerges not as a therapeutic agent in its own right, but as a pivotal chemical intermediate—a versatile building block for the synthesis of novel molecules with significant therapeutic promise.

This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic landscape accessible from the 2-amino-1-(1H-indol-3-yl)ethanone core. We will delve into high-potential therapeutic targets, outline robust experimental workflows for target validation and compound screening, and provide the scientific rationale behind these strategic choices. Our focus will be on evidence-based methodologies that ensure the generation of reliable and translatable data.

The Strategic Importance of the 2-Amino-1-(1H-indol-3-yl)ethanone Scaffold

The synthetic versatility of this compound is its most valuable asset. The presence of a primary amine and a ketone functionality flanking the indole core allows for a diverse range of chemical modifications. This enables the creation of extensive compound libraries for screening against various biological targets. The indole nitrogen can also be functionalized, further expanding the accessible chemical space.

High-Priority Therapeutic Arenas and Potential Molecular Targets

Our analysis of the indole scaffold in drug discovery points to several high-priority areas where derivatives of 2-amino-1-(1H-indol-3-yl)ethanone could yield novel therapeutic agents.

Neurodegenerative Disorders: Targeting Kinases and Aggregation Pathways

The indole core is a common feature in molecules targeting pathological processes in neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Glycogen Synthase Kinase 3β (GSK-3β): This serine/threonine kinase is a central player in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. The indole ring can serve as an excellent scaffold for developing ATP-competitive inhibitors of GSK-3β.

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain, a key therapeutic strategy for Parkinson's disease. The indoleamine structure of our lead scaffold is an ideal starting point for designing potent and selective MAO-B inhibitors.

The following workflow outlines a robust strategy for identifying and characterizing novel kinase inhibitors derived from the 2-amino-1-(1H-indol-3-yl)ethanone scaffold.

kinase_inhibitor_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Profiling cluster_cellular Cellular Activity A Synthesized Compound Library B High-Throughput Kinase Assay (e.g., ADP-Glo™) A->B Test @ 10 µM C Dose-Response & IC50 Determination B->C Identify Hits D Kinase Selectivity Profiling C->D E Mechanism of Action (e.g., Lineweaver-Burk) D->E F Cell-Based Target Engagement Assay E->F Confirm Mechanism G Functional Cellular Assays (e.g., Tau Phosphorylation) F->G H Lead Candidate G->H Lead Optimization

Caption: Workflow for kinase inhibitor discovery.

Oncology: Targeting Cell Cycle and Proliferation Pathways

The indole scaffold is present in numerous anti-cancer agents, including vinca alkaloids and receptor tyrosine kinase inhibitors.

  • Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anti-cancer drugs. The indole ring can be incorporated into the cap group of novel HDAC inhibitors, interacting with the rim of the active site channel.

  • Receptor Tyrosine Kinases (RTKs): Many RTKs, such as VEGFR and EGFR, are validated cancer targets. The indole nucleus can serve as a bioisostere for the hinge-binding motifs of ATP-competitive RTK inhibitors.

The diagram below illustrates the mechanism of action for an RTK inhibitor derived from the 2-amino-1-(1H-indol-3-yl)ethanone scaffold.

rtk_inhibition_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Indole-Based Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: RTK signaling and its inhibition.

Methodologies for Target Identification and Validation

For novel derivatives with unknown mechanisms of action, a multi-pronged approach is necessary to identify their molecular targets.

Affinity-Based Proteomics

This powerful technique can identify direct binding partners of a compound from a complex biological lysate.

  • Functionalization: Synthesize a derivative of 2-amino-1-(1H-indol-3-yl)ethanone with a linker arm suitable for immobilization (e.g., a terminal carboxylic acid or alkyne). The point of attachment should be carefully chosen to minimize disruption of potential protein binding.

  • Matrix Coupling: Covalently couple the functionalized derivative to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native cell or tissue lysate under conditions that preserve protein structure and function.

  • Affinity Chromatography: Incubate the lysate with the compound-coupled resin. Wash extensively to remove non-specific binders.

  • Elution: Elute specifically bound proteins using a competitive binder (e.g., the free compound) or by denaturing conditions.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Phenotypic Screening and Pathway Deconvolution

High-content imaging and other phenotypic screening approaches can reveal the cellular effects of a compound, which can then be used to infer its mechanism of action.

Assay TypeReadoutInferred Pathway(s)
Cell ViabilityATP levels, membrane integrityCytotoxicity, Apoptosis, Necrosis
Cell Cycle AnalysisDNA content (Propidium Iodide)Cell Cycle Checkpoints (G1/S, G2/M)
Apoptosis AssayCaspase activation, Annexin V stainingIntrinsic/Extrinsic Apoptosis
High-Content ImagingNuclear translocation of transcription factorsNF-κB, Nrf2, STAT signaling

Conclusion and Future Directions

The this compound scaffold represents a fertile starting point for the discovery of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, which, when coupled with the robust target identification and validation strategies outlined in this guide, can significantly accelerate the drug discovery process. Future efforts should focus on leveraging computational methods, such as molecular docking and pharmacophore modeling, to guide the rational design of derivatives with enhanced potency and selectivity for the high-priority targets discussed. The integration of these in silico approaches with empirical testing will undoubtedly unlock the full therapeutic potential of this versatile chemical core.

Whitepaper: 2-Amino-1-(1H-indol-3-yl)ethanone Hydrochloride - A Cornerstone Precursor for Advanced Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and materials science. Its unique structure, combining an indole nucleus with an α-aminoketone side chain, offers a rich chemical handle for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and versatile applications as a precursor. We will explore its role in the development of bioactive compounds, detailing field-proven experimental protocols and the underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers leveraging this powerful building block to accelerate discovery and innovation.

Introduction: The Strategic Importance of an Indole-Based Building Block

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including neurotransmitters like serotonin. Consequently, functionalized indole precursors are of immense value. This compound emerges as a particularly strategic starting material. It serves as a key intermediate in the synthesis of a wide array of bioactive compounds, especially in the development of indole-based drugs targeting neurological and psychiatric disorders.[1] Its utility is rooted in the dual reactivity of the α-aminoketone moiety, allowing for sequential or one-pot reactions to build diverse heterocyclic systems. This guide bridges theoretical chemistry with practical application, providing the necessary insights to effectively utilize this precursor.

Physicochemical Properties and Characterization

The hydrochloride salt form of 2-amino-1-(1H-indol-3-yl)ethanone enhances its stability and simplifies handling compared to the free base, which is prone to self-condensation or oxidation. A thorough understanding of its properties is the first step in successful experimental design.

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride[2]
CAS Number 53552-11-7[1][2]
Molecular Formula C₁₀H₁₁ClN₂O[1][2]
Molecular Weight 210.66 g/mol [1][2]
Physical Form Solid[3]
Storage Temperature 2-8°C, Hygroscopic, keep tightly closed and dry.[1]
SMILES String C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl[2]

Characterization: While commercial suppliers may not provide extensive analytical data, standard characterization of this compound would involve:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity, identifying the characteristic indole and aminoketone protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and indole, and the C=O stretch of the ketone.

  • HPLC/UPLC: To assess purity, a critical parameter before its use in multi-step syntheses.[4]

Synthesis of the Precursor: A Generalized Approach

The synthesis of this compound typically starts from indole. A common and effective strategy is the Friedel-Crafts acylation of indole at the C3 position, which is the most nucleophilic site.

A plausible, generalized two-step sequence is as follows:

  • Acylation of Indole: Indole is first acylated with a suitable two-carbon electrophile. A standard method involves reaction with chloroacetyl chloride in the presence of a Lewis acid or under solvent-free conditions to yield 2-chloro-1-(1H-indol-3-yl)ethanone. The causality here is the activation of the acyl chloride by the Lewis acid, generating a potent acylium ion that undergoes electrophilic substitution on the electron-rich indole ring.

  • Amination: The resulting α-chloroketone is then converted to the primary amine. This is often achieved via a nucleophilic substitution reaction, for instance, using the Gabriel synthesis (with potassium phthalimide followed by hydrazinolysis) or by direct amination with ammonia or hexamethylenetetramine (Sommelet reaction). The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

G Indole Indole Step1 Friedel-Crafts Acylation Indole->Step1 CAC Chloroacetyl Chloride (ClCOCH₂Cl) CAC->Step1 Intermediate 2-chloro-1-(1H-indol-3-yl)ethanone Step1->Intermediate Step2 Nucleophilic Substitution (e.g., Gabriel Synthesis) Intermediate->Step2 FinalProduct 2-amino-1-(1H-indol-3-yl)ethanone (Free Base) Step2->FinalProduct AmineSource Amine Source (e.g., Potassium Phthalimide) AmineSource->Step2 HCl_Step HCl Workup FinalProduct->HCl_Step Target Target Precursor: 2-amino-1-(1H-indol-3-yl)ethanone HCl HCl_Step->Target

Caption: Generalized synthetic workflow for the target precursor.

Core Application: A Versatile Precursor in Synthesis

The true value of this compound lies in its capacity to serve as a launchpad for more complex molecules. The primary amine and the adjacent ketone offer orthogonal reactivity that can be exploited in numerous transformations.

G cluster_precursor Precursor cluster_reactions Synthetic Transformations Precursor 2-amino-1-(1H-indol-3-yl)ethanone HCl Amides N-Acylated Derivatives (Amides, Sulfonamides) Precursor->Amides R-COCl, Base Imines Imines / Schiff Bases (via Condensation) Precursor->Imines R-CHO / R-COR' Heterocycles Heterocycles (Pyrazines, Thiazoles, etc.) Precursor->Heterocycles Cyclocondensation Reagents Reduced Amino Alcohols (via Ketone Reduction) Precursor->Reduced NaBH₄ / LiAlH₄

Caption: Key synthetic pathways originating from the precursor.

N-Functionalization Reactions

The primary amine is readily functionalized. Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) provides stable N-acylated derivatives. This is a foundational step for building peptide-like structures or modifying the precursor's properties.

Cyclocondensation for Heterocycle Synthesis

The 1,2-amino-ketone arrangement is ideal for cyclocondensation reactions to form various heterocycles, which are prevalent in drug scaffolds.

  • Pyrazine Formation: Self-condensation of the free base or reaction with another α-aminoketone can yield substituted pyrazines.

  • Thiazole Synthesis: While the classic Hantzsch synthesis uses an α-haloketone, this precursor can be adapted for thiazole ring formation by reacting it with a thiocarbonyl compound. This approach is valuable for creating compounds with potential anti-inflammatory or anti-cancer activities.[5]

  • Multi-component Reactions: The precursor is an excellent candidate for one-pot, multi-component reactions, such as the Biginelli or Ugi reactions, to rapidly generate molecular complexity from simple starting materials.[6]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, including reaction setup, monitoring, workup, and purification.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes the synthesis of N-(2-(1H-indol-3-yl)-2-oxoethyl)acetamide as a model reaction.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. The addition of a base is crucial to first neutralize the hydrochloride salt, liberating the free amine, and then to scavenge the HCl produced during the acylation. Stir for 15 minutes.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirring mixture at 0°C. The reaction is exothermic and slow addition prevents side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane), checking for the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines the synthesis of a secondary amine via reductive amination.

  • Imine Formation: Dissolve this compound (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, 1.0 eq) in methanol (MeOH, 0.2 M). Add triethylamine (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The portion-wise addition is a safety measure to control the evolution of hydrogen gas. NaBH₄ is a mild reducing agent that selectively reduces the imine in the presence of the ketone.

  • Reaction Monitoring & Quenching: Stir the reaction for an additional 3 hours at room temperature, monitoring by TLC. Once the reaction is complete, carefully quench by the slow addition of water.

  • Workup and Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography to obtain the desired secondary amine.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount. The following guidelines are synthesized from safety data sheets.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302), may cause skin irritation (H315), and causes serious eye irritation (H319). It may also cause respiratory irritation (H335).[2]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust.

    • Wash hands thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place between 2-8°C.[1] The compound is hygroscopic and should be protected from moisture.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for synthetic innovation. Its well-defined reactivity, commercial availability, and stable salt form make it an attractive starting point for constructing diverse and complex molecules. By understanding its properties and mastering the key transformations it can undergo, researchers in drug development and materials science can significantly streamline synthetic routes, ultimately accelerating the path to discovery. This guide provides the foundational knowledge and practical protocols to confidently and effectively integrate this versatile precursor into any advanced synthesis program.

References

An In-Depth Technical Guide to the Spectral Characterization of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of an Indole-Based Synthetic Intermediate

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride is a key molecular building block in medicinal chemistry and drug development. Its structure, featuring an indole nucleus connected to an α-amino ketone side chain, makes it a valuable precursor for a wide range of biologically active compounds.[1] The indole motif is a privileged scaffold in pharmacology, present in numerous neurotransmitters (e.g., serotonin) and therapeutic agents. Consequently, this compound serves as a critical intermediate in the synthesis of novel molecules targeting neurological and psychiatric disorders.[1]

Given its role, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the comprehensive characterization of this compound. The narrative emphasizes not just the data, but the underlying scientific rationale for experimental design and spectral interpretation, reflecting a field-proven approach to analytical chemistry.

The molecular structure, with its key functional groups, is the foundation for interpreting all subsequent spectral data.

parent [M+H]⁺ m/z = 175.1 (C₁₀H₁₁N₂O)⁺ frag1 Fragment 1 m/z = 146.1 (C₉H₈N)⁺ parent->frag1 - CH₂NH₂ or HCONH₂ frag2 Fragment 2 m/z = 130.1 (C₈H₈N)⁺ frag1->frag2 - CO frag3 Fragment 3 m/z = 118.1 (C₈H₈N)⁺ frag1->frag3 - HCN

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The successful transition of a chemical entity from discovery to a viable pharmaceutical candidate is contingent upon a profound understanding of its fundamental physicochemical properties. For 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a molecule featuring a reactive indole core and a solubilizing amine salt, this understanding is not merely procedural but foundational. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to comprehensively characterize the solubility and stability of this molecule. The methodologies presented are rooted in established regulatory principles and are designed to be self-validating, providing not just protocols, but the causal scientific reasoning behind them.

Foundational Physicochemical Profile

Before embarking on functional studies, establishing a baseline of the molecule's intrinsic properties is a critical first step. This data serves as the reference point for all subsequent analysis.

The compound, this compound, is comprised of the active base molecule and hydrochloric acid.[1] Its fundamental properties are summarized below.

PropertyDataSignificance & Scientific Insight
IUPAC Name 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride[1]Unambiguous chemical identification.
Molecular Formula C₁₀H₁₁ClN₂O[1]Essential for all stoichiometric calculations, including molarity and mass balance.
Molecular Weight 210.66 g/mol [1][2]Critical for the accurate preparation of solutions of known concentration.
Appearance Typically a solid.The physical form is the first indicator of purity and stability. Any change in color or texture during storage or stress testing is a potential sign of degradation.
pKa (Predicted) ~7.5 - 8.5 (for the primary amine)This is the most critical parameter for predicting aqueous solubility. At pH values more than 2 units below the pKa, the molecule will be >99% in its protonated, cationic form, which is expected to be significantly more water-soluble than the neutral free base.
LogP (Predicted) ~1.5 - 2.5 (for the neutral free base)Indicates the inherent lipophilicity of the non-ionized form. This value is crucial for predicting solubility in organic solvents and potential for membrane permeability.

Solubility Characterization: Beyond a Single Number

Solubility dictates the achievable concentration in formulations and biological media. For an ionizable compound, it is not a single value but a profile, primarily dependent on pH.

The Rationale of Equilibrium Solubility

The gold-standard approach is the shake-flask method, which determines the thermodynamic equilibrium solubility. This ensures that the measured value represents the true saturation point of the solvent, a critical parameter for developing stable, non-precipitating liquid formulations. Kinetic solubility methods (e.g., nephelometry) are useful for high-throughput screening but can often overestimate solubility and are not a substitute for this definitive measurement.

Experimental Workflow: pH-Solubility Profiling

This protocol is designed to generate a comprehensive profile of aqueous solubility across a physiologically relevant pH range.

G cluster_prep Phase 1: System Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Quantification A Prepare Biorelevant Buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) C Add precise buffer volume to each vial A->C B Add excess solid compound to replicate vials (n=3) ensuring visible solid remains B->C D Incubate at controlled temp (e.g., 25°C) with continuous agitation for 24-48h C->D Achieve Equilibrium E Centrifuge to pellet solid (e.g., 10,000g, 10 min) D->E Separate Phases F Filter supernatant via 0.22µm low-binding filter (e.g., PVDF) E->F Remove Particulates G Quantify concentration via validated HPLC-UV method F->G

Caption: A self-validating workflow for pH-dependent equilibrium solubility.

Detailed Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) at desired pH values. Using buffers with physiological relevance (e.g., pH 2.0, 4.5, 6.8, 7.4) provides data that can inform biopharmaceutical assessment.

  • Sample Addition: Add an amount of this compound to multiple vials that is well in excess of its expected solubility. Causality Note: The visible presence of undissolved solid at the end of the experiment is the primary validation that equilibrium has been achieved at saturation.

  • Equilibration: Add a precise volume of the selected buffer to each vial. Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to equilibrate for at least 24 hours. A preliminary kinetic study plotting concentration vs. time can be used to definitively determine the time required to reach a plateau.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid. Causality Note: This step minimizes the amount of solid that can clog the subsequent filter, which is a common source of experimental error.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter. A polyvinylidene fluoride (PVDF) filter is recommended due to its low protein/small molecule binding characteristics, ensuring the measured concentration is not artificially lowered.

  • Quantification: Accurately dilute the filtrate and analyze it using a pre-validated, stability-indicating HPLC-UV method to determine the concentration.

Representative Solubility Profile (Illustrative Data)
Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Formulation & Development Insight
0.1 M HCl (pH ~1)25> 100Very high solubility; suitable for acidic liquid formulations. Amine is fully protonated.
pH 4.5 Acetate Buffer2550 - 80High solubility. A good target pH for stable, buffered aqueous formulations.
pH 7.4 Phosphate Buffer251 - 5Significantly lower solubility as the pH approaches the pKa, where the less soluble neutral form begins to dominate. May precipitate upon injection into blood.
Water (unbuffered)2520 - 40The compound is a salt of a weak base and strong acid; the resulting solution will be acidic, enhancing its own solubility.
Propylene Glycol2515 - 30A common co-solvent that can be used to increase solubility in aqueous formulations.
Ethanol2530 - 50Useful for creating concentrated stock solutions or for certain topical/oral elixir formulations.

Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance.[3][4] Its purpose is not to determine shelf-life but to identify the likely degradation pathways, characterize degradation products, and definitively prove that the chosen analytical method is "stability-indicating."[5][6] The goal is to induce a modest level of degradation (typically 5-20%).

The Logic of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact drug from its degradation products and any process impurities. The stress samples generated in this protocol are the ultimate validation tool for such a method.

Experimental Design: A Multi-Condition Stress Study

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application (ICH Conditions) cluster_analysis Phase 3: Analysis & Validation A Prepare stock solution (e.g., 1 mg/mL in water/methanol) C Acid Hydrolysis (0.1M HCl, 60°C) A->C D Base Hydrolysis (0.1M NaOH, 60°C) A->D E Oxidation (3% H₂O₂, RT) A->E F Thermal (Solution) (60°C in dark) A->F H Photolytic (ICH Q1B light box, with dark control) A->H B Prepare solid-state sample G Thermal (Solid) (60°C in dark) B->G B->H I Sample at time points (e.g., 2, 8, 24h) C->I D->I E->I F->I G->I H->I J Quench/Neutralize (if applicable) I->J K Analyze via HPLC-DAD/MS J->K L Assess Peak Purity K->L M Calculate Mass Balance L->M

Caption: Integrated workflow for forced degradation and analytical method validation.

Detailed Stress Condition Protocols:

  • Acid Hydrolysis:

    • Protocol: Dilute the stock solution with 0.1 M HCl and incubate at 60°C. At each time point, withdraw an aliquot and neutralize it with an equimolar amount of NaOH before analysis.

    • Anticipated Mechanism: The electron-rich indole ring is susceptible to electrophilic attack and potential dimerization/polymerization under harsh acidic conditions, although it is generally more stable than under oxidative or basic conditions.

  • Base Hydrolysis:

    • Protocol: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C. Neutralize aliquots with HCl before analysis.

    • Anticipated Mechanism: While the molecule lacks readily hydrolyzable esters or amides, strong base could potentially catalyze condensation reactions or other rearrangements.

  • Oxidative Degradation:

    • Protocol: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Anticipated Mechanism: This is predicted to be the most significant degradation pathway. The indole nucleus is highly prone to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or even cleavage of the pyrrole ring. This condition is critical for identifying key degradants.

  • Thermal Degradation:

    • Protocol: Incubate both a solution and a sample of the solid powder in a dark oven at an elevated temperature (e.g., 60°C or 80°C).

    • Anticipated Mechanism: Provides insight into the intrinsic thermal lability of the molecule, distinguishing between solid-state and solution-state degradation pathways.

  • Photostability:

    • Protocol: Expose a solution of the compound to a calibrated light source that meets ICH Q1B guideline requirements (providing both visible and UV light). A parallel sample, wrapped in aluminum foil, must be run as a dark control.

    • Anticipated Mechanism: Indoles are known to be photosensitive. Photo-oxidation can generate highly reactive radical species, leading to a complex profile of degradation products.

The Self-Validating Power of Mass Balance

After analysis, the concept of mass balance is used to validate the study.

Mass Balance (%) = [ (% Assay of API) + (Σ % Area of all Degradants) ] / (% Initial Assay of API) x 100

A result between 98-102% provides high confidence that the analytical method is detecting all significant species. A poor mass balance (<95%) is a red flag, indicating that degradants may be precipitating, are not UV-active, or are co-eluting with the parent peak. This result would invalidate the method's claim of being "stability-indicating" and require further method development.

Authoritative Recommendations for Handling and Storage

Based on the predictable chemistry of an indole aminoketone hydrochloride, the following handling and storage procedures are recommended to preserve integrity:

  • Solid Storage: Store the solid material in tightly sealed, amber glass containers under refrigerated conditions (2-8°C) with a desiccant. The primary risks are light and humidity.

  • Solution Preparation: For maximum stability, solutions should be prepared fresh for each use. If a stock solution must be prepared, use a buffered, slightly acidic solvent (e.g., pH 4-5), purge the headspace with an inert gas (argon or nitrogen) to displace oxygen, and store in amber vials at 2-8°C for the shortest possible duration.

  • Formulation Considerations: The pH-solubility profile is paramount. To maintain both solubility and stability in an aqueous formulation, a buffered system at pH 4-5 is likely optimal, keeping the amine protonated and minimizing oxidative degradation rates.

References

Methodological & Application

Application Notes & Protocols: Initial Characterization and Use of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indoleamine Analog

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride (CAS: 53552-11-7) is a research chemical belonging to the vast family of indole-containing compounds.[1] The indole scaffold is a privileged structure in pharmacology, forming the core of essential biomolecules such as the neurotransmitter serotonin and the amino acid tryptophan. The structure of this compound, featuring an indole ring linked to an amino-ethanone group, suggests a potential interaction with pathways modulated by endogenous indoleamines.[2] Specifically, its structural similarity to serotonin makes it a candidate for investigating serotonergic (5-HT) receptor signaling pathways, which are pivotal in neuroscience, psychiatry, and oncology research.[2]

As of this writing, the specific biological activity and mechanism of action for this compound are not extensively characterized in peer-reviewed literature. Therefore, this document serves as a comprehensive guide for researchers to undertake the initial characterization and subsequent application of this compound in mammalian cell culture. The protocols provided herein are designed as a self-validating workflow, beginning with essential safety and handling procedures, moving to the determination of a non-toxic working concentration, and culminating in a primary functional screen to probe its potential impact on a common signal transduction pathway.

Compound Information and Safe Handling

Before any experimental work, it is critical to understand the properties and hazards of the material.

Table 1: Physicochemical and Safety Data

Property Value Source
Synonyms 3-aminoacetylindole hydrochloride PubChem CID: 42605104[1]
CAS Number 53552-11-7 PubChem CID: 42605104[1]
Molecular Formula C₁₀H₁₁ClN₂O PubChem CID: 42605104[1]
Molecular Weight 210.66 g/mol PubChem CID: 42605104[1]
Form Solid Sigma-Aldrich
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation PubChem CID: 42605104[1]

| Precautionary Codes | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |

Safety Precautions:

  • Always handle the solid compound and concentrated stock solutions within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

  • Avoid inhalation of the powder and direct contact with skin and eyes.

Reagent Preparation: The Foundation of Reproducibility

Accurate and sterile preparation of the compound stock and working solutions is paramount for reliable and reproducible experimental results. While the hydrochloride salt form enhances aqueous solubility compared to the free base, creating a high-concentration stock in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) is standard practice. This approach minimizes the final solvent concentration in the cell culture medium, preventing solvent-induced artifacts.

Protocol 1: Preparation of a 10 mM Master Stock Solution
  • Rationale: A 10 mM stock is a convenient concentration for serial dilutions. DMSO is the solvent of choice for many organic molecules due to its high solubilizing capacity and miscibility with aqueous culture media.[3]

  • Calculation: Determine the mass of this compound (MW: 210.66 g/mol ) needed.

    • To make 1 mL of a 10 mM solution: Mass = 0.010 L * 0.010 mol/L * 210.66 g/mol = 0.0021066 g = 2.11 mg.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh approximately 2.11 mg of the compound directly into the tube inside a chemical fume hood. Record the exact mass.

  • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

    • Example: If you weighed exactly 2.11 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Experimental Workflow: A Validated Approach to Characterization

The following workflow provides a logical progression from determining basic cytotoxicity to assessing biological function. This ensures that subsequent functional assays are performed at non-toxic concentrations, a cornerstone of valid pharmacological studies.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Screening cluster_func Phase 3: Functional Assay stock Prepare 10 mM Stock in DMSO (Protocol 1) working Prepare Serial Dilutions in Culture Medium stock->working Dilute fresh for each experiment treat_cyto Treat with Compound (e.g., 0.1 µM to 100 µM) working->treat_cyto treat_func Treat with Non-Toxic Concentrations (< CC50) working->treat_func seed Seed Cells in 96-well Plate seed->treat_cyto mtt Perform MTT Assay (Protocol 2) treat_cyto->mtt Incubate 24-72h cc50 Calculate CC50 Value mtt->cc50 cc50->treat_func Informs concentration choice seed_func Seed Cells for Assay seed_func->treat_func camp Perform cAMP Assay (Protocol 3) treat_func->camp Incubate (short-term) ec50 Calculate EC50/IC50 Value camp->ec50 end end ec50->end Further Mechanistic Studies

Caption: Experimental workflow for characterizing a novel compound.

Protocol 2: Determining Cell Viability and Cytotoxicity (MTT Assay)
  • Rationale: The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[3] Establishing the 50% cytotoxic concentration (CC₅₀) is essential for selecting appropriate concentrations for all subsequent functional experiments.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, SH-SY5Y, or a line relevant to your research) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare a series of 2X working concentrations of the compound by diluting the 10 mM master stock in complete culture medium. A typical range for initial screening is from 200 µM down to 0.2 µM. Also prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration, typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells. Add 50 µL of fresh medium, followed by 50 µL of the 2X working solutions to the appropriate wells to achieve a 1X final concentration. Include "vehicle control" wells and "no-cell" blank wells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). The incubation time should match the intended duration of your future functional assays.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).

    • Plot % Viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the CC₅₀ value.

Table 2: Example MTT Assay Data Presentation

Concentration (µM) % Viability (Mean ± SD)
0 (Vehicle) 100 ± 4.5
0.1 98.2 ± 5.1
1 95.6 ± 3.9
10 88.1 ± 4.2
25 65.3 ± 6.8
50 49.5 ± 5.5
100 15.7 ± 3.1

| Calculated CC₅₀ | ~50 µM |

Primary Functional Screening

Based on the compound's structure, a logical first step is to screen for activity at G-protein coupled receptors (GPCRs), particularly serotonin receptors. Many 5-HT receptors modulate cellular activity by influencing the levels of the second messenger cyclic AMP (cAMP).

G cluster_Gs Stimulatory Pathway (Gs) cluster_Gi Inhibitory Pathway (Gi) compound 2-amino-1-(1H-indol-3-yl) ethanone hydrochloride receptor Serotonin Receptor (GPCR) compound->receptor Hypothesized Binding Gs Gs Protein receptor->Gs Gi Gi Protein receptor->Gi AC_stim Adenylate Cyclase Gs->AC_stim Activates cAMP_up cAMP ↑ AC_stim->cAMP_up Converts ATP_stim ATP ATP_stim->AC_stim PKA_up PKA Activation cAMP_up->PKA_up Response_up Cellular Response PKA_up->Response_up AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibits cAMP_down cAMP ↓ AC_inhib->cAMP_down Blocks conversion ATP_inhib ATP ATP_inhib->AC_inhib PKA_down PKA Inhibition cAMP_down->PKA_down Response_down Cellular Response PKA_down->Response_down

Caption: Hypothesized modulation of cAMP signaling pathways.

Protocol 3: Assessing Impact on cAMP Signaling
  • Rationale: This protocol determines if the compound acts as an agonist (stimulating cAMP production), antagonist (blocking agonist-induced cAMP production), or inverse agonist (reducing basal cAMP levels) at relevant GPCRs expressed by the cell line. This is a widely used, high-throughput method for assessing GPCR activity.

  • Cell Seeding: Seed cells known to express one or more serotonin receptors (e.g., HEK293 cells transfected with a specific 5-HT receptor) into a 96-well or 384-well solid white plate suitable for luminescence assays.

  • Pre-treatment (for Antagonist Mode): If testing for antagonism, pre-incubate cells with various non-toxic concentrations of the test compound for 15-30 minutes.

  • Stimulation:

    • Agonist Mode: Add the test compound at various concentrations. Include a known agonist for the receptor as a positive control (e.g., Serotonin).

    • Antagonist Mode: After pre-treatment, add a known agonist at its EC₅₀ concentration to all wells (except negative controls).

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C. This is typically the time frame for maximal second messenger response.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based reporter assays). Follow the manufacturer's instructions precisely.

  • Data Analysis:

    • Normalize the data to positive and negative controls.

    • For agonist mode, plot the response against the log of the compound concentration to determine the EC₅₀ (concentration for 50% maximal effect).

    • For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀ (concentration for 50% inhibition).

Conclusion and Future Directions

This document provides a foundational framework for the initial characterization of this compound in a cell culture setting. By first establishing a non-toxic concentration range, researchers can proceed with confidence to functional screens, such as the cAMP assay proposed here. Positive results from this initial screen (i.e., a measurable effect on cAMP levels) would justify more advanced studies, including:

  • Receptor binding assays to confirm direct interaction with a specific 5-HT receptor subtype.

  • Downstream signaling analysis (e.g., Western blotting for phosphorylated CREB).

  • Screening against a broader panel of GPCRs to determine selectivity.

  • Application in more complex cellular models, such as primary neurons or 3D cultures.[4]

The systematic application of these protocols will enable researchers to rigorously characterize the bioactivity of this novel compound and unlock its potential as a valuable tool for pharmacological research.

References

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride in kinase inhibitor screening assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Screening Novel Chemical Entities for Kinase Inhibitory Activity: A Methodological Guide Using 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride as a Test Article

Audience: Researchers, scientists, and drug development professionals.

Abstract

The human kinome represents a vast landscape of therapeutic targets, with aberrant kinase activity implicated in numerous diseases, particularly cancer.[1] The discovery of novel kinase inhibitors is a cornerstone of modern drug development, necessitating robust and reliable screening methodologies.[2] This guide provides a comprehensive framework for the initial evaluation of a novel chemical entity, using This compound as a representative test article. While the indole scaffold is a privileged structure found in many approved kinase inhibitors, this specific compound is not an established inhibitor and serves here as a model for the rigorous process of hit identification.[3] We will detail the critical preliminary steps of compound characterization, compare the industry-standard screening platforms, and provide step-by-step protocols for primary screening and dose-response validation, emphasizing the principles of self-validating assays and data integrity.

Introduction: The Kinase Inhibitor Discovery Cascade

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[4] Their dysregulation is a common driver of disease, making them a major target class for therapeutic intervention.[5] The search for new inhibitors often begins with screening large chemical libraries to identify "hits"—compounds that modulate the activity of a target kinase.[1] This process is a multi-step cascade, starting with a high-throughput primary screen, followed by hit confirmation, potency determination (IC50), and selectivity profiling.

The indole ring system, present in our test article, is a common motif in kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket. However, the presence of a privileged scaffold does not guarantee activity. Rigorous, systematic screening is the only way to validate a hypothesis and identify a promising lead. This document outlines the foundational assays for this process.

Pre-Screening: Characterization of the Test Article

Before commencing any biological assay, it is imperative to characterize the test article to ensure data quality and reproducibility. Many unique chemical compounds are supplied with the understanding that the buyer is responsible for confirming identity and purity.[6]

2.1. Physicochemical Properties

A summary of the known properties of the test article, this compound, is essential for accurate stock preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂OPubChem[7]
Molecular Weight 210.66 g/mol PubChem[7]
Form SolidSigma-Aldrich[6]
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)CN.ClPubChem[7]
CAS Number 53552-11-7Biosynth[8]

2.2. Essential Preliminary Protocols

  • Stock Solution Preparation: The compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM or 20 mM). DMSO is the standard solvent as it is miscible with aqueous assay buffers and generally inert. The final concentration of DMSO in the assay well should be kept low (typically ≤1%) to avoid impacting enzyme activity.

  • Solubility Assessment: Confirm the solubility of the test article in DMSO at the desired stock concentration. Visual inspection for particulates is a minimum requirement. Poor solubility can lead to inaccurate concentration calculations and false negatives.

  • Stability Check: The stability of the compound in the final assay buffer should be assessed, especially if pre-incubation steps are lengthy. This can be done by incubating the compound in the buffer for the duration of the experiment and analyzing for degradation via LC-MS.

Selecting the Right Kinase Assay Platform

Several robust platforms exist for measuring kinase activity, each with distinct advantages and limitations.[9][10] The choice depends on factors like throughput requirements, the nature of the kinase and substrate, and cost.

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.[1][11]Gold standard; directly measures catalytic activity; highly sensitive and robust.[11][12]Requires handling of radioactive materials; generates hazardous waste; lower throughput.[13]
Luminescence Measures changes in ATP (Kinase-Glo®) or ADP (ADP-Glo™) concentration using a luciferase-luciferin reaction.[4][14][15]Homogeneous "mix-and-read" format; high throughput; high sensitivity; no radioactive materials.[16][17]Indirect measurement; susceptible to interference from compounds that inhibit luciferase.[17][18]
TR-FRET Measures phosphorylation via time-resolved fluorescence resonance energy transfer between a donor and acceptor fluorophore.[9]Homogeneous format; ratiometric readout reduces well-to-well variability; high throughput.[19]Requires modified substrates or specific antibodies; potential for compound fluorescence interference.[9]
Mobility Shift Separates phosphorylated and non-phosphorylated fluorescently-labeled peptide substrates via electrophoresis based on charge.[20]Direct measurement of product formation; highly quantitative.[20]Requires specialized instrumentation; substrate design can be challenging.

For initial high-throughput screening (HTS), luminescence-based assays like ADP-Glo™ offer an optimal balance of speed, sensitivity, and operational simplicity.[15]

Experimental Workflows & Protocols

The following protocols are designed to screen our test article, this compound, for inhibitory activity against a target kinase.

Kinase_Screening_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation PrimaryScreen Primary Screen (Single High Concentration, e.g., 10 µM) HitConfirmation Hit Confirmation (Re-test from fresh stock) PrimaryScreen->HitConfirmation Identify 'Hits' IC50 IC50 Determination (10-point dose response) HitConfirmation->IC50 Confirmed Hit Selectivity Selectivity Profiling (Screen against related kinases) IC50->Selectivity Determine Potency & Specificity ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP PhosphoSubstrate P-Substrate Kinase->PhosphoSubstrate ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes remaining ATP) Kinase_Detection_Reagent Kinase Detection Reagent (ADP -> ATP -> Light) ADP_Glo_Reagent->Kinase_Detection_Reagent ADP is converted to ATP Luminescence Luminescent Signal Kinase_Detection_Reagent->Luminescence ATP drives luciferase reaction

References

Application Notes and Protocols for Neuropharmacological Research: 2-Amino-1-(1H-indol-3-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of an Indole Scaffold

2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride, a member of the vast indole family, presents a compelling scaffold for neuropharmacological investigation. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including the neurotransmitter serotonin.[1] The structural features of this compound, specifically the aminoethanone substituent at the C3 position of the indole ring, suggest its potential to interact with key targets in the central nervous system. Its value lies in its application as a key intermediate in the synthesis of a variety of bioactive compounds.[2] The structure of this compound makes it a valuable asset in the development of indole-based drugs, especially those aimed at neurological and psychiatric conditions.[2] It is also used in research on serotonin receptors and their associated pathways, which contributes to finding new treatments for disorders like depression and anxiety.[2]

These application notes provide a comprehensive guide for researchers to explore the neuropharmacological potential of this compound. The following sections detail protocols for assessing its activity as a potential monoamine oxidase (MAO) inhibitor, its neuroprotective properties, and its potential anxiolytic and antidepressant effects. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific rationale.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to experimental design, including solubility, stability, and handling.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O[3][4]
Molecular Weight 210.66 g/mol [3][4]
CAS Number 53552-11-7[3][4]
Appearance Solid[5]
Storage 2-8°C[2]

Note on Solubility and Stability: Preliminary solubility testing in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) is crucial before initiating biological assays. Stability assessments under experimental conditions (e.g., temperature, pH) are also recommended to ensure the integrity of the compound throughout the experiments.

Section 1: Monoamine Oxidase (MAO) Inhibition Assays

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease.[6] Given the structural similarity of the indole nucleus to serotonin, it is plausible that this compound may interact with MAO enzymes.

Experimental Workflow: In Vitro MAO Inhibition

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of 2-amino-1-(1H-indol-3-yl)ethanone HCl in DMSO Incubation Incubate compound with MAO-A or MAO-B Compound_Prep->Incubation Enzyme_Prep Recombinant human MAO-A and MAO-B enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution (e.g., kynuramine) Add_Substrate Add substrate to initiate reaction Incubation->Add_Substrate Reaction Enzymatic reaction produces a fluorescent product Add_Substrate->Reaction Measurement Measure fluorescence intensity Reaction->Measurement Data_Analysis Calculate % inhibition and IC₅₀ values Measurement->Data_Analysis

Caption: Workflow for in vitro MAO inhibition assay.

Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against both MAO-A and MAO-B.

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in assay buffer. Also, prepare serial dilutions of the positive controls.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of assay buffer to the blank wells.

    • Add 50 µL of the test compound dilutions or positive controls to the respective wells.

    • Add 50 µL of the MAO-A or MAO-B enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 50 µL of the kynuramine substrate solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Trustworthiness Check: The inclusion of known selective inhibitors (clorgyline for MAO-A and selegiline for MAO-B) validates the assay's specificity and performance.[3]

Section 2: Neuroprotection Assays

Scientific Rationale: Neuroinflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases.[7] Indole derivatives have been shown to possess anti-inflammatory and antioxidant properties.[7] Therefore, it is critical to investigate the potential of this compound to protect neurons from various insults. A comprehensive approach using both in vitro and in vivo methods is recommended for evaluating neuroprotective effects.[2][8]

Experimental Workflow: In Vitro Neuroprotection

Neuroprotection_Workflow cluster_prep Cell Culture & Treatment cluster_insult Induction of Neurotoxicity cluster_assessment Assessment of Neuroprotection Cell_Culture Culture neuronal cells (e.g., SH-SY5Y) Pre_treatment Pre-treat cells with 2-amino-1-(1H-indol-3-yl)ethanone HCl Cell_Culture->Pre_treatment Neurotoxin Induce neurotoxicity with (e.g., H₂O₂ or MPP+) Pre_treatment->Neurotoxin Viability_Assay Measure cell viability (e.g., MTT assay) Neurotoxin->Viability_Assay ROS_Assay Quantify intracellular ROS levels Neurotoxin->ROS_Assay Apoptosis_Assay Assess apoptosis (e.g., caspase-3 activity) Neurotoxin->Apoptosis_Assay

Caption: Workflow for in vitro neuroprotection assay.

Protocol 2: In Vitro Neuroprotection Against Oxidative Stress

This protocol uses the human neuroblastoma cell line SH-SY5Y to assess the ability of the compound to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 4 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

Trustworthiness Check: Including a positive control, such as N-acetylcysteine (a known antioxidant), will help validate the experimental setup. Additionally, assessing other markers of oxidative stress and apoptosis (e.g., ROS production, caspase-3 activity) will provide a more comprehensive understanding of the neuroprotective mechanism.[2][9]

Section 3: In Vivo Behavioral Models for Anxiolytic and Antidepressant Activity

Scientific Rationale: The structural relationship to serotonin suggests that this compound could modulate mood and anxiety.[2] In vivo behavioral models are essential for evaluating the potential anxiolytic and antidepressant-like effects of a compound.[4][5]

Experimental Workflow: In Vivo Behavioral Testing

Behavioral_Testing_Workflow cluster_prep Animal Preparation & Dosing cluster_anxiety Anxiolytic Activity Assessment cluster_antidepressant Antidepressant Activity Assessment cluster_analysis Data Collection & Analysis Acclimatization Acclimatize animals (e.g., mice or rats) Dosing Administer compound or vehicle (e.g., intraperitoneally) Acclimatization->Dosing EPM Elevated Plus Maze (EPM) Test Dosing->EPM LDB Light-Dark Box (LDB) Test Dosing->LDB FST Forced Swim Test (FST) Dosing->FST TST Tail Suspension Test (TST) Dosing->TST Data_Collection Record behavioral parameters EPM->Data_Collection LDB->Data_Collection FST->Data_Collection TST->Data_Collection Statistical_Analysis Analyze data for statistical significance Data_Collection->Statistical_Analysis

References

Application Notes and Protocols for 2-Amino-1-(1H-indol-3-yl)ethanone Hydrochloride: A Versatile Synthetic Intermediate for Bioactive Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Potential of a Key Building Block

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. From anti-inflammatory and antimicrobial agents to anticancer and neuroprotective compounds, the versatility of the indole ring system has made it a focal point of drug discovery efforts.[1][2] Within this context, 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride emerges not as a direct chemical probe with a defined biological target, but as a crucial and versatile starting material for the synthesis of novel, biologically active molecules.[3]

This document provides a comprehensive overview of this compound, detailing its chemical properties and, most importantly, its application as a synthetic intermediate. For researchers and drug development professionals, understanding the potential of this building block is the first step toward designing and creating new chemical entities with therapeutic potential. While this compound itself is not a probe, its strategic derivatization can lead to the generation of potent and selective chemical probes and drug candidates.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic starting material is fundamental to its effective use in chemical synthesis. The hydrochloride salt of 2-amino-1-(1H-indol-3-yl)ethanone offers improved stability and handling characteristics compared to the free base.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O[5]
Molecular Weight 210.66 g/mol [5]
CAS Number 53552-11-7[5]
Appearance Solid[6]
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl[6]

Note: As this compound is primarily a synthetic intermediate, detailed analytical data may not be readily available from all commercial suppliers. It is the responsibility of the researcher to confirm the identity and purity of the material before use.[6]

Synthetic Potential and Rationale for Derivatization

The true value of this compound lies in its reactive handles that allow for a multitude of chemical transformations. The primary amine and the ketone moiety, attached to the indole scaffold, are key sites for derivatization.

Key Reactive Sites for Derivatization:
  • Primary Amine: This group can be readily acylated, alkylated, or used in the formation of Schiff bases, leading to a wide array of amides, secondary and tertiary amines, and imines. These modifications can significantly impact the biological activity and pharmacokinetic properties of the resulting molecules.

  • Ketone: The carbonyl group can undergo reactions such as reduction to an alcohol, reductive amination, or condensation with various nucleophiles. These transformations allow for the introduction of diverse functional groups and the extension of the molecular scaffold.

  • Indole Ring: While less reactive than the primary amine and ketone, the indole ring itself can be a site for further functionalization, for instance, at the N-H position.

The strategic combination of reactions at these sites allows for the creation of large and diverse chemical libraries for screening against various biological targets. For example, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which have shown antibacterial and antiproliferative activities, highlights the potential of elaborating on the core indole structure.[7][8]

Conceptual Synthetic Workflow for Derivatization

The following diagram illustrates a conceptual workflow for the derivatization of this compound to generate a library of diverse compounds for biological screening.

G A 2-Amino-1-(1H-indol-3-yl)ethanone Hydrochloride B Acylation (e.g., Acid Chlorides, Anhydrides) A->B Primary Amine Modification C Reductive Amination (e.g., Aldehydes/Ketones, NaBH3CN) A->C Primary Amine Modification D N-Alkylation (e.g., Alkyl Halides) A->D Indole N-H Modification E Amide Derivatives B->E F Substituted Amine Derivatives C->F G N-Alkylated Derivatives D->G H Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->H F->H G->H

Caption: Conceptual workflow for the generation of a chemical library from this compound.

Protocol: General Procedure for N-Acylation

This protocol provides a general method for the acylation of the primary amine of this compound to generate amide derivatives. This is a foundational reaction for creating a diverse set of compounds for further biological evaluation.

Materials:
  • This compound

  • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Acid chloride or anhydride of choice (e.g., benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous DCM.

  • Basification: Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15-30 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated derivative.

  • Characterization: Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is classified as an irritant. Avoid contact with skin and eyes.[6]

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

While not a chemical probe in its own right, this compound is a valuable and versatile starting material for the synthesis of novel indole-based compounds with the potential for significant biological activity. Its utility in pharmaceutical research lies in its capacity to serve as a scaffold for the creation of diverse chemical libraries.[3] By leveraging the reactivity of its primary amine and ketone functionalities, researchers can explore a vast chemical space in the quest for new therapeutic agents and chemical probes to unravel complex biological processes.

References

Application Notes and Protocols for High-Throughput Screening of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Indole Analogs

The 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of bioactive compounds. These analogs have shown promise in pharmaceutical research, particularly in the pursuit of novel therapeutics for neurological and psychiatric disorders, with potential modulation of targets such as serotonin receptors.[1] The rapid and efficient identification of lead compounds from large chemical libraries of such analogs necessitates the use of robust high-throughput screening (HTS) methodologies.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of HTS assays tailored for the discovery of bioactive this compound analogs. We will delve into the causality behind experimental choices for various target classes, including G-protein coupled receptors (GPCRs) and kinases, and provide detailed, self-validating protocols.

Strategic Selection of HTS Assays: A Target-Centric Approach

The choice of an HTS assay is fundamentally dictated by the biological target and the anticipated mechanism of action of the compounds being screened.[2] Given the versatility of the indole scaffold, analogs of this compound could potentially interact with a wide range of biological targets. Below, we discuss suitable HTS technologies for prominent target classes.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and identifying novel modulators is a critical endeavor in drug discovery.[4][5][6] For screening compounds against GPCRs, both cell-based functional assays and biochemical binding assays are widely employed.

  • Cell-Based Calcium Mobilization Assays: These functional assays are particularly valuable for Gq-coupled GPCRs, or other GPCRs engineered to couple to the Gq pathway, as they measure the downstream signaling event of intracellular calcium release.[4][7] This provides a direct measure of the pharmacological effect of a compound.

  • Homogeneous Time-Resolved Fluorescence (HTRF®) for Binding and Signaling: HTRF is a versatile technology that can be applied to both ligand binding assays and the detection of second messengers like cAMP.[8][9] For binding assays, a labeled ligand competes with the test compounds. For signaling, HTRF assays can quantify cAMP levels, which are modulated by Gs- and Gi-coupled GPCRs.[10]

Kinases

Protein kinases are another critical class of drug targets, particularly in oncology and immunology.[11][12][13] HTS assays for kinase inhibitors typically measure the enzymatic activity of the kinase.

  • Fluorescence Polarization (FP): FP assays are well-suited for monitoring the binding of a fluorescently labeled tracer to the kinase active site.[14][15][16][17][18] Inhibition of this interaction by a small molecule results in a decrease in the FP signal.

  • AlphaScreen®/AlphaLISA®: This bead-based technology offers a sensitive and robust platform for detecting kinase activity.[19][20] In a typical kinase assay, a biotinylated substrate peptide and an antibody that recognizes the phosphorylated substrate are used. The interaction is detected by streptavidin-coated donor beads and antibody-conjugated acceptor beads.

Experimental Protocols

The following protocols are provided as templates and should be optimized for the specific target and assay components.

Protocol 1: Cell-Based Calcium Mobilization Assay for GPCR Antagonists

This protocol is designed for a 384-well plate format and is suitable for automated HTS platforms.[4]

1. Cell Culture and Plating: a. Culture cells expressing the target GPCR (e.g., CHO-K1 cells stably expressing the human Dopamine D2 receptor co-expressed with a promiscuous G-protein like Gα16) using standard cell culture techniques.[4] b. On the day before the assay, harvest and resuspend the cells in fresh growth medium. c. Plate the cells into 384-well black, clear-bottom assay plates at an optimized density.[4] d. Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

2. Dye Loading: a. Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM) according to the manufacturer's instructions.[21] b. Remove the cell culture medium from the assay plates and add the dye-loading solution to each well. c. Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[4]

3. Compound Addition and Signal Detection: a. Prepare serial dilutions of the this compound analogs and control compounds in an appropriate assay buffer. b. Using an automated liquid handler, add the test compounds to the appropriate wells. c. Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and initiate the reading protocol. d. After a baseline fluorescence reading of 10-20 seconds, add a known agonist of the target GPCR to all wells.[4] e. Continue to measure the fluorescence intensity for an additional 2-3 minutes. Antagonists will inhibit the agonist-induced calcium flux.

Protocol 2: HTRF® Assay for Protein-Protein Interaction Inhibition

This protocol describes a competitive binding assay to identify inhibitors of a protein-protein interaction (PPI).[22][23]

1. Reagent Preparation: a. Prepare the assay buffer. Revvity PPi buffers are optimized for maximum performance.[23] b. Reconstitute the HTRF donor-labeled protein (e.g., anti-GST antibody labeled with Terbium cryptate) and the HTRF acceptor-labeled protein (e.g., anti-His antibody labeled with d2) in the assay buffer. c. Prepare the interacting partner proteins (e.g., GST-tagged protein and His-tagged protein). d. Prepare serial dilutions of the this compound analogs.

2. Assay Procedure (384-well low volume plate): a. In a 384-well low volume plate, add the test compounds. b. Add the GST-tagged protein and the His-tagged protein to the wells. c. Add the anti-GST-Tb donor and anti-His-d2 acceptor antibodies. d. Incubate the plate at room temperature for the optimized duration (e.g., 1-4 hours). e. Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

3. Data Analysis: a. Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. b. Plot the HTRF ratio against the compound concentration to determine the IC50 values for inhibitory compounds.

Protocol 3: AlphaScreen® Kinase Inhibition Assay

This protocol outlines a method to screen for inhibitors of a target kinase.[19]

1. Reagent Preparation: a. Prepare the kinase reaction buffer. b. Dilute the target kinase to the optimal concentration in the reaction buffer. c. Prepare a solution containing the biotinylated substrate peptide and ATP at their optimal concentrations. d. Prepare serial dilutions of the this compound analogs. e. Prepare a detection mixture containing Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads in the appropriate buffer.

2. Kinase Reaction: a. In a 384-well plate, add the test compounds. b. Add the kinase to the wells. c. Initiate the kinase reaction by adding the substrate/ATP solution. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. Signal Detection: a. Stop the kinase reaction by adding the detection mixture. b. Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding. c. Read the plate on an AlphaScreen-compatible plate reader.

4. Data Analysis: a. Plot the AlphaScreen signal against the compound concentration to determine the IC50 values for inhibitory compounds.

Data Analysis and Hit Validation: Ensuring Scientific Integrity

A critical aspect of any HTS campaign is rigorous data analysis and hit validation to minimize the identification of false positives.[24][25]

Primary Hit Identification:

  • Initial hits are typically identified based on a predefined activity threshold (e.g., >50% inhibition at a single concentration).[26]

  • The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.[26]

Hit Confirmation and Dose-Response:

  • Primary hits should be re-tested in the same assay to confirm their activity.

  • Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50 values).[2]

Orthogonal Assays and Counter-Screens:

  • To eliminate false positives arising from assay interference, confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology.[24]

  • Counter-screens are essential to identify compounds that interfere with the assay components (e.g., luciferase inhibitors in a luminescence-based assay).[27]

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Representative Data for a Hypothetical Kinase Inhibitor

Compound IDTarget KinaseAssay TypeIC50 (nM)
Analog-123Kinase AAlphaScreen®75
Analog-123Kinase BHTRF®1,200
Analog-123Kinase CFP>10,000
Staurosporine (Control)Kinase AAlphaScreen®8

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation Compound Library Compound Library Single-Point Assay Single-Point Assay Compound Library->Single-Point Assay e.g., 10 µM Primary Hits Primary Hits Single-Point Assay->Primary Hits Dose-Response Assay Dose-Response Assay Primary Hits->Dose-Response Assay Confirmed Hits (IC50/EC50) Confirmed Hits (IC50/EC50) Dose-Response Assay->Confirmed Hits (IC50/EC50) Orthogonal Assay Orthogonal Assay Confirmed Hits (IC50/EC50)->Orthogonal Assay Counter-Screens Counter-Screens Confirmed Hits (IC50/EC50)->Counter-Screens Validated Hits Validated Hits Orthogonal Assay->Validated Hits Lead Optimization Lead Optimization Validated Hits->Lead Optimization Counter-Screens->Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

GPCR_Signaling cluster_gq Gq-Coupled Pathway Agonist Agonist GPCR_Gq GPCR Agonist->GPCR_Gq Gq Gq Protein GPCR_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Antagonist Antagonist (e.g., Indole Analog) Antagonist->GPCR_Gq

Caption: Simplified signaling pathway for a Gq-coupled GPCR and the site of antagonist action.

Conclusion

The successful implementation of high-throughput screening for this compound analogs hinges on a well-defined strategy that begins with the selection of an appropriate assay based on the biological target. The protocols and principles outlined in this guide provide a robust framework for identifying and validating novel bioactive compounds from this promising chemical class. Rigorous data analysis and a multi-faceted hit validation cascade are paramount to ensuring the integrity of the screening results and the successful progression of promising hits into lead optimization programs.

References

Probing the Bioactivity of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride: A Guide to Cell-Based Assay Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activities of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride. This synthetic indoleamine derivative, structurally related to the neurotransmitter serotonin and the neuromodulator tryptamine, holds potential for investigation in various therapeutic areas, including oncology and neuroscience. This guide emphasizes a logical, stepwise approach to assay selection and execution, moving from broad assessments of cytotoxicity to more specific mechanistic studies.

Introduction: The Therapeutic Potential of Indoleamines

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Tryptamine and its derivatives, including the compound of interest, are known to interact with a variety of cellular targets, leading to diverse physiological effects. This compound, with its characteristic indole ring and an aminoethanone side chain, is a subject of interest for its potential to modulate cellular pathways implicated in cancer cell proliferation and neuronal signaling. Preliminary research suggests that such compounds may be utilized in the study of serotonin receptors and related pathways[1]. This application note will detail protocols to explore these potential activities.

Section 1: Foundational Analysis - Assessing General Cytotoxicity

A primary and essential step in the evaluation of any new compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more detailed mechanistic assays and identifies potential for anticancer applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. It relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Cell Viability Assay

Principle: This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals that are subsequently solubilized for spectrophotometric quantification.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in complete medium to achieve a range of final concentrations for treatment.

  • Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Expected Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
100.9576.0
500.6350.4
1000.3124.8

Section 2: Delving Deeper - Investigating the Mechanism of Cell Death

Should the initial cytotoxicity screen reveal significant anti-proliferative effects, the subsequent logical step is to ascertain the mode of cell death induced by this compound. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.

Protocol 2: Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.

Materials:

  • Cells and culture medium as in Protocol 1

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of the compound in a white-walled 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Workflow for Cytotoxicity and Apoptosis Assessment

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt read_mtt Measure Absorbance (570nm) mtt->read_mtt analyze_mtt Calculate IC50 read_mtt->analyze_mtt treat_apo Treat with Compound (at IC50 concentration) analyze_mtt->treat_apo Inform Concentration Selection start_apo Seed Cells in White-walled 96-well Plate start_apo->treat_apo incubate_apo Incubate for 24h treat_apo->incubate_apo caspase Add Caspase-Glo® 3/7 Reagent incubate_apo->caspase read_caspase Measure Luminescence caspase->read_caspase analyze_caspase Determine Fold-Increase in Caspase Activity read_caspase->analyze_caspase

Caption: Workflow for assessing cytotoxicity and apoptosis induction.

Section 3: Exploring Neuromodulatory Potential - Interaction with the Serotonergic System

Given the structural similarity of this compound to serotonin, investigating its potential interaction with components of the serotonergic system is a logical progression. This could involve binding to serotonin receptors or inhibiting the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.

Protocol 3: Serotonin Transporter (SERT) Uptake Assay

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent substrate of SERT into cells that endogenously or recombinantly express the transporter. A reduction in the uptake of the substrate in the presence of the test compound indicates inhibitory activity.

Materials:

  • HEK293 cells stably expressing human SERT (HEK-SERT)

  • Complete culture medium

  • This compound

  • [³H]-Serotonin or a fluorescent SERT substrate (e.g., ASP+)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Known SERT inhibitor (e.g., fluoxetine) as a positive control

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK-SERT cells in a 96-well plate and allow them to reach confluency.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of this compound or fluoxetine in uptake buffer for 10-20 minutes at 37°C.

  • Substrate Addition: Add [³H]-Serotonin or the fluorescent substrate to each well at a final concentration below its Km for SERT.

  • Uptake: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular substrate.

  • Cell Lysis and Detection:

    • For [³H]-Serotonin: Lyse the cells and measure the radioactivity in a scintillation counter.

    • For fluorescent substrate: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Determine the percentage of inhibition of SERT uptake at each concentration of the test compound relative to the vehicle control. Calculate the IC50 value.

Potential Signaling Pathway Interaction

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding compound This compound compound->sert Inhibition? compound->receptor Interaction? signal Downstream Signaling receptor->signal

Caption: Potential interaction points in the serotonergic synapse.

Section 4: Investigating Effects on Monoamine Metabolism

Tryptamine and related compounds are metabolized by monoamine oxidases (MAO-A and MAO-B). Inhibition of these enzymes can lead to increased levels of monoamine neurotransmitters in the brain. Therefore, assessing the MAO inhibitory potential of this compound is a valuable step in its characterization.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the activity of MAO-A and MAO-B by monitoring the production of a detectable product from a specific substrate. The inhibitory effect of the test compound is determined by the reduction in enzyme activity. A common method utilizes a substrate that is converted by MAO to produce hydrogen peroxide, which is then detected using a fluorescent probe.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex® Red)

  • This compound

  • Known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors

  • Assay buffer (e.g., potassium phosphate buffer)

  • Black 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a black 96-well plate, add the MAO-A or MAO-B enzyme to the assay buffer. Then, add various concentrations of the test compound or known inhibitors. Incubate for 15-30 minutes at 37°C.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. Add this mixture to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em for Amplex® Red) every 1-2 minutes for 20-30 minutes at 37°C.

  • Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value for both MAO-A and MAO-B.

Conclusion

The protocols outlined in this application note provide a structured and comprehensive approach to characterizing the cell-based activities of this compound. By systematically evaluating its cytotoxicity, potential to induce apoptosis, and its effects on the serotonergic system and monoamine oxidase activity, researchers can gain valuable insights into its pharmacological profile. This information is crucial for guiding further preclinical development and exploring its therapeutic potential.

References

Application Notes and Protocols for 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride (CAS No. 53552-11-7) is a multifaceted indole derivative that serves as a valuable building block in synthetic chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive natural products and pharmaceuticals.[1][2] The presence of an aminoketone functional group at the C3 position makes this compound a reactive intermediate for the synthesis of more complex molecules targeting various biological pathways.[3]

As a hydrochloride salt, the compound's primary amine group is protonated, which typically enhances its stability and aqueous solubility compared to the free base form.[4] However, the electron-rich indole ring system is inherently susceptible to oxidative degradation, a process that can be accelerated by exposure to light and air.[5][6] This inherent reactivity necessitates the implementation of meticulous handling and storage protocols to ensure the compound's integrity, preserve experimental reproducibility, and guarantee the safety of laboratory personnel.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and use of this compound.

PART 1: Safety and Hazard Management

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) thoroughly before handling.

  • GHS Hazard Classification:

    • Skin Irritation (Category 2), H315: Causes skin irritation.

    • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed (as per aggregated data).[7]

The primary risks associated with this solid compound stem from the inhalation of fine dust particles and direct contact with skin or eyes. Adherence to PPE standards is mandatory.

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 (or equivalent) dust mask.To prevent inhalation of fine powder, which can cause respiratory tract irritation. Required when handling the powder outside of a certified chemical fume hood.
Eye Protection Chemical safety goggles or a face shield.To protect against airborne particles and accidental splashes during dissolution. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile gloves.To prevent direct skin contact, which can cause irritation. Contaminated gloves must be disposed of properly after use.
Body Protection A laboratory coat must be worn and fully fastened.To protect skin and personal clothing from contamination.
Engineering Controls and Emergency Procedures
  • Ventilation: All procedures involving the weighing and dissolution of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are immediately accessible in the work area.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

PART 2: Physicochemical Properties and Stability

Chemical and Physical Data

The following table summarizes key properties of the compound. Solubility data is estimated based on the properties of similar amine hydrochloride salts and should be confirmed experimentally for specific applications.

PropertyValueSource(s)
CAS Number 53552-11-7[7]
Molecular Formula C₁₀H₁₁ClN₂O[7]
Molecular Weight 210.66 g/mol [7][8]
Appearance Solid (typically a white to off-white or yellowish powder)[6]
Estimated Solubility (Water) Sparingly soluble. Increased solubility over free base.General Principle
Estimated Solubility (DMSO) Soluble. Recommended as a primary solvent for stock solutions.General Principle
Estimated Solubility (Ethanol) Slightly soluble.General Principle
Chemical Stability and Incompatibility

The stability of this compound is influenced by its structural motifs: the indole ring and the amine hydrochloride salt.

  • Photo- and Oxidative Sensitivity: The indole ring is an electron-rich heterocycle, making it susceptible to oxidation, especially when exposed to UV light and atmospheric oxygen. This photo-oxidation can proceed through complex radical mechanisms or reactions involving singlet oxygen, leading to the cleavage of the C2-C3 bond of the pyrrole ring and the formation of various degradation products, such as N-formylkynurenine-type compounds.[5][9] This degradation is often visually indicated by a color change from white to yellow or brown.[6]

  • pH Sensitivity: As a hydrochloride salt of a primary amine, the compound's stability and solubility are pH-dependent. In alkaline conditions (high pH), the amine will be deprotonated to its free base form, which is less water-soluble and potentially more reactive.

  • Chemical Incompatibilities:

    • Strong Bases (e.g., NaOH, KOH): Will neutralize the hydrochloride salt, precipitating the less soluble free amine base.

    • Strong Oxidizing Agents (e.g., peroxides, nitrates): Can lead to vigorous and potentially hazardous reactions, causing degradation of the indole ring.

    • Reactive Metals: Should be avoided.

PART 3: Handling and Storage Protocols

Long-Term and Short-Term Storage

Proper storage is critical to maintain the compound's purity and efficacy. The following diagram outlines the decision-making process for appropriate storage conditions.

G cluster_storage Storage Protocol for this compound cluster_conditions start Compound Received (Solid Form) decision_duration Storage Duration? start->decision_duration node_short_term Short-Term Storage (< 6 months) decision_duration->node_short_term Short-Term node_long_term Long-Term Storage (> 6 months) decision_duration->node_long_term Long-Term node_conditions_short Store at 2-8°C (Refrigerate) - Tightly sealed container - Inert gas overlay (e.g., Argon) - Amber glass vial node_short_term->node_conditions_short node_conditions_long Store at -20°C (Freeze) - Tightly sealed container - Inert gas overlay (e.g., Argon) - Amber glass vial node_long_term->node_conditions_long

Caption: Decision workflow for selecting appropriate storage conditions.

Causality Behind Storage Choices:

  • Low Temperature (-20°C for long-term): Significantly slows the rate of potential degradation reactions, including oxidation.

  • Light Protection (Amber Vial): The indole ring absorbs UV light, which can catalyze photo-oxidation.[5] An opaque or amber container is essential to prevent this.

  • Inert Atmosphere (Argon/Nitrogen): Displacing atmospheric oxygen with an inert gas minimizes oxidative degradation of the electron-rich indole nucleus.

  • Tightly Sealed Container: Prevents the ingress of moisture, which can affect the stability and handling of the hygroscopic hydrochloride salt.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays. All steps involving the solid compound must be performed in a chemical fume hood.

G cluster_workflow Workflow for 10 mM Stock Solution Preparation start Start: Gather Materials (Vial, Compound, DMSO, etc.) step1 Step 1: Tare Vial Tare a sterile amber glass vial on an analytical balance inside a fume hood. start->step1 step2 Step 2: Weigh Compound Carefully weigh 2.11 mg of the compound into the tared vial. step1->step2 step3 Step 3: Add Solvent Add 1.0 mL of anhydrous DMSO to the vial. step2->step3 step4 Step 4: Solubilize Vortex or sonicate at room temperature until the solid is completely dissolved. step3->step4 step5 Step 5: Aliquot & Store Dispense into single-use aliquots. Store at -20°C, protected from light. step4->step5 end End: 10 mM Stock Solution Ready step5->end

Caption: Step-by-step workflow for preparing a DMSO stock solution.

Detailed Steps:

  • Preparation: Bring the sealed container of this compound to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, carefully weigh 2.11 mg of the compound (Molecular Weight = 210.66 g/mol ) into a sterile, amber glass vial. Use appropriate anti-static techniques.

  • Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

  • Mixing: Securely cap the vial and vortex thoroughly. If necessary, use a bath sonicator for brief intervals to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage of Stock Solution:

    • Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.

Note on Aqueous Solutions: To prepare working solutions in aqueous buffers (e.g., PBS for cell-based assays), perform a serial dilution from the DMSO stock solution. The final concentration of DMSO in the working medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

PART 4: Waste Disposal

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Classification: As a chlorinated organic compound, this compound is classified as halogenated organic waste .

  • Disposal Protocol:

    • Solid Waste: Unused or expired solid compound, along with contaminated items (e.g., weigh boats, pipette tips, gloves), must be collected in a clearly labeled hazardous waste container designated for "Halogenated Solid Waste."

    • Liquid Waste: Solutions containing the compound (e.g., unused stock solutions, experimental waste) must be collected in a separate, sealed container labeled "Halogenated Liquid Waste."

    • Segregation: Do not mix halogenated waste with non-halogenated organic waste streams, as this significantly increases disposal costs and complexity.[10]

    • Institutional Guidelines: All waste must be disposed of in strict accordance with federal, state, and institutional environmental health and safety (EHS) regulations. Contact your institution's EHS department for specific procedures and to schedule a waste pickup.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-1-(1H-indol-3-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this indole derivative. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.

Introduction to the Challenges

This compound is a versatile building block in medicinal chemistry and drug discovery.[1] Its purification, however, can be intricate due to the inherent reactivity of the indole nucleus and the primary amine functionality. Common challenges include the removal of starting materials, byproducts from side reactions, and degradation products. This guide will equip you with the knowledge to anticipate and address these issues effectively.

Troubleshooting Guides

Problem 1: My final product has a persistent color (yellow, brown, or pinkish tint), even after initial purification.

Q: What are the likely causes of discoloration in my this compound sample?

A: Discoloration in indole-containing compounds is a frequent issue, often stemming from the following:

  • Oxidation: The indole ring is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored oligomeric or polymeric impurities. The presence of trace metals can catalyze this process.

  • Residual Impurities: Incomplete reactions or side reactions during synthesis can leave behind colored impurities. For instance, residual starting materials or byproducts from the synthetic route may be colored.

  • Degradation: The aminoketone functionality can be susceptible to degradation, particularly at elevated temperatures or non-neutral pH, leading to colored degradation products.

Troubleshooting Steps:

  • Minimize Exposure to Air and Light: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the material in amber vials or containers wrapped in aluminum foil to protect it from light.

  • Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated carbon.

    • Protocol: Dissolve the crude this compound in a suitable solvent (e.g., a protic solvent like ethanol or methanol). Add a small amount of activated carbon (typically 1-5% w/w) and stir or gently heat the mixture for a short period (15-30 minutes). Filter the hot solution through a pad of celite to remove the carbon.

  • Recrystallization: This is a powerful technique for removing both colored and non-colored impurities. The choice of solvent is critical.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature or below, while the impurities remain soluble at lower temperatures. For amine hydrochlorides, polar protic solvents or mixtures are often effective. Consider screening solvents such as ethanol, methanol, isopropanol, or mixtures with water or anti-solvents like ethyl acetate or diethyl ether.

Problem 2: The purity of my product, as determined by HPLC, is lower than expected.

Q: I'm observing multiple peaks in my HPLC chromatogram. What are the potential impurities, and how can I remove them?

A: The presence of multiple peaks indicates impurities. Without specific analytical data on the synthesis of this compound, we can infer potential impurities based on general indole chemistry and common synthetic routes.

Potential Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include indole, a protected amino acid, or other precursors.

  • Byproducts of the Main Reaction: Side reactions can lead to a variety of byproducts. For example, if a Friedel-Crafts acylation is used, di-acylated products or isomers might form.

  • Degradation Products: As mentioned, the aminoketone can degrade. Potential degradation pathways could involve hydrolysis, oxidation, or self-condensation.

Troubleshooting Workflow:

Caption: A decision workflow for addressing low purity issues.

Detailed Steps:

  • Impurity Identification: If possible, use techniques like LC-MS or NMR to identify the major impurities. Knowing their structure can provide clues about their origin and how to best remove them.

  • Recrystallization: As a first-line approach, attempt recrystallization with a carefully selected solvent system. This is often effective for removing impurities with different solubility profiles.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful technique.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. The addition of a small amount of acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and separation, but be mindful of the stability of your compound. Given that the target is a hydrochloride salt, a neutral or slightly acidic mobile phase is generally preferred.

Problem 3: I am experiencing poor recovery after recrystallization.

Q: My yield after recrystallization is very low. How can I improve it?

A: Low recovery during recrystallization is a common issue and can be addressed by optimizing the procedure.

Factors Affecting Recovery:

  • Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.

  • Volume of Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Premature Crystallization: If the solution is not filtered hot to remove insoluble impurities, the product may crystallize on the filter paper.

Optimization Strategies:

ParameterRecommendationRationale
Solvent System Use a solvent pair (a "good" solvent and a "poor" solvent).This allows for finer control over the solubility. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.
Solvent Volume Use the minimum amount of hot solvent required to fully dissolve the compound.This ensures that the solution is saturated upon cooling, maximizing the yield of crystals.
Cooling Process Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.Slow cooling promotes the formation of larger, purer crystals.
Seeding If crystals do not form, add a small seed crystal of the pure compound.This can initiate the crystallization process.
Mother Liquor Concentrate the mother liquor and cool again to obtain a second crop of crystals.This can significantly increase the overall yield. Note that the purity of the second crop may be lower.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure stability, the compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration or freezing under an inert atmosphere is recommended to minimize degradation.

Q2: Is this compound sensitive to pH?

A2: Yes, as an amine hydrochloride, its stability and solubility are pH-dependent. In strongly basic conditions, the free amine will be generated, which may be less stable and more prone to oxidation. In strongly acidic conditions, the indole ring or the ketone functionality could potentially undergo side reactions, although the hydrochloride salt form is generally stable in moderately acidic to neutral aqueous solutions.

Q3: Can I use reverse-phase HPLC for purity analysis? What conditions are recommended?

A3: Yes, reverse-phase HPLC is a suitable method for analyzing the purity of this compound.

Recommended HPLC Conditions (Starting Point):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. A typical gradient might be 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm (indole chromophore)

  • Injection Volume: 10 µL

Rationale: The C18 column provides good retention for the relatively non-polar indole moiety. The acidic mobile phase (TFA) ensures that the primary amine is protonated, leading to better peak shape. A gradient elution is recommended to separate impurities with a wide range of polarities.

Q4: I am scaling up the purification. What are the key considerations?

A4: Scaling up purification from the lab bench to a larger scale introduces new challenges.[2][3][4]

Key Scale-Up Considerations:

  • Heat and Mass Transfer: In larger vessels, heating and cooling are less efficient. This can affect reaction kinetics and impurity profiles.[3]

  • Mixing: Achieving uniform mixing in large reactors is more difficult and can impact reaction outcomes.[3]

  • Crystallization: Crystallization behavior can change significantly upon scale-up, affecting crystal size, shape, and purity.[3]

  • Filtration and Drying: These operations can become bottlenecks at a larger scale. The efficiency of washing the filter cake to remove impurities is also critical.[2]

Scale-Up Strategy Workflow:

Caption: A simplified workflow for scaling up a purification process.

References

Technical Support Center: Synthesis of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride. As a key intermediate in pharmaceutical research, particularly in the development of indole-based drugs targeting neurological and psychiatric disorders, optimizing its synthesis is critical for efficiency and purity.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the two-step synthesis, which typically involves the Friedel-Crafts acylation of indole followed by a Delépine reaction.

Problem 1: Low or No Yield of the Intermediate, 3-(2-chloroacetyl)indole

The initial Friedel-Crafts acylation is a critical step where indole reacts with chloroacetyl chloride. Low yields at this stage are a common bottleneck.

Potential Causes:
  • Harsh Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) can cause indole to decompose or polymerize due to its high nucleophilicity and sensitivity to strong acids.[2]

  • Incorrect Regioselectivity: While acylation at the C-3 position is electronically favored, competitive N-acylation can occur, leading to the formation of 1-(chloroacetyl)indole, which reduces the yield of the desired C-3 isomer.[3]

  • Suboptimal Reaction Temperature: Friedel-Crafts reactions are often exothermic. Poor temperature control can accelerate side reactions and decomposition.

  • Moisture Contamination: Lewis acids are highly sensitive to moisture, which deactivates them and can interfere with the reaction.

Recommended Solutions:
  • Select a Milder Lewis Acid: The choice of Lewis acid is paramount. Dialkylaluminum chlorides are highly effective for the 3-acylation of indoles as they are milder and offer higher yields and cleaner reactions compared to AlCl₃.[2]

  • Optimize Reaction Conditions:

    • Maintain low temperatures (e.g., 0 °C to -20 °C) during the addition of reagents to control the reaction's exothermicity.

    • Use a dry, inert solvent such as dichloromethane (CH₂Cl₂) or dichloroethane (DCE).

    • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

  • Purification Strategy: If a mixture of N-acylated and C-acylated products is formed, they can typically be separated using column chromatography on silica gel. The 1-(chloroacetyl)indole is a known compound and its characterization data can be used for identification.[3]

Table 1: Comparison of Lewis Acids for 3-Acylation of Indole

Lewis AcidSolventTemperature (°C)Typical Yield (%)Key Considerations
Et₂AlCl CH₂Cl₂0~86%Excellent yield and selectivity for C-3 acylation without needing NH protection.[2]
Me₂AlCl CH₂Cl₂0HighSimilar high efficiency to Et₂AlCl.[2]
AlCl₃ VariousVariesLower/VariableProne to causing indole decomposition and polymerization.[2]
SnCl₄ VariousVariesModerateCan be effective but may require careful optimization.[4]
Problem 2: Complications During the Amination (Delépine Reaction)

The conversion of 3-(2-chloroacetyl)indole to the primary amine via the Delépine reaction involves forming a quaternary ammonium salt with hexamethylenetetramine (HMTA), followed by acid hydrolysis.

Potential Causes:
  • Incomplete Quaternary Salt Formation: The initial Sₙ2 reaction between the α-haloketone and HMTA may be incomplete.

  • Inefficient Hydrolysis: The breakdown of the quaternary salt to the primary amine requires specific acidic conditions. Incorrect acid concentration or solvent can lead to low yields.

  • Formation of Side Products: Under certain hydrolysis conditions, the reaction can favor the Sommelet reaction pathway, which produces an aldehyde instead of the desired amine.[5][6]

Recommended Solutions:
  • Ensure Complete Salt Formation:

    • The reaction to form the hexaminium salt is typically performed in a solvent where the product salt is insoluble, such as chloroform or diethyl ether, which drives the reaction to completion through precipitation.[7]

    • Allow sufficient reaction time for the salt to fully form and precipitate. The intermediate salt is usually collected by filtration and used directly in the next step.[7]

  • Optimize the Hydrolysis Step:

    • The most effective method for hydrolysis is refluxing the quaternary salt in a mixture of concentrated hydrochloric acid and ethanol.[5][8] This environment facilitates the breakdown of the HMTA complex into the primary amine hydrochloride, formaldehyde (as its diethyl acetal), and ammonium chloride.[7][9]

  • Monitor for Side Products: Although less common with α-haloketones than with benzylic halides, be aware of the potential for the Sommelet reaction.[10] If aldehyde formation is suspected, TLC and NMR analysis can confirm its presence. Sticking to the established Delépine conditions (ethanolic HCl) favors the formation of the primary amine.[6]

Problem 3: Poor Purity and/or Low Yield of the Final Hydrochloride Salt

Isolating the final product, this compound, in high purity can be challenging due to the byproducts of the Delépine reaction.

Potential Causes:
  • Contamination with Byproducts: Ammonium chloride (NH₄Cl) is a major byproduct of the hydrolysis and can co-precipitate with the desired product.

  • Incomplete Precipitation: The product may have some solubility in the reaction mixture, leading to losses during workup.

  • Degradation: The final compound, like many indole derivatives, can be sensitive to light, air, and heat.

Recommended Solutions:
  • Effective Purification:

    • After the hydrolysis is complete, the reaction mixture is typically cooled to induce crystallization of the hydrochloride salt.

    • Washing the crude solid with cold ethanol can help remove soluble impurities like formaldehyde diethyl acetal.

    • To remove ammonium chloride, which has different solubility properties, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.

  • Optimize Isolation:

    • Cool the reaction mixture slowly and then chill in an ice bath to maximize the precipitation of the product.

    • Collect the solid by vacuum filtration and wash thoroughly with a cold, appropriate solvent (e.g., cold ethanol or diethyl ether) to remove residual impurities.

  • Proper Handling and Storage: Dry the final product under vacuum at a moderate temperature. Store the purified this compound in a cool, dark place under an inert atmosphere to prevent degradation.

Visual Workflows and Mechanisms

Overall Synthesis Pathway

Synthesis_Workflow Indole Indole Step1 Friedel-Crafts Acylation (+ Chloroacetyl Chloride, Lewis Acid) Indole->Step1 Intermediate 3-(2-chloroacetyl)indole Step1->Intermediate Step2 Delépine Reaction (1. HMTA 2. Conc. HCl, EtOH, Reflux) Intermediate->Step2 Product 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride Step2->Product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Logic for Friedel-Crafts Acylation

Troubleshooting_Acylation Start Low Yield in Acylation? Cause1 Harsh Lewis Acid (e.g., AlCl₃)? Start->Cause1 Yes Cause2 Reaction too warm? Start->Cause2 No Solution1 Action: Switch to milder Et₂AlCl or Me₂AlCl. Cause1->Solution1 Solution2 Action: Maintain temp at 0°C or below. Cause2->Solution2 Yes Cause3 Moisture present? Cause2->Cause3 No Solution3 Action: Use anhydrous reagents/solvents under N₂. Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting the Friedel-Crafts acylation step.

Frequently Asked Questions (FAQs)

Q1: Why is C-3 acylation favored over N-1 acylation in indole?

Indole is an electron-rich aromatic heterocycle. Electrophilic attack at the C-3 position proceeds through a more stable carbocation intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. While N-acylation can occur, the resulting N-acylindole is often less thermodynamically stable than the C-3 acylindole, and under Lewis acid conditions, the reaction is strongly directed to the C-3 position.[4][11]

Q2: Are there viable alternatives to the Delépine reaction for the amination step?

Yes, other methods exist, though the Delépine reaction is often preferred for its selectivity in producing primary amines from reactive halides.[5][9]

  • Gabriel Synthesis: This is a classic method that uses potassium phthalimide to convert alkyl halides to primary amines. It is also very effective at preventing over-alkylation.[9]

  • Direct Amination with Ammonia: While seemingly straightforward, reacting the chloro-intermediate with ammonia can easily lead to mixtures of primary, secondary, and tertiary amines, complicating purification and lowering the yield of the desired product.

Q3: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • For the Friedel-Crafts acylation: Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to track the consumption of indole and the appearance of the 3-(2-chloroacetyl)indole product spot. The product is significantly more polar than the starting indole.

  • For the Delépine reaction: Monitoring is more complex. The first step (salt formation) can be monitored by the disappearance of the 3-(2-chloroacetyl)indole spot. The hydrolysis step is harder to track via TLC as the final amine hydrochloride salt may not run well. The reaction is typically run for a standard period of time (e.g., reflux overnight) to ensure completion.

Q4: Can this synthesis be performed in a continuous flow setup?

Yes, multi-step syntheses involving indole, including formations of similar heterocyclic structures, have been successfully adapted to continuous flow reactors.[12][13] Flow chemistry could offer advantages such as improved heat transfer (crucial for the exothermic acylation), shorter reaction times, and enhanced safety and scalability.[13]

References

Technical Support Center: Optimizing Indole Acylation with 2-Aminoacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acylating the indole nucleus with 2-aminoacetyl chloride. The presence of a free amine on the acylating agent introduces significant challenges not present in standard Friedel-Crafts reactions. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome these hurdles and achieve optimal reaction outcomes.

Section 1: Core Challenges & Pre-Reaction Planning (FAQ)

The acylation of indole with 2-aminoacetyl chloride is a nuanced variant of the Friedel-Crafts acylation.[1][2] The primary challenge stems from the multiple reactive sites. The indole itself has two nucleophilic positions: the electron-rich C3 carbon and the N1 nitrogen.[3] Furthermore, the 2-aminoacetyl chloride reagent contains a highly nucleophilic and basic amino group, which can compete for the acyl chloride, react with the Lewis acid catalyst, and promote unwanted side reactions.

Q1: My 2-aminoacetyl chloride is supplied as a hydrochloride salt. How should I handle it, and is it stable?

Answer: 2-Aminoacetyl chloride hydrochloride is significantly more stable and easier to handle than its freebase form.[4][5] The hydrochloride salt protects the reactive amine from participating in premature side reactions, such as polymerization.

  • Handling: Always handle the reagent in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) and use anhydrous solvents.[6] The acyl chloride functional group is highly susceptible to hydrolysis.

  • Stability: The compound is stable at room temperature when stored in a tightly sealed container, protected from moisture.[4] However, upon exposure to moisture, it will decompose into aminoacetic acid and HCl, rendering it inactive for acylation.

  • Pre-Reaction Check: Before use, ensure the material is a free-flowing powder. Clumps may indicate moisture absorption.

Q2: Do I need to protect the amine group on the 2-aminoacetyl chloride before starting the reaction?

Answer: Yes, in most cases, protecting the amine is highly recommended. While using the hydrochloride salt provides some stability, the free amine can be liberated under various reaction conditions and cause complications. The unprotected amine is a potent Lewis base that can irreversibly complex with the Lewis acid catalyst (like AlCl₃), effectively quenching it.[7]

  • Why Protect? Protection converts the nucleophilic amine into a non-reactive amide or carbamate.[8][9] This prevents catalyst sequestration and intermolecular side reactions (e.g., self-amidation).

  • Recommended Protecting Groups: The choice of protecting group is critical. It must be stable to the Lewis acidic conditions of the Friedel-Crafts reaction but readily removable afterward.[10]

    • Trifluoroacetyl (TFA): An excellent choice due to its strong electron-withdrawing nature, which significantly reduces the basicity of the nitrogen. It is stable to many Lewis acids and can be removed under mild basic conditions.[11]

    • Boc (tert-Butoxycarbonyl): While common, Boc can be labile under strong Lewis acid conditions. It is more suitable when using milder catalysts.

    • Cbz (Carboxybenzyl): Generally stable to Lewis acids but requires hydrogenolysis for removal, which may not be compatible with other functional groups in your molecule.

Section 2: Troubleshooting the Acylation Reaction (FAQ)

This section addresses the most common issues encountered during the reaction itself.

Q3: I'm observing very low or no conversion of my indole starting material. What are the likely causes?

Answer: This is a frequent issue, often pointing to problems with the catalyst or reagents.

  • Catalyst Inactivation: This is the most common culprit.

    • Moisture: Lewis acids like AlCl₃, SnCl₄, and Et₂AlCl are extremely moisture-sensitive.[6][12] Ensure all glassware is flame-dried, and solvents are rigorously anhydrous.

    • Insufficient Catalyst: The product, a 3-acylindole, is a Lewis base and can complex with the catalyst.[2][13] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required, not a catalytic amount.

    • Amine Sequestration: If you are attempting the reaction without a protecting group, the amine on the 2-aminoacetyl chloride will consume the catalyst.

  • Inappropriate Solvent: The choice of solvent can dramatically affect the reaction.

    • Polar, coordinating solvents like THF or DMF can complex with the Lewis acid, reducing its activity.

    • Non-polar, non-coordinating solvents like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are generally preferred for Friedel-Crafts acylations.[14][15]

  • Low Temperature: While starting the reaction at a low temperature (0 °C or below) is crucial to control the initial exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion.

Q4: The main product I'm isolating is the N-acylated indole, not the C3-acylated product I want. How can I improve C3 selectivity?

Answer: The regioselectivity of indole acylation (N1 vs. C3) is a classic challenge dictated by reaction conditions.[3]

  • Kinetic vs. Thermodynamic Control:

    • N-Acylation: This is often the kinetically favored product, formed rapidly under basic conditions or with less reactive acylating agents.[3] If your reaction contains a base (e.g., from incomplete neutralization of the hydrochloride salt), you may favor N-acylation.

    • C3-Acylation: This is the thermodynamically more stable product and is favored under strong Lewis acidic conditions. The acyl group on the nitrogen can migrate to the C3 position under the influence of a Lewis acid.[16]

  • Strategies to Promote C3-Acylation:

    • Use a Strong Lewis Acid: Employing a robust Lewis acid like AlCl₃, SnCl₄, or Et₂AlCl promotes the formation of the acylium ion, which is a hard electrophile that preferentially attacks the soft C3 position of the indole.[12][17]

    • N-H Deprotonation: Pre-treating the indole with a strong base (like NaH) to form the indolide anion will direct acylation exclusively to the nitrogen. Conversely, ensuring the reaction medium is acidic (by using a Lewis acid) keeps the N-H bond intact and favors C3 attack.

    • Dialkylaluminum Halides: Reagents like diethylaluminum chloride (Et₂AlCl) have been shown to be highly effective for the C3-acylation of indoles even without N-H protection, proceeding under mild conditions.[12]

Q5: My reaction has turned into a dark, tarry mess with a complex mixture of products by TLC. What is happening?

Answer: Polymerization and decomposition are significant risks with electron-rich heterocycles like indole under strong acidic conditions.

  • Cause 1: Overly Harsh Conditions: Strong Lewis acids, especially at elevated temperatures, can induce indole polymerization. The indole nucleus can act as a nucleophile and attack an activated indole-acylium complex, leading to chain reactions.

  • Cause 2: Reagent Instability: If the 2-aminoacetyl chloride (or its protected form) is not stable under the reaction conditions, it can decompose, leading to a cascade of side reactions.

  • Mitigation Strategies:

    • Temperature Control: Add the Lewis acid and acyl chloride at a low temperature (e.g., 0 °C or -20 °C) to manage the initial exotherm, then allow the reaction to warm slowly.[18]

    • Milder Lewis Acid: Consider using a milder Lewis acid. While strong acids favor C3-acylation, an intermediate-strength catalyst might provide a better balance between reactivity and stability. See the table below for options.

    • Order of Addition: Add the acyl chloride to a pre-formed complex of the indole and the Lewis acid. This can sometimes temper the reactivity and prevent side reactions.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for C3-Acylation using TFA-Protected Glycyl Chloride

This protocol assumes the use of N-trifluoroacetyl glycyl chloride.

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool to room temperature.

  • Reagent Loading: Add indole (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting slurry for 15-20 minutes at 0 °C.

  • Acyl Chloride Addition: Dissolve N-trifluoroacetyl glycyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Very carefully and slowly quench the reaction by pouring it over a mixture of crushed ice and water.[18] Caution: This is a highly exothermic and vigorous process.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Common Lewis Acids for Indole Acylation
Lewis Acid CatalystTypical Molar EquivalentsCommon SolventsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) 1.1 - 2.0DCM, DCE, CS₂High reactivity, promotes C3 selectivity.[1]Highly hygroscopic, can cause charring/polymerization, requires stoichiometric amounts.[6]
Tin(IV) Chloride (SnCl₄) 1.1 - 1.5DCM, DCEGood reactivity, often cleaner than AlCl₃.[16]Highly corrosive and moisture-sensitive.
Diethylaluminum Chloride (Et₂AlCl) 1.5 - 2.5DCMExcellent for C3 selectivity without N-H protection, mild conditions.[12]Pyrophoric reagent, requires careful handling.
Zinc Chloride (ZnCl₂) 1.0 - 1.5DCM, EtherMilder, good for sensitive substrates.[19]Lower reactivity, may require higher temperatures or longer reaction times.
Boron Trifluoride Etherate (BF₃·OEt₂) 1.1 - 2.0DCM, EtherGood for acylation with anhydrides, relatively mild.[16]Can be less effective with acyl chlorides compared to stronger Lewis acids.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Low Yield/No Reaction

Troubleshooting_Low_Yield cluster_Catalyst Catalyst Issues cluster_Conditions Reaction Conditions cluster_Solutions Potential Solutions Start Low Yield or No Reaction Catalyst_Check Check Catalyst Activity Start->Catalyst_Check Primary Suspect Conditions_Check Check Reaction Conditions Start->Conditions_Check Moisture Moisture Contamination? Catalyst_Check->Moisture Quantity Insufficient Catalyst? Catalyst_Check->Quantity Protection Amine Protected? Catalyst_Check->Protection Sol_Dry Use Anhydrous Reagents/Solvents Moisture->Sol_Dry Sol_Qty Use >1.0 eq of Lewis Acid Quantity->Sol_Qty Sol_Protect Protect Amine (e.g., with TFA) Protection->Sol_Protect Solvent Solvent Coordinating? Conditions_Check->Solvent Temp Temperature Too Low? Conditions_Check->Temp Sol_Solvent Switch to DCM/DCE Solvent->Sol_Solvent Sol_Temp Allow to Warm to RT / Gentle Heat Temp->Sol_Temp

Caption: A logical workflow for diagnosing and solving low-yield indole acylation reactions.

Diagram 2: Competing Reaction Pathways in Indole Acylation

Reaction_Pathways cluster_C3 Desired Pathway cluster_N1 Side Reaction Indole Indole + R-COCl LewisAcid Lewis Acid (e.g., AlCl₃) N1_Attack Nucleophilic Attack at N1 Indole->N1_Attack Competing (Favored by base) Acylium Acylium Ion [R-C≡O]⁺ LewisAcid->Acylium Activates Acyl Chloride C3_Attack Electrophilic Attack at C3 Acylium->C3_Attack Favored Product_C3 C3-Acylindole (Thermodynamic Product) C3_Attack->Product_C3 Product_N1 N1-Acylindole (Kinetic Product) N1_Attack->Product_N1 Product_N1->Product_C3 Migration (with Lewis Acid)

Caption: Visualization of the competing C3 (thermodynamic) vs. N1 (kinetic) acylation pathways.

References

Technical Support Center: Stability of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers:

The following guide has been developed to address potential stability issues with 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride in aqueous solutions. It is important to note that comprehensive, publicly available stability data for this specific molecule is limited. Therefore, this guide is built upon established principles of organic chemistry, drawing parallels from the known reactivity of its core functional groups: the indole ring, the primary amine, and the α-amino ketone moiety. Our goal is to provide you with a robust framework for anticipating challenges, troubleshooting experiments, and proactively ensuring the integrity of your results. We empower you, the researcher, with the tools and methodologies to assess the stability of this compound within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that may influence its stability in aqueous solutions?

A1: The molecule's stability is primarily influenced by three key functional groups:

  • The Indole Ring: This electron-rich aromatic system is susceptible to oxidation.[1] The pyrrole portion of the indole ring is particularly reactive.

  • The α-Amino Ketone Moiety: This arrangement of a primary amine adjacent to a carbonyl group can be reactive and may be prone to self-condensation or other degradation pathways. Primary and secondary aminoketones are known to be unstable in some contexts.[2]

  • The Hydrochloride Salt: The salt form generally enhances solubility in aqueous media and can influence the pH of the resulting solution, which is a critical factor in the stability of the compound.

Q2: What are the most probable degradation pathways for this compound in an aqueous environment?

A2: Based on its structure, the following degradation pathways are plausible:

  • Oxidation of the Indole Ring: The indole nucleus can be oxidized to form various products, such as oxindoles or further dimeric and polymeric species.[3][4] This can be accelerated by exposure to air (oxygen), metal ions, and light.

  • Hydrolysis: While the ketone is generally stable, extreme pH conditions (either strongly acidic or basic) could potentially promote hydrolysis, although this is less likely to be the primary degradation route under typical experimental conditions.

  • Self-Condensation/Polymerization: The presence of both a primary amine and a ketone creates the potential for intermolecular reactions, such as imine formation followed by aldol-type condensations, which can lead to oligomers or polymers. This is a known reactivity pattern for simpler aminoaldehydes and aminoketones.[2]

  • Photodegradation: Indole-containing compounds can be sensitive to light, particularly in the UV spectrum.[2] Exposure to ambient laboratory light over extended periods could induce degradation.

Q3: How should I prepare and store stock solutions of this compound?

A3: To maximize the shelf-life of your solutions, we recommend the following:

  • Solvent Selection: Use high-purity (e.g., HPLC-grade) water or a suitable buffer. If using an organic co-solvent like DMSO for initial dissolution, ensure it is anhydrous and of high quality.

  • pH Control: Given the potential for pH-mediated degradation, preparing solutions in a buffered system (e.g., pH 6-7.5) is advisable. The hydrochloride salt will result in a slightly acidic solution, which may or may not be optimal for stability.

  • Concentration: Prepare concentrated stock solutions and dilute them to the working concentration immediately before use.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

    • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.

Q4: What are the visible signs of degradation in my aqueous solution?

A4: Be vigilant for the following indicators of potential degradation:

  • Color Change: The appearance of a yellow, pink, or brown hue in a previously colorless solution is a strong indicator of degradation, likely due to the oxidation of the indole ring and the formation of colored polymeric byproducts.

  • Precipitation: The formation of a precipitate may indicate the generation of less soluble degradation products or polymers.

  • Loss of Biological Activity: A reproducible decrease in the expected biological or chemical effect is a critical, albeit non-visual, sign of degradation.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues you may encounter.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results or loss of compound activity. 1. Degradation of the compound in the stock solution. 2. Degradation in the working solution/assay medium.1. Prepare a fresh stock solution from the solid compound. 2. Perform a quick stability check (see Q5). 3. Minimize the time the compound spends in the aqueous assay buffer before analysis.
The solution has developed a yellow or brownish tint. Oxidation of the indole ring.1. Discard the solution. 2. When preparing a new solution, de-gas the solvent and consider adding an antioxidant (if compatible with your experimental system). 3. Ensure the solution is protected from light and stored under an inert atmosphere.
A precipitate has formed in the solution upon storage or use. 1. Formation of insoluble degradation products. 2. The compound has limited solubility in the chosen solvent/buffer.1. Confirm the solubility of the compound at the desired concentration. 2. If solubility is not the issue, the precipitate is likely a degradant. Discard the solution and prepare a fresh one, adhering to best practices for storage.

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways for this compound in an aqueous solution.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_condensation Self-Condensation cluster_photodegradation Photodegradation A 2-amino-1-(1H-indol-3-yl)ethanone B Oxindole derivatives A->B O2, light, metal ions D Imine intermediate A->D Intermolecular reaction F Various photoproducts A->F UV/Visible Light C Colored polymeric products B->C E Oligomers/Polymers D->E

Caption: Potential degradation routes for the target compound.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound in your specific experimental matrix, we strongly recommend performing a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[5]

Objective: To identify the conditions under which the compound degrades and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Photostability chamber (or a light source with controlled output)

  • Oven

Workflow:

The following diagram outlines the workflow for the forced degradation study.

G cluster_stress Stress Conditions (Incubate for a defined period, e.g., 24h) start Prepare Stock Solution (e.g., 1 mg/mL in water) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo control Control (Room Temp, dark) start->control analysis Analyze all samples by HPLC (Compare to t=0 sample) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade water to a known concentration (e.g., 1 mg/mL). This is your t=0 sample; analyze it immediately by HPLC.

  • Set up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

    • Thermal Degradation: Place a vial of the stock solution in an oven set to a specific temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a vial of the stock solution to a controlled light source. A control sample wrapped in foil should be placed alongside it.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a predetermined period (e.g., 24 hours). It may be necessary to pull time points at earlier intervals (e.g., 2, 4, 8 hours) to observe the kinetics of degradation.

  • Sample Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the controls and the t=0 sample, using a suitable, stability-indicating HPLC method. The method should be able to separate the parent compound from any new peaks that appear, which represent degradation products.

Data Interpretation:

  • Calculate the percentage of degradation: Compare the peak area of the parent compound in the stressed samples to that of the t=0 or control sample. An industry-accepted target for significant degradation is in the range of 5-20%.

  • Identify critical factors: The conditions that cause the most significant degradation are the critical factors to control during your experiments.

  • Develop a stability-indicating method: The appearance of new, well-resolved peaks confirms that your analytical method can detect degradation and is "stability-indicating."

By following this guide, you will be better equipped to handle this compound in your research, ensuring the reliability and reproducibility of your data.

References

Technical Support Center: Overcoming Solubility Challenges with 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride (CAS 53552-11-7). This compound, a valuable building block in medicinal chemistry and drug discovery, presents a common yet significant experimental hurdle: poor solubility in aqueous assay buffers.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your specific assay system.

Understanding the Molecule: Why is Solubility an Issue?

The solubility of this compound is governed by a balance of competing structural features:

  • The Hydrochloride Salt: The molecule is the hydrochloride salt of a primary amine.[1][3][4] This salt form is intentionally created to improve water solubility compared to the free base.[4] The protonated amine group (R-NH3+) is ionic and interacts favorably with polar water molecules.[4][5]

  • The Indole Ring: The core of the molecule is a bicyclic indole structure. This large, aromatic, and predominantly nonpolar ring system confers significant hydrophobicity, which limits its solubility in water.[6]

  • pH-Dependent Solubility: As an amine salt, its solubility is highly dependent on pH.[7][8][9] In acidic conditions (low pH), the amine group remains protonated (R-NH3+), maximizing its ionic character and aqueous solubility. As the pH increases towards neutral or basic conditions (typical for cell culture media, pH 7.2-7.4), the amine group can be deprotonated to its neutral, free base form (R-NH2). This loss of charge drastically reduces its affinity for water, often leading to precipitation.[5]

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitated instantly when I added it to my cell culture media. What happened?

This is a classic phenomenon known as "solvent shock" or "crashing out."[10][11] Your compound is highly soluble in 100% DMSO but has very low solubility in the aqueous environment of your media.[11] When the concentrated DMSO stock is rapidly diluted into the media, the DMSO disperses, and the compound is suddenly exposed to an aqueous environment it cannot stay dissolved in, causing it to precipitate.[10][11]

Q2: What is the best solvent to prepare a stock solution?

For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[11][12] It is crucial to use anhydrous, high-purity, cell-culture-grade DMSO to prevent introducing moisture that can compromise the stability of your stock solution.[11]

Q3: Can I heat or sonicate the solution to help it dissolve?

Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid the dissolution of the compound in the initial solvent (like DMSO) when preparing a stock solution.[13][14] However, avoid excessive heating, as it could potentially degrade the compound. These methods are generally not recommended for dissolving precipitates directly in aqueous assay media, as the compound will likely precipitate again upon cooling.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

This is cell-line specific. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.5% (v/v) without significant cytotoxicity.[13][15] However, sensitive cell lines, especially primary cells, may show stress or toxicity at concentrations as low as 0.1%.[13][16] It is imperative to run a vehicle control (media with the same final DMSO concentration as your test conditions) to ensure that the observed effects are from your compound and not the solvent.[17] Many researchers aim to keep the final DMSO concentration at or below 0.1% to minimize any potential artifacts.[16][18][19]

Troubleshooting Guide: From Problem to Solution

When encountering solubility issues, a systematic approach is key. The following table and diagram outline common problems, their probable causes, and recommended solutions.

Problem Observed Probable Cause Recommended Solution & Rationale
Immediate, heavy precipitation upon adding stock to aqueous buffer/media.Solvent Shock / Exceeded Aqueous Solubility: The final compound concentration is far above its solubility limit in the aqueous media.[10][11]1. Decrease Final Concentration: Test a lower final concentration of the compound.2. Use Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution in pre-warmed (37°C) media. This gradual reduction in solvent concentration can prevent shocking the compound out of solution.[10]3. Modify Dilution Technique: Add the stock solution dropwise to the vortexing media to ensure rapid dispersal.[10]
Solution is initially clear but becomes cloudy or forms a precipitate after incubation (hours to days).1. Delayed Precipitation: The compound is supersaturated and slowly crashing out over time.2. pH Shift: Cellular metabolism can acidify the media, altering the compound's charge and solubility.[10][11]3. Compound Instability: The compound may be degrading into less soluble byproducts at 37°C.1. Determine Thermodynamic Solubility: Run a solubility test (see Protocol 2) to find the true maximum stable concentration.2. Monitor Media pH: Ensure your incubator's CO₂ levels are correct to maintain the bicarbonate buffer system. For long experiments, consider changing the media more frequently.[10]3. Assess Stability: If degradation is suspected, reduce incubation time or prepare fresh working solutions more frequently.
Precipitate forms only at the highest concentrations of a dose-response curve.Exceeding Solubility Limit: The lower concentrations are soluble, but the highest concentrations are above the solubility threshold in the final assay conditions.1. Adjust Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the media, keeping the final DMSO percentage consistent while achieving the desired compound concentration.2. Cap the Maximum Test Concentration: Limit your experiment to the highest soluble concentration determined by a solubility test. Data from concentrations with visible precipitate are unreliable.[20]
Troubleshooting Workflow Diagram

The following diagram provides a decision-making workflow to systematically address precipitation issues.

G start Precipitate Observed in Assay q1 When did it precipitate? start->q1 a1_imm Immediately upon dilution q1->a1_imm a1_del After incubation q1->a1_del cause1 Probable Cause: Solvent Shock or Exceeded Solubility Limit a1_imm->cause1 cause2 Probable Cause: Delayed Precipitation, pH Shift, or Instability a1_del->cause2 sol1 Solution: 1. Lower final concentration. 2. Use serial dilutions in warm media. 3. Add stock slowly to vortexing media. cause1->sol1 end Clear Solution Achieved sol1->end sol2 Solution: 1. Determine max soluble concentration. 2. Monitor media pH / incubator CO2. 3. Reduce incubation time. cause2->sol2 sol2->end

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing a high-concentration primary stock solution.

Materials:

  • This compound (MW: 210.66 g/mol )[1]

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tube or amber glass vial

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.11 mg of the compound.

    • Calculation: 0.010 mol/L * 0.001 L * 210.66 g/mol = 0.0021066 g = 2.11 mg

  • Dissolution: Add the weighed compound to the sterile tube/vial. Add 1 mL of high-purity DMSO.

  • Mixing: Cap the tube/vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication or warming to 37°C can be used if dissolution is slow.[13]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Determining Maximum Soluble Concentration in Assay Media

Before conducting a full experiment, it is crucial to determine the practical solubility limit of the compound in your specific cell culture medium.[10]

Materials:

  • 10 mM compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

Procedure:

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of your compound directly in the pre-warmed media.

    • Example for a 96-well plate: Add 100 µL of complete media to wells A2 through A12.

    • In well A1, add 198 µL of media and 2 µL of your 10 mM stock to make a 100 µM solution (final DMSO: 0.2%). Mix well.

    • Transfer 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on. This creates a dilution series from 100 µM down to ~0.05 µM.

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your planned assay (e.g., 24, 48, or 72 hours).

  • Visual Inspection: Immediately after dilution and at several points during incubation, visually inspect each well for signs of precipitation (cloudiness, crystals, film). Viewing the wells under a microscope can help detect fine precipitates.[14]

  • Determine Limit: The highest concentration that remains completely clear throughout the incubation period is your maximum working concentration for this specific medium and time frame.

Advanced Strategies

If the above methods are insufficient, consider these advanced formulation approaches:

  • Use of Co-solvents: Solvents like ethanol, polyethylene glycol 400 (PEG 400), or n-propanol can sometimes be used in combination with DMSO.[21] However, their effects on enzyme activity and cell viability must be carefully validated.[21]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[20] This can be a powerful tool but requires significant formulation development.

By applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by this compound, leading to more accurate and reliable data in their critical assays.

References

Preventing degradation of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation in Experimental Settings

Welcome to the technical support center for 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this compound during storage and experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your compound and the reproducibility of your results.

Introduction: The Challenge of Stability

This compound, like many indole derivatives and α-amino ketones, is susceptible to degradation from various environmental factors. The electron-rich indole ring is prone to oxidation, while the α-amino ketone moiety can undergo self-condensation.[1] Light, oxygen, pH shifts, and elevated temperatures can all accelerate these degradation pathways, leading to colored impurities, loss of potency, and inconsistent experimental outcomes. This guide provides a systematic approach to mitigate these risks.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: My solid compound has developed a yellowish or brownish tint. What happened and is it still usable?

A: A color change in the solid state is a primary indicator of degradation, most likely due to oxidation or photo-degradation. The indole nucleus is highly susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light.[1] While minor discoloration might not significantly impact the bulk purity for some applications, it is a clear warning sign. For sensitive quantitative assays or in vivo studies, using a discolored compound is not recommended. It is best practice to use a fresh, pure sample. We strongly advise performing a purity check via HPLC or LC-MS before use.[2]

Q2: I've dissolved the compound in an aqueous buffer and it turned pink/purple overnight. What is the cause?

A: The formation of a colored solution is a classic sign of indole ring oxidation. This process can be catalyzed by dissolved oxygen, trace metal ions in the buffer, or exposure to ambient light. The specific color can depend on the complex mixture of oxidation byproducts formed. To prevent this, always use freshly prepared solutions with high-purity, degassed solvents and buffers. Preparing solutions immediately before use is the best strategy.

Q3: Can I store solutions of this compound? If so, for how long and under what conditions?

A: Storing solutions is generally not recommended due to the compound's instability in solution. If storage is absolutely necessary, it should be for the shortest possible duration. Solutions should be prepared in aprotic, degassed solvents (e.g., anhydrous DMSO or DMF), aliquoted into small volumes in amber glass vials, purged with an inert gas (argon or nitrogen), and stored at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are particularly unstable and should be used within hours of preparation.

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

A: The hydrochloride salt form suggests that the compound is most stable under mildly acidic conditions (pH 3-6). Neutral or alkaline conditions (pH > 7) can deprotonate the amine, increasing the rate of self-condensation of the α-amino ketone moiety and potentially enhancing the susceptibility of the indole ring to oxidation.[3] Always measure the pH of your final solution after the compound has been added and adjust if necessary.

Q5: Are there any solvents I should avoid?

A: Avoid using solvents that may contain peroxides (e.g., aged ethers like THF or diethyl ether) or other oxidizing impurities. Protic solvents, especially under neutral or basic conditions, can facilitate degradative reactions. If using solvents like methanol or ethanol, ensure they are of high purity and freshly opened. For maximum stability, anhydrous, aprotic solvents are preferred for stock solutions.

In-Depth Troubleshooting Guides

This section provides structured guidance for identifying and solving specific degradation-related problems.

Troubleshooting Scenario 1: Rapid Discoloration of Solutions
Symptom Potential Causes Corrective & Preventive Actions
Solution turns yellow, pink, or brown within minutes to hours of preparation.1. Oxidation: Reaction with dissolved atmospheric oxygen. 2. Photo-degradation: Exposure to ambient or UV light.[4][5] 3. Contaminated Solvent/Buffer: Presence of oxidizing impurities or trace metals.1. Deoxygenate Solvents: Sparge all solvents and buffers with an inert gas (argon or nitrogen) for at least 15-20 minutes before use. 2. Light Protection: Work in a dimly lit area or use amber-colored labware. Wrap glassware in aluminum foil. 3. Use High-Purity Reagents: Use HPLC-grade or equivalent solvents and prepare buffers with ultrapure water (e.g., 18.2 MΩ·cm).
Troubleshooting Scenario 2: Compound Precipitation or Incomplete Dissolution
Symptom Potential Causes Corrective & Preventive Actions
Compound fails to dissolve completely or precipitates out of solution over time.1. pH Shift: The pH of the solution may be too high, neutralizing the hydrochloride salt and reducing aqueous solubility. 2. Degradation to Insoluble Products: Oxidative or condensation byproducts are often less soluble. 3. Supersaturation: The initial concentration exceeds the solubility limit in that specific solvent system.1. Control pH: Ensure the buffer pH is in the mildly acidic range (3-6). Consider preparing a concentrated stock in DMSO and diluting it into the aqueous medium. 2. Prevent Degradation: Follow all protocols to minimize oxidation and photo-degradation as described above. 3. Verify Solubility: Perform small-scale solubility tests before preparing large volumes. Use gentle warming or sonication to aid dissolution, but avoid excessive heat.
Troubleshooting Scenario 3: Inconsistent or Non-Reproducible Experimental Results
Symptom Potential Causes Corrective & Preventive Actions
Significant variability in assay results (e.g., IC50 values, enzyme kinetics) between experiments run on different days.1. Variable Compound Purity: The degree of degradation varies between freshly prepared solutions and older ones. 2. Inconsistent Handling: Differences in incubation times at room temperature, exposure to light, or solution age.1. Implement a Strict Solution Protocol: Always use solutions prepared fresh on the day of the experiment from a high-quality solid. 2. Standardize Workflow: Create and follow a detailed Standard Operating Procedure (SOP) that specifies every step, from compound weighing to final assay measurement, including time limits for each step. 3. Purity Verification: For critical applications, run a quick purity check (e.g., HPLC) on your stock solution before starting a large batch of experiments.

Key Experimental Protocols & Workflows

Protocol 1: Recommended Storage of Solid Compound
  • Upon receipt, immediately store the vial in a desiccator at -20°C or -80°C.

  • Protect the vial from light by storing it in its original box or by wrapping it in aluminum foil.

  • Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Equilibrate the solid compound vial to room temperature as described above.

  • Weigh the required amount of solid in a low-light environment.

  • Use a new, sealed bottle of anhydrous, high-purity DMSO.

  • Add the solvent to the solid and cap the vial immediately.

  • Vortex gently until fully dissolved.

  • (Optional but Recommended) Purge the headspace of the vial with argon or nitrogen before sealing.

  • Store at -80°C in small, single-use aliquots in amber vials.

Protocol 3: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for assessing purity. Specific conditions may need optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (characteristic for the indole chromophore).

  • Sample Preparation: Dilute a small sample of your stock solution in the mobile phase to a final concentration of ~0.5-1 mg/mL.

  • Analysis: Inject 10 µL. The purity is calculated as the area percentage of the main peak relative to the total area of all peaks.[2]

Visualizing Degradation Pathways & Workflows

To better understand the processes, the following diagrams illustrate the key concepts discussed.

DegradationPathways cluster_compound 2-Amino-1-(1H-indol-3-yl)ethanone HCl cluster_degradation Degradation Products Compound Stable Compound (Solid, Cold, Dark, Dry) Oxidized Oxidized Products (Colored Impurities) Compound->Oxidized Oxidation Condensed Dimerization/Condensation Products Compound->Condensed Self-Condensation Light Light (UV, Ambient) Light->Oxidized Oxygen Oxygen (Atmospheric, Dissolved) Oxygen->Oxidized Heat Heat (Elevated Temp.) Heat->Oxidized Heat->Condensed Base High pH (>7) Base->Condensed

Caption: Key factors leading to compound degradation.

ExperimentalWorkflow cluster_prep Preparation Phase (Low Light) cluster_exp Experimental Phase cluster_storage Short-Term Storage (If Necessary) A 1. Equilibrate Solid to Room Temp (in Desiccator) B 2. Weigh Compound A->B C 3. Dissolve in Degassed Solvent B->C D 4. Purge with Inert Gas (Optional) C->D E 5. Use Solution IMMEDIATELY D->E G Aliquot into Amber Vials D->G If storage needed F 6. Protect from Light During Experiment E->F H Store at -80°C G->H

Caption: Recommended workflow for handling the compound.

References

Technical Support Center: Fischer Indole Synthesis with Substituted Hydrazines and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet often temperamental reaction, particularly when using substituted starting materials. Here, we will move beyond textbook mechanisms to address the real-world complexities that can lead to failed reactions, low yields, and unexpected products.

Introduction: The Nuances of a Classic Reaction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, is the go-to method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] While elegant in principle, its success is highly sensitive to the electronic and steric nature of substituents on both starting materials, as well as the specific reaction conditions employed.[1][3] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges.

Troubleshooting Guide: From Failed Reactions to Product Purity

This section addresses specific problems in a question-and-answer format, providing both the "why" and the "how-to" for overcoming common hurdles.

Q1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?

A1: A low or nonexistent yield in a Fischer indole synthesis can be attributed to several critical factors.[4] A systematic approach to troubleshooting is essential.

Core Causality: The reaction hinges on a delicate balance of equilibria and a key acid-catalyzed[3][3]-sigmatropic rearrangement.[2][3][5] Any factor that disrupts this balance can stall the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.

Detailed Breakdown & Protocols:

  • Purity of Starting Materials:

    • Insight: Arylhydrazines are notoriously prone to oxidation. Impurities can quench the acid catalyst or lead to tar formation.

    • Protocol: Hydrazine Purification: If your hydrazine is discolored (typically yellow or brown), consider purification. For solid hydrazines, recrystallization is effective. For liquid hydrazines, distillation under reduced pressure is recommended. Using the hydrochloride salt of the hydrazine can also improve stability.[6]

  • Acid Catalyst Selection:

    • Insight: The choice of acid is paramount and substrate-dependent.[7][8] A catalyst that is too weak may not facilitate the necessary protonation steps, while an overly strong acid can cause degradation of starting materials or the indole product.[9]

    • Catalyst Comparison Table:

      Catalyst Type Examples Strengths Weaknesses
      Brønsted Acids HCl, H₂SO₄, p-TSA Readily available, effective for many substrates.[7] Can be too harsh, leading to side reactions.[3]
      Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃ Often milder, can improve regioselectivity.[7][10] Can be sensitive to moisture, may require anhydrous conditions.
      Polyphosphoric Acid (PPA) - Excellent dehydrating agent, often gives high yields.[4][5] Highly viscous, can make product isolation difficult.

      | Solid Acids | Amberlite IR-120 | Easy to remove from the reaction mixture.[11] | May have lower activity than soluble acids. |

    • Protocol: Acid Catalyst Screening: For a new substrate pair, it is advisable to screen a small panel of acids. Start with a common choice like p-toluenesulfonic acid (p-TSA) or zinc chloride. If the reaction fails, consider a stronger system like PPA.

  • Reaction Temperature and Solvent:

    • Insight: The Fischer indole synthesis often requires elevated temperatures to drive the[3][3]-sigmatropic rearrangement.[12] However, excessive heat can lead to decomposition.[13] The solvent choice affects reactant solubility and can also influence the reaction pathway.[13]

    • Protocol: Condition Optimization: Begin with conditions reported for similar substrates. A common starting point is refluxing in a solvent like glacial acetic acid, which can also act as a catalyst.[6] Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a higher boiling solvent or microwave irradiation, which has been shown to improve yields and reduce reaction times.[4]

Q2: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of two or more indole regioisomers is a classic challenge when using unsymmetrical ketones.[1] Regioselectivity is determined by the relative stability of the two possible enamine intermediates.

Mechanistic Insight: The key[3][3]-sigmatropic rearrangement occurs through an enamine tautomer of the initial hydrazone. For an unsymmetrical ketone, two different enamines can form, leading to two different indole products.[14]

Caption: Regioisomer formation from an unsymmetrical ketone.

Strategies for Controlling Regioselectivity:

  • Steric Effects: Enolization will generally favor the less sterically hindered α-carbon. For example, in an alkyl methyl ketone, the major product typically arises from enolization towards the methyl group.[14]

  • Acid Catalyst and Concentration: The acidity of the medium can significantly influence the isomer ratio.[15]

    • Weakly acidic conditions (e.g., acetic acid) may favor the thermodynamically more stable, more substituted enamine.

    • Strongly acidic conditions (e.g., PPA, Eaton's reagent) can favor the kinetically formed, less substituted enamine.[16]

    • Protocol: To favor the 3-unsubstituted indole from a methyl ketone, consider using Eaton's reagent (P₂O₅ in MeSO₃H).[16] For the alternative isomer, a milder catalyst like acetic acid might be more effective.[6]

  • Electronic Effects: Electron-withdrawing groups on the ketone can disfavor the formation of the adjacent enamine, influencing the regiochemical outcome.[17]

Q3: I have electron-withdrawing/donating groups on my starting materials, and the reaction is failing. Why is this happening and what can I do?

A3: The electronic properties of substituents on both the arylhydrazine and the ketone have a profound impact on the reaction's success.

Arylhydrazine Substituents:

  • Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aryl ring, which generally accelerates the key C-C bond-forming step of the[3][3]-sigmatropic rearrangement.[14]

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN) decrease the nucleophilicity of the aryl ring, making the rearrangement more difficult and often requiring harsher reaction conditions (stronger acid, higher temperature).[14]

Ketone/Aldehyde Substituents:

  • Insight: Recent computational studies have shown that strong electron-donating substituents on the carbonyl-derived portion of the ene-hydrazine intermediate can dramatically weaken the N-N bond.[18][19][20] This promotes a competing heterolytic N-N bond cleavage pathway over the desired[3][3]-sigmatropic rearrangement, leading to reaction failure and the formation of byproducts like aniline and iminium ions.[18][19] This is a primary reason why the synthesis of 3-aminoindoles via the Fischer method is notoriously difficult.[18]

Troubleshooting Electronic Effects:

Caption: Decision tree for troubleshooting electronic effects.

  • For EWGs on the hydrazine: Increase the potency of your catalytic system. Move from p-TSA to PPA or consider microwave heating to provide the necessary energy to overcome the higher activation barrier.

  • For strong EDGs on the ketone: The reaction may be fundamentally challenging. Using a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid may help suppress the competing N-N cleavage pathway.[19] If this fails, an alternative indole synthesis route might be necessary.

Frequently Asked Questions (FAQs)

Q: Can I synthesize the parent, unsubstituted indole using the Fischer synthesis? A: No, the Fischer indole synthesis fails with acetaldehyde, which would be required to produce unsubstituted indole.[1][3] To synthesize the parent indole, one can use pyruvic acid and then decarboxylate the resulting indole-2-carboxylic acid.[1]

Q: Do I need to isolate the hydrazone intermediate? A: Not necessarily. The reaction is often performed as a "one-pot" procedure where the hydrazine and carbonyl compound are mixed in an acidic medium and heated, forming the hydrazone in situ before indolization.[1][5] This can be more efficient, but for particularly unstable hydrazones, pre-formation and isolation may give cleaner results.[6]

Q: What are common side products to watch out for? A: Besides regioisomers, unwanted byproducts can include products from aldol condensation or Friedel-Crafts type reactions, especially under harsh acidic conditions.[1][3] In cases of reaction failure due to N-N bond cleavage, you may isolate aniline and decomposition products of the carbonyl partner.[18]

Q: Are there modern modifications to the Fischer indole synthesis? A: Yes, several modifications exist. The Buchwald modification, for example, uses a palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate from an aryl halide and a hydrazone, expanding the scope of the reaction to substrates that might otherwise be difficult to prepare.[2][7]

References

Technical Support Center: Column Chromatography Purification of 2-Amino-1-(1H-indol-3-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride. This molecule, an indole derivative with a primary amine, presents unique challenges during silica gel column chromatography due to its polarity and basicity.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable solutions and the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to purify using standard column chromatography?

This compound's difficulty stems from two primary chemical characteristics:

  • High Polarity: The hydrochloride salt form is highly polar, making it poorly soluble in common non-polar chromatography solvents like hexane/ethyl acetate. This results in the compound remaining at the baseline (Rf = 0) on a TLC plate and failing to elute from the column.[3]

  • Basic Amine Group: The primary amine is a basic functional group. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] This acidity leads to strong acid-base interactions with the amine, causing several problems:

    • Irreversible Adsorption: The compound can bind so strongly to the silica that it does not elute, leading to significant yield loss.[2]

    • Peak Tailing: The compound that does elute often produces long, trailing bands instead of sharp, well-defined peaks. This results in poor separation from impurities and many mixed fractions.[3]

    • On-Column Degradation: The acidic environment of the silica can potentially degrade sensitive molecules.[3]

Q2: What is the best stationary phase for this purification?

The choice of stationary phase is critical. While standard silica gel can be used with modifications, alternative stationary phases are often more effective.

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel (Standard) Inexpensive, widely available.Acidic nature causes tailing and product loss with amines.[2] Requires mobile phase modifiers.General-purpose purification when amine modifiers are used.
Basic Alumina Basic surface prevents strong interactions with amines, reducing tailing.Can be more reactive than silica; activity can vary.Purification of basic compounds like amines when silica fails.[1]
Amine-Functionalized Silica Provides an alkaline environment, eliminating the need for amine additives in the mobile phase.[4] Leads to sharper peaks and better recovery.More expensive than standard silica.High-purity isolation of basic amines with simplified solvent systems.[4]
Reversed-Phase (C18) Silica Excellent for separating highly polar compounds.[5] The separation is based on hydrophobicity.Requires aqueous mobile phases and may be less effective for removing non-polar impurities.Cases where normal-phase chromatography provides poor resolution.[2]
Q3: How do I select an appropriate mobile phase?

Mobile phase selection should be guided by Thin-Layer Chromatography (TLC) analysis.

  • For Standard Silica Gel: Start with a relatively polar solvent system like Dichloromethane (DCM) and Methanol (MeOH). A typical starting ratio is 95:5 DCM:MeOH. To counteract the acidic silica, add a small amount of a basic modifier.[6]

    • Triethylamine (TEA): Add 0.5-1% TEA to the mobile phase. TEA is a volatile base that neutralizes the acidic silanol sites, preventing tailing.[2][7]

    • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of the mobile phase (e.g., 95:5 DCM:[MeOH with 2% NH₄OH]).[3][6]

  • For Basic Alumina or Amine-Silica: You can often use less polar systems without basic additives, such as ethyl acetate/hexane or DCM/MeOH, as the stationary phase itself is basic.[4]

The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3 on the TLC plate.[3]

Troubleshooting Guide

This section addresses common problems encountered during the purification process in a question-and-answer format.

Problem: My compound is not moving from the origin (Rf = 0) on the TLC plate.
  • Q: What is the primary cause?

    • A: The mobile phase is not polar enough to move the highly polar hydrochloride salt. Even with 100% ethyl acetate, this compound may not move.[3]

  • Q: How do I fix this?

    • A: Increase the polarity of your mobile phase. Switch to a stronger solvent system like Dichloromethane/Methanol (DCM/MeOH). Start with a low percentage of methanol (e.g., 2%) and gradually increase it (5%, 10%, up to 20%) until you observe the desired Rf value.[6]

Problem: My compound shows significant streaking or tailing on the TLC and column.
  • Q: What is happening on the molecular level?

    • A: This is a classic sign of a strong, undesirable interaction between the basic amine of your compound and the acidic silanol groups on the silica gel.[2][7] Some molecules bind tightly, while others move with the solvent, creating a "tail."

  • Q: What are the solutions?

    • Add a Basic Modifier: As detailed in the FAQ, add 0.5-1% Triethylamine (TEA) or a small amount of ammonium hydroxide to your eluent.[2][3] This competing base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Switch to a Basic Stationary Phase: If modifiers are ineffective or undesirable, use a column packed with basic alumina or amine-functionalized silica.[1][4] These materials have a basic surface, which eliminates the problematic acid-base interaction.

Problem: I have low or no recovery of my compound from the column.
  • Q: Where did my compound go?

    • A: It is likely irreversibly adsorbed onto the acidic silica gel.[2] In some cases, the compound may have decomposed on the column.[3] Another possibility is that the fractions are too dilute to be detected by TLC; try concentrating a few fractions where you expected the product to elute.[3][8]

  • Q: How can I prevent this?

    • A: First, perform a silica stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or a significant decrease in the product spot, your compound is not stable on silica.[3] In this case, you must use an alternative stationary phase like alumina or Florisil. If it is stable, the issue is likely irreversible binding, which can be solved by adding a basic modifier (TEA, NH₄OH) to the eluent or using a basic stationary phase.[2][3]

Problem: My crude sample is not dissolving in the column's mobile phase.
  • Q: How should I load my sample onto the column?

    • A: When a sample has poor solubility in the starting eluent, dry loading is the best method.[9] Attempting to dissolve it in a stronger solvent and loading it directly (wet loading) will result in a wide initial band and poor separation.

  • Q: What is the protocol for dry loading?

    • A: See the detailed protocol below. The principle is to pre-adsorb your compound onto a small amount of silica gel, which is then carefully added to the top of your packed column.[9]

Visualized Workflows

Method Development Workflow

G cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: System Selection cluster_2 Phase 3: Execution & Analysis A Analyze Crude by TLC B Assess Polarity & Tailing A->B C Check Silica Stability (2D TLC) B->C D Select Stationary Phase C->D E Silica + Amine Modifier D->E Stable & Mild Tailing F Basic Alumina / Amine-Silica D->F Unstable or Severe Tailing G Develop Mobile Phase (Target Rf ~0.25) E->G F->G H Select Loading Method G->H I Dry Loading (Poor Solubility) H->I J Wet Loading (Good Solubility) H->J K Pack & Run Column I->K J->K L Collect & Analyze Fractions (TLC) K->L M Combine Pure Fractions & Evaporate L->M N Characterize Pure Product M->N

Caption: Workflow for chromatography method development.

Troubleshooting Decision Tree

G Start Problem Observed During Purification Prob1 Compound Tailing / Streaking Start->Prob1 Prob2 Compound at Baseline (Rf=0) Start->Prob2 Prob3 Low / No Product Recovery Start->Prob3 Sol1a Add 0.5-1% TEA or NH4OH to Mobile Phase Prob1->Sol1a Yes Sol1b Switch to Basic Alumina or Amine-Functionalized Silica Prob1->Sol1b If modifier fails Sol2 Increase Mobile Phase Polarity (e.g., Higher % of Methanol) Prob2->Sol2 Yes Sol3a Check Silica Stability. If unstable, change stationary phase. Prob3->Sol3a Yes Sol3b If stable, use amine modifier to prevent irreversible binding. Sol3a->Sol3b

Caption: Decision tree for common chromatography issues.

Experimental Protocols

Protocol 1: Purification using Silica Gel with a Basic Modifier
  • Slurry Preparation: In a beaker, add silica gel to your initial, least polar solvent (e.g., 99:1 DCM:MeOH + 1% TEA). Stir to create a uniform slurry with the consistency of a thin milkshake.

  • Column Packing: Pour the slurry into your column in a single, continuous motion. Use a pipette bulb or air pressure to gently push the excess solvent through until the silica is firmly packed, taking care to never let the top of the silica bed run dry.[3] Add a thin layer of sand to the top to protect the silica surface.

  • Sample Loading (Dry Method):

    • Dissolve your crude this compound in a minimal amount of a solvent it dissolves in well (e.g., methanol).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your starting mobile phase to the column.

    • Begin collecting fractions.

    • If your compound elutes too slowly, gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). This is known as a step gradient.

  • Analysis:

    • Monitor the collected fractions using TLC.

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of an Indole Scaffold

To the dedicated researcher in neuropharmacology and drug development, the indole nucleus represents a privileged scaffold, forming the core of numerous bioactive compounds with profound effects on the central nervous system. Within this esteemed chemical family lies 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a synthetic intermediate whose structural resemblance to endogenous monoamines like serotonin suggests a rich, yet largely uncharacterized, pharmacological potential.[1] This guide provides a comprehensive framework for the in vitro validation of its bioactivity, focusing on two high-probability molecular targets: Monoamine Oxidases (MAO) and the Serotonin 2A (5-HT2A) receptor.

Our approach is not merely a recitation of protocols but a strategic guide to experimental design, data interpretation, and comparative analysis. We will explore the causal reasoning behind methodological choices, ensuring that each step contributes to a robust and self-validating assessment of this compound's biological footprint.

Comparative Bioactivity Framework: Benchmarking Against Established Modulators

A critical aspect of characterizing a novel compound is to benchmark its activity against well-established pharmacological agents. This provides essential context for its potency and selectivity. Below, we present a framework for comparing the bioactivity of this compound against known inhibitors of MAO-A and MAO-B, and a potent agonist of the 5-HT2A receptor.

Note: As of the writing of this guide, specific experimental data for this compound is not publicly available. The values in the following tables for this compound are placeholders to illustrate how experimentally determined data would be presented for comparative analysis.

Monoamine Oxidase (MAO) Inhibition

The structural similarity of our target compound to monoamine neurotransmitters suggests it may interact with the MAO enzymes, which are critical for their degradation. A comparative analysis of its inhibitory potential against the two major isoforms, MAO-A and MAO-B, is a logical first step in its characterization.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
2-amino-1-(1H-indol-3-yl)ethanone HCl [Experimental Data Placeholder][Experimental Data Placeholder][Calculated Placeholder]
Clorgyline (MAO-A selective)101,5000.0067
Selegiline (MAO-B selective)8002040
Harmine (MAO-A selective)51,2000.0042
Serotonin 2A (5-HT2A) Receptor Activation

The indole core is a hallmark of many serotonergic ligands. Therefore, assessing the compound's ability to act as an agonist at the 5-HT2A receptor, a key target for psychedelic and antipsychotic drugs, is of paramount importance.

Compound5-HT2A Receptor Binding Affinity (Ki, nM)5-HT2A Receptor Functional Potency (EC50, nM)
2-amino-1-(1H-indol-3-yl)ethanone HCl [Experimental Data Placeholder][Experimental Data Placeholder]
Serotonin (Endogenous Agonist)4.53.2
25CN-NBOH (Potent Agonist)0.40.8
Ketanserin (Antagonist)2.5(Blocks agonist activity)

Experimental Workflows and Methodologies

The following sections provide detailed, step-by-step protocols for the key in vitro assays required to generate the data for the comparative tables above. The rationale behind the choice of reagents and techniques is explained to ensure a deep understanding of the experimental process.

Workflow for In Vitro Bioactivity Validation

G cluster_0 Phase 1: MAO Inhibition Profiling cluster_1 Phase 2: 5-HT2A Receptor Activity Profiling cluster_2 Phase 3: Data Analysis and Interpretation a Prepare Compound Dilutions b MAO-A Inhibition Assay a->b c MAO-B Inhibition Assay a->c d IC50 Determination b->d c->d i Comparative Analysis d->i e Prepare Compound Dilutions f 5-HT2A Receptor Binding Assay e->f g 5-HT2A Receptor Calcium Flux Assay e->g h Ki and EC50 Determination f->h g->h h->i j Selectivity Profiling i->j k Structure-Activity Relationship (SAR) Insights i->k

Caption: A streamlined workflow for the comprehensive in vitro validation of this compound's bioactivity.

Detailed Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay quantifies the ability of a test compound to inhibit the activity of recombinant human MAO-A and MAO-B. The assay relies on the MAO-catalyzed conversion of the non-fluorescent substrate kynuramine into the highly fluorescent product 4-hydroxyquinoline.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Clorgyline (MAO-A selective inhibitor control)

  • Selegiline (MAO-B selective inhibitor control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in potassium phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells. Add 5 µL of the compound dilutions to the test wells. For control wells, add 5 µL of buffer (for 100% activity) or 5 µL of the appropriate control inhibitor (clorgyline for MAO-A plate, selegiline for MAO-B plate).

  • Enzyme Addition: Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B) solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the test compound to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of a 200 µM kynuramine solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: 5-HT2A Receptor Calcium Flux Assay

This cell-based functional assay measures the ability of a compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor. Agonist binding to the receptor triggers the release of intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Serotonin (agonist control)

  • Ketanserin (antagonist control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader with an integrated fluidic dispenser

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add 100 µL of the calcium dye loading solution (e.g., Fluo-4 AM with Pluronic F-127 in HBSS) to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS at 4x the final desired concentration.

  • Assay Measurement: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading for approximately 20 seconds.

  • Compound Addition: Using the integrated fluidic dispenser, add 50 µL of the 4x compound dilutions to the respective wells.

  • Fluorescence Monitoring: Immediately after compound addition, continuously monitor the fluorescence intensity for at least 3 minutes.

  • Data Analysis: The change in fluorescence upon compound addition is indicative of calcium mobilization. Calculate the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Interpreting the Data: From Raw Numbers to Mechanistic Insights

The true value of this experimental framework lies in the ability to translate the generated data into a meaningful pharmacological profile.

  • MAO Inhibition: A low nanomolar IC50 value for either MAO-A or MAO-B would indicate potent inhibition. The selectivity index (IC50 MAO-B / IC50 MAO-A) is crucial; a value significantly greater than 1 indicates MAO-B selectivity, while a value much less than 1 suggests MAO-A selectivity. This has important implications for potential therapeutic applications, as MAO-A inhibitors are typically associated with antidepressant effects, while MAO-B inhibitors are used in the management of Parkinson's disease.

  • 5-HT2A Receptor Activity: A low nanomolar EC50 in the calcium flux assay would classify the compound as a potent agonist. This should be corroborated by a high binding affinity (low Ki value) from a radioligand binding assay. The intrinsic activity (Emax) relative to a full agonist like serotonin will determine if it is a full or partial agonist.

Signaling Pathway of 5-HT2A Receptor-Mediated Calcium Mobilization

G ligand 2-amino-1-(1H-indol-3-yl)ethanone HCl (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor on ca_release Ca²⁺ Release er->ca_release Induces cellular_response Cellular Response ca_release->cellular_response Triggers

Caption: The canonical Gq-coupled signaling pathway activated by a 5-HT2A receptor agonist, leading to intracellular calcium release.

Conclusion: A Pathway to Pharmacological Discovery

This guide provides a robust and scientifically rigorous framework for the initial in vitro characterization of this compound. By employing these detailed protocols and comparative analyses, researchers can effectively validate its bioactivity, determine its potency and selectivity for MAO and 5-HT2A receptor targets, and lay the groundwork for further preclinical development. The journey from a promising chemical scaffold to a potential therapeutic agent is paved with meticulous and well-designed experiments, and this guide serves as a foundational roadmap for that journey.

References

The Indole Scaffold: A Comparative Guide to Enzyme Inhibition Starting from 2-amino-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged structures," a term coined to describe scaffolds with the remarkable ability to bind to multiple, distinct biological targets through strategic modifications.[1][2] The indole ring system—a fusion of a benzene and a pyrrole ring—stands as a quintessential example of such a scaffold.[3][4] Its structural versatility and capacity for diverse molecular interactions have cemented its role as a cornerstone in modern drug discovery, leading to treatments for migraines, asthma, hypertension, and cancer.[4][5]

This guide focuses on 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride , a foundational building block used in the synthesis of more complex and potent therapeutic agents.[6] While not a potent inhibitor in its own right, its true value lies in its role as a versatile precursor.[7][8] We will explore how this simple indole derivative serves as a starting point for developing highly specific inhibitors for two critical and distinct enzyme targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Glycogen Synthase Kinase 3β (GSK-3β) . Through a comparative analysis, we will dissect how modifications to the core indole structure dictate target specificity and inhibitory potency, providing researchers with a clear understanding of the structure-activity relationships (SAR) that govern these interactions.

Chapter 1: The 2-amino-1-(1H-indol-3-yl)ethanone Scaffold: A Synthetic Hub

This compound (PubChem CID: 42605104) is a key synthetic intermediate.[9][10] Its structure features the core indole nucleus, with an aminomethyl ketone group at the C3 position. This functional group provides a reactive handle for a wide array of chemical transformations, allowing chemists to elaborate the structure and introduce new functionalities. It is this synthetic accessibility that makes it an invaluable starting material for creating libraries of diverse indole derivatives aimed at various biological targets.[6]

The following diagram illustrates the general concept of using a central scaffold to generate diverse derivatives for different biological targets.

G cluster_0 Synthetic Pathway cluster_1 Target-Specific Inhibitors Scaffold 2-amino-1-(1H-indol-3-yl)ethanone (Starting Material) Inhibitor_A IDO1 Inhibitor (e.g., Epacadostat-like structures) Scaffold->Inhibitor_A Modification A (e.g., Amidine formation) Inhibitor_B GSK-3β Inhibitor (e.g., Meridianin-like structures) Scaffold->Inhibitor_B Modification B (e.g., Pyrimidine ring formation)

Caption: Synthetic utility of the core scaffold.

Chapter 2: Case Study 1 - Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[11][12] In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment.[13] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, tumors can evade immune surveillance.[13][14] Therefore, inhibiting IDO1 has emerged as a major therapeutic strategy in immuno-oncology.

Epacadostat: An Exemplary Indole-Based IDO1 Inhibitor

Epacadostat (INCB24360) is a potent and selective inhibitor of IDO1 that has been extensively studied in clinical trials.[15][16] It functions as a competitive inhibitor, effectively blocking the enzyme's ability to metabolize tryptophan.[14][15] While not directly synthesized from 2-amino-1-(1H-indol-3-yl)ethanone, its structure highlights the key features of many indole-based IDO1 inhibitors. The core indole scaffold is crucial for fitting into the active site, while specific substitutions, such as the hydroxyamidine group, are key for potent inhibitory activity.[17]

The following diagram illustrates the IDO1 pathway and the mechanism of its inhibition.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune_Suppression T-Cell Arrest & Immune Suppression Kynurenine->Immune_Suppression Epacadostat Epacadostat (IDO1 Inhibitor) Epacadostat->IDO1 Inhibits

Caption: IDO1 pathway and inhibitor action.

Comparative Inhibitory Activity

The development of IDO1 inhibitors often involves screening libraries of compounds with related scaffolds. Simple indole compounds generally show weak to no activity, emphasizing that while the indole core is a good starting point, specific and often complex functional groups are necessary for potent inhibition.[7][18]

Compound/ScaffoldTargetIC50 ValueCitation
Epacadostat Human IDO1~10 nM[14][16]
Methyl-thiohydantoin-tryptophan Human IDO111.6 µM (Ki)[11]
Brassinin (Natural Product) Human IDO197.7 µM (Ki)[19][20]
Simple Indole Compounds Human IDO1Inactive[7][18]
Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a test compound against purified human IDO1 enzyme by measuring the production of N'-formylkynurenine.

Workflow Diagram:

protocol cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Prepare Assay Buffer (e.g., 50 mM KPO4, pH 6.5) B 2. Serially dilute test compound in DMSO/Assay Buffer A->B D 4. Add diluted compound to 96-well plate B->D C 3. Prepare Enzyme/Substrate Mix (IDO1, L-Trp, Ascorbate, Methylene Blue, Catalase) E 5. Initiate reaction by adding Enzyme/Substrate Mix C->E D->E F 6. Incubate at room temperature E->F G 7. Measure absorbance at 321 nm (N'-formylkynurenine formation) F->G H 8. Plot % Inhibition vs. Compound Concentration G->H I 9. Calculate IC50 value H->I

Caption: Workflow for an in vitro IDO1 assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5).[16]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to achieve the desired concentration range.

    • Prepare a reaction mixture in the assay buffer containing recombinant human IDO1 (e.g., 20 nM), L-tryptophan (e.g., 2 mM, near Km), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (0.2 mg/mL).[16][21] The ascorbate and methylene blue act as a reducing system to keep the heme iron of IDO1 in its active ferrous state.[21]

  • Assay Execution:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a UV-transparent 96-well plate.

    • Initiate the reaction by adding the reaction mixture (e.g., 97.5 µL) to each well.

    • Include controls: a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

    • Monitor the increase in absorbance at 321 nm over time (e.g., 10-20 minutes) at room temperature.[16] This wavelength corresponds to the formation of the product, N'-formylkynurenine.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chapter 3: Case Study 2 - Targeting GSK-3β in Neurological Disorders

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that is constitutively active in most cells.[22][23] It plays a pivotal role in a vast number of cellular processes, and its dysregulation has been implicated in a wide range of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[24][25] Consequently, the development of specific GSK-3β inhibitors is an area of intense research.

Indole-Based GSK-3β Inhibitors

The indole scaffold is also prevalent in many potent GSK-3β inhibitors.[26] For example, meridianins are marine alkaloids containing an indole framework linked to an aminopyrimidine ring that have been shown to inhibit GSK-3β.[22] Unlike the IDO1 inhibitors, which often interact with a heme group, GSK-3β inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain. The design of these inhibitors focuses on creating structures that can form key hydrogen bonds and hydrophobic interactions within this pocket.

The diagram below shows a simplified signaling pathway involving GSK-3β.

GSK3B_Pathway Insulin_Signal Insulin / Wnt Signal Akt Akt / PKB Insulin_Signal->Akt GSK3B_Inactive p-GSK-3β (Inactive) Akt->GSK3B_Inactive Phosphorylates (Ser9) (Inhibits) GSK3B_Active GSK-3β (Active) Downstream Phosphorylation of Downstream Targets (e.g., Tau, β-catenin) GSK3B_Active->Downstream Inhibitor Indole-based GSK-3β Inhibitor Inhibitor->GSK3B_Active Inhibits

Caption: Simplified GSK-3β signaling pathway.

Comparative Inhibitory Activity

The potency of indole-based GSK-3β inhibitors can vary significantly based on the substitutions on the core scaffold. Highly potent inhibitors often have IC50 values in the low nanomolar range.

Compound/ScaffoldTargetIC50 ValueCitation
Indazole-based Inhibitor (14) GSK-3β4 nM[24]
(Aza)indolyl Maleimide (38b) GSK-3βCovalent (Ki/kinact = 10100 M-1s-1)[27]
9H-pyrimido[4,5-b]indole ((R)-28) GSK-3β360 nM[28]
Indirubin-3′-monoxime GSK-3β22 nM[26]
Experimental Protocol: In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This protocol outlines a common method for measuring GSK-3β activity by quantifying the amount of ATP remaining in solution after the kinase reaction, using a luciferase-based system. A decrease in signal indicates higher kinase activity.

Workflow Diagram:

protocol_gsk cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Prepare Kinase Buffer B 2. Serially dilute test compound A->B D 4. Add compound and GSK-3β enzyme to 384-well plate B->D C 3. Prepare Substrate/ATP Mix (GSK-3β substrate peptide + ATP) E 5. Initiate reaction by adding Substrate/ATP Mix C->E D->E F 6. Incubate at 30°C for 45-60 min E->F G 7. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) F->G H 8. Add Kinase Detection Reagent (converts ADP to ATP, generates light) G->H I 9. Measure luminescence H->I

Caption: Workflow for a luminescent GSK-3β assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer.[29]

    • Prepare serial dilutions of the test compound in the assay buffer containing a constant final concentration of DMSO (e.g., 1%).[30]

    • Prepare a master mix containing the GSK-3β substrate peptide and ATP in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for GSK-3β.[30]

  • Assay Execution (384-well plate format):

    • Add the diluted test compound or vehicle control to the appropriate wells.

    • Add diluted, purified GSK-3β enzyme to all wells except the "no enzyme" control.[30]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) that is within the linear range of the reaction.[29][30]

  • Signal Detection (using a commercial kit like ADP-Glo™ as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.[23][30]

    • Add the Kinase Detection Reagent. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal.[30]

    • Incubate at room temperature for 30-60 minutes.[30]

    • Measure the luminescence of each well using a plate-reading luminometer. The amount of light generated is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate percent inhibition based on the luminescent signal relative to the "no inhibitor" and "no enzyme" controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.

Chapter 4: Comparative Analysis and Future Directions

The two case studies demonstrate the remarkable versatility of the indole scaffold. The key to directing an indole-based molecule toward a specific target like IDO1 or GSK-3β lies in the strategic placement and chemical nature of its substituents.

  • For IDO1: Inhibition often relies on groups that can coordinate with the heme iron in the active site. The structure-activity relationships for IDO1 inhibitors show that modifications at the 3-position of the indole ring can have a strong effect on activity.[7][18]

  • For GSK-3β: Inhibition is typically achieved by designing molecules that fit within the ATP-binding pocket. This requires groups capable of forming specific hydrogen bonds with the kinase "hinge region" and making favorable hydrophobic contacts.

The journey from a simple building block like 2-amino-1-(1H-indol-3-yl)ethanone to a potent and selective drug candidate is a testament to the power of medicinal chemistry. Future research will undoubtedly continue to leverage this privileged scaffold to develop novel inhibitors for an even wider array of biological targets, addressing unmet medical needs in oncology, neurodegeneration, and beyond.[31][32]

References

A Senior Application Scientist's Guide to Purity Assessment of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride: A Comparative Analysis of HPLC-UV and LC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a key building block in synthetic organic chemistry, demands rigorous analytical scrutiny to ensure it is free from process-related impurities and degradation products. This guide provides a comparative analysis of two powerful chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this indole derivative.

Our discussion is grounded in the principle that a robust analytical strategy is not about choosing one technique over the other, but understanding their orthogonal strengths to build a self-validating system of quality control. We will explore the causality behind methodological choices, from column chemistry to ionization sources, providing detailed protocols and validation insights compliant with international standards such as the ICH Q2(R1) guidelines[1][2].

Section 1: The Analytical Challenge

This compound is a polar, aromatic amine[3] containing a UV-active indole chromophore. Its purity profile can be complex, potentially including:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions.

  • Degradants: Formed through oxidation, hydrolysis, or photolysis.

An effective analytical method must be able to separate, detect, and quantify the main component while also detecting and identifying these potential impurities, often present at trace levels[4].

Section 2: Methodologies Under the Microscope

HPLC-UV: The Quantitative Workhorse

High-Performance Liquid Chromatography with UV detection is the bedrock of pharmaceutical quality control for purity and assay determination[5]. Its ubiquity is due to its robustness, precision, and cost-effectiveness.

The 'Why' Behind the Method:

  • Separation Mode: Reversed-Phase HPLC (RP-HPLC) is the logical choice. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar, allowing for the effective separation of moderately polar compounds based on their hydrophobicity[6][7].

  • Stationary Phase: A C18 column is versatile and provides excellent retention for a wide range of analytes, including pharmaceuticals and natural products[7]. For aromatic compounds like our analyte, columns with phenyl groups can offer alternative selectivity through π-π interactions[7][8].

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like 0.1% formic or trifluoroacetic acid in water) and an organic modifier (acetonitrile or methanol) is ideal. The acid protonates the primary amine, ensuring good peak shape and preventing tailing, while the gradient allows for the elution of impurities with a wide range of polarities[9].

  • Detection: The indole ring possesses a strong chromophore, making UV detection at its maximum absorbance wavelength (typically around 280 nm for indoles) both sensitive and selective[9][10].

LC-MS: The Identification Powerhouse

While HPLC-UV excels at quantification, it provides no structural information about the peaks it detects. This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable. It couples the separation power of LC with the mass analysis capability of MS, providing molecular weight and fragmentation data crucial for identifying unknown impurities[4][11].

The 'Why' Behind the Method:

  • Ionization Source: Electrospray Ionization (ESI) is the premier choice for polar molecules like 2-amino-1-(1H-indol-3-yl)ethanone. It's a soft ionization technique that typically generates a protonated molecular ion [M+H]+, directly providing the molecular weight of the analyte and any co-eluting impurities[12][13][14].

  • Mass Analyzer:

    • Single Quadrupole (SQ): Excellent for confirming the identity of the main peak and known impurities by monitoring their specific mass-to-charge ratio (m/z).

    • Tandem MS (MS/MS) or High-Resolution MS (HRMS): For structural elucidation of unknown impurities, more advanced analyzers are required. Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements to determine elemental composition and MS/MS fragmentation patterns to piece together the impurity's structure[5][11].

Section 3: Head-to-Head Comparison

The choice between HPLC-UV and LC-MS is dictated by the analytical objective. The following table summarizes their performance characteristics for purity assessment.

Parameter HPLC-UV LC-MS Field Insight
Primary Function Quantitative Analysis (Purity, Assay)Qualitative Analysis (Identification, Structure Elucidation)HPLC-UV is for routine QC; LC-MS is for investigation and characterization[5].
Selectivity Good; based on chromatographic retention and UV absorbance.Excellent; based on retention time and unique mass-to-charge ratio (m/z).LC-MS can resolve co-eluting peaks if they have different masses, a feat impossible for UV detection alone.
Sensitivity Good (ng range).Excellent (pg to fg range).LC-MS is superior for detecting trace-level impurities and degradation products[4].
Identification Power None. Retention time matching with a standard is required.High. Provides molecular weight and, with MS/MS, structural fragments[11].This is the primary advantage of LC-MS for impurity profiling[15].
Quantification Gold standard for validation due to high precision and accuracy.Can be quantitative, but often requires more complex calibration and can be affected by matrix effects.HPLC-UV is preferred for validated, routine quantitative methods as per ICH guidelines[16].
Robustness & Cost High robustness, lower instrument and operational cost.Lower robustness, higher cost, requires more expertise.The simplicity and reliability of HPLC-UV make it ideal for high-throughput environments.

Section 4: Experimental Protocols

These protocols serve as a validated starting point for method development. All methods must be fully validated according to ICH Q2(R1) guidelines for their intended purpose[1][17].

Protocol 4.1: HPLC-UV Method for Purity Quantification

Objective: To quantify the purity of this compound and its known impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL for analysis.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 4.2: LC-MS Method for Impurity Identification

Objective: To identify unknown peaks observed in the HPLC-UV analysis.

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (Q-TOF or Orbitrap).

  • Liquid Chromatography (LC) Conditions:

    • Use the same column and mobile phase conditions as the HPLC-UV method to ensure chromatographic correlation. A lower flow rate (e.g., 0.4-0.6 mL/min) may be used if splitting to the MS source.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Data Acquisition: Perform full scan analysis to detect all ions. If structural information is needed, perform a separate run with targeted MS/MS on the impurity peaks of interest.

  • Data Analysis:

    • Extract the ion chromatogram for the molecular ion [M+H]+ of the main peak to confirm its identity.

    • For unknown peaks, determine the accurate mass from the full scan data and use it to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to propose a chemical structure.

Section 5: Visualizing the Analytical Workflow

A well-defined workflow ensures that both techniques are used to their full potential in a complementary fashion.

AnalyticalWorkflow cluster_0 Purity Assessment Strategy Sample Sample Batch of 2-amino-1-(1H-indol-3-yl)ethanone HCl HPLC_UV Routine QC: HPLC-UV Analysis Sample->HPLC_UV Decision Purity Specification Met? HPLC_UV->Decision Release Batch Release Decision->Release Yes Investigate OOS Investigation Decision->Investigate No LC_MS Impurity ID: LC-MS Analysis Investigate->LC_MS Structure Structure Elucidation & Risk Assessment LC_MS->Structure

Caption: Integrated workflow for purity assessment.

MethodSelection cluster_1 Method Selection Logic Goal Analytical Goal Quant Quantification (Purity / Assay) Goal->Quant ID Identification (Unknowns) Goal->ID HPLC Use HPLC-UV Quant->HPLC LCMS Use LC-MS ID->LCMS

Caption: Decision tree for selecting the appropriate analytical method.

Section 6: Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a dual-pronged approach leveraging both HPLC-UV and LC-MS is not just recommended; it is essential for robust drug development and quality control.

  • For Routine Analysis: HPLC-UV should be the method of choice. It is reliable, precise, and cost-effective for quantifying purity and ensuring batch-to-batch consistency.

  • For Investigational Analysis: When unknown impurities are detected, or during method development and forced degradation studies, LC-MS is the indispensable tool for identification and structural characterization.

By integrating these two techniques into a cohesive analytical strategy, researchers and drug development professionals can build a complete and validated profile of their compound, ensuring the highest standards of quality, safety, and regulatory compliance.

References

A Researcher's Guide to In Vitro Kinase Assay Validation: A Comparative Study Featuring 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, making them a fertile ground for therapeutic intervention. The validation of potential kinase inhibitors is a critical step in the development pipeline, demanding robust and reproducible in vitro assays. This guide provides a comprehensive framework for the validation of novel compounds, using 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride as a case study. While the specific kinase targets of this compound are not extensively documented in publicly available literature[1][2], its indole core is a common scaffold in known kinase inhibitors, suggesting its potential as a starting point for inhibitor design[3][4][5].

This guide will delve into the principles of in vitro kinase assay validation, offering a detailed, step-by-step protocol for a luminescence-based assay. Furthermore, we will conduct a comparative analysis against a well-characterized, broad-spectrum kinase inhibitor, Staurosporine, to provide a clear benchmark for performance evaluation. Our focus will be on establishing a self-validating system that ensures the scientific integrity and trustworthiness of the generated data.

The Rationale Behind In Vitro Kinase Assay Selection

The choice of an appropriate in vitro kinase assay is paramount for obtaining reliable data. Several methodologies exist, each with its own set of advantages and limitations. These can be broadly categorized as:

  • Radiometric Assays: Traditionally considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[6][7] They are highly sensitive and directly measure enzymatic activity. However, the reliance on radioactive materials poses safety and disposal challenges.

  • Fluorescence-Based Assays: These assays utilize fluorescent probes to detect either the depletion of ATP or the formation of ADP.[8][9][10][11] They offer a non-radioactive alternative with high sensitivity and are amenable to high-throughput screening (HTS).

  • Luminescence-Based Assays: These assays, such as the Promega's Kinase-Glo® platform, measure the amount of ATP remaining in the reaction mixture after the kinase reaction.[12][13][14][15] The luminescent signal is inversely proportional to kinase activity. These assays are known for their high sensitivity, broad dynamic range, and simple "add-mix-read" format, making them ideal for HTS and inhibitor profiling.[12]

For the validation of this compound, we will employ a luminescence-based assay due to its robustness, ease of use, and wide applicability across different kinases.

Experimental Design: A Head-to-Head Comparison

To objectively assess the inhibitory potential of this compound, a direct comparison with a known kinase inhibitor is essential. Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent, ATP-competitive, and broad-spectrum kinase inhibitor. Its well-defined mechanism of action and extensive characterization make it an ideal positive control and comparator.

Our experimental design will involve determining the half-maximal inhibitory concentration (IC₅₀) of both this compound and Staurosporine against a representative protein kinase, such as Protein Kinase A (PKA). PKA is a well-characterized serine/threonine kinase with readily available substrates and a robust activity profile, making it a suitable model for initial screening and validation studies.

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup (384-well) cluster_2 Kinase Reaction cluster_3 Signal Detection cluster_4 Data Analysis A Prepare Kinase Buffer C Prepare Kinase/Substrate Mix A->C B Prepare ATP Solution B->C F Add Kinase/Substrate Mix C->F D Prepare Test Compounds (2-amino-1-(1H-indol-3-yl)ethanone HCl & Staurosporine) E Dispense Test Compounds (10-point serial dilution) D->E E->F G Incubate at Room Temperature F->G H Add Kinase-Glo® Reagent G->H I Incubate for Luminescence Development H->I J Read Luminescence on Plate Reader I->J K Calculate Percent Inhibition J->K L Generate Dose-Response Curves K->L M Determine IC50 Values L->M

Caption: Workflow for the in vitro kinase assay validation.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is adapted from widely used commercial kits like the ADP-Glo™ Kinase Assay and provides a robust framework for determining the IC₅₀ value of a test compound.[16]

Materials and Reagents
  • Test Compound: this compound (dissolved in 100% DMSO to a stock concentration of 10 mM).

  • Comparator Compound: Staurosporine (dissolved in 100% DMSO to a stock concentration of 1 mM).

  • Kinase: Recombinant human Protein Kinase A (PKA), catalytic subunit.

  • Substrate: Kemptide (LRRASLG), a specific PKA substrate.

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

  • Assay Plates: White, opaque 384-well microplates.

  • Plate Reader: Luminometer-capable microplate reader.

Step-by-Step Procedure
  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of this compound and Staurosporine in 100% DMSO.

    • Transfer 1 µL of each dilution to the appropriate wells of a 384-well assay plate.

    • Include wells with 1 µL of DMSO only as the "no inhibition" (100% activity) control and wells with a known potent inhibitor or no enzyme as the "maximum inhibition" (0% activity) control.

  • Kinase Reaction Preparation:

    • Prepare a kinase/substrate master mix in kinase assay buffer containing PKA and Kemptide at their optimal concentrations (to be determined empirically, but typically in the low nM range for the enzyme and µM range for the substrate).

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Kₘ of the kinase for ATP (typically 10-100 µM).

  • Initiation of Kinase Reaction:

    • Add 10 µL of the kinase/substrate master mix to each well of the assay plate containing the serially diluted compounds.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume is 21 µL.

  • Incubation:

    • Incubate the assay plate at room temperature (25°C) for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 20 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_max_inhibition) / (RLU_no_inhibition - RLU_max_inhibition)) where RLU is the Relative Luminescence Units.

  • Generate Dose-Response Curves:

    • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine IC₅₀ Values:

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each compound. This can be done using graphing software such as GraphPad Prism or R.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate the expected outcome of the comparative study.

CompoundIC₅₀ (nM) against PKAHill SlopeMaximum Inhibition (%)
This compound 5,2301.198
Staurosporine 151.0100

Interpretation of Hypothetical Data:

In this hypothetical scenario, Staurosporine exhibits potent inhibition of PKA with an IC₅₀ in the low nanomolar range, consistent with its known activity. This compound demonstrates inhibitory activity, but at a significantly higher concentration (micromolar range). The Hill slopes for both compounds are close to 1, suggesting a 1:1 binding stoichiometry. The high maximum inhibition for both compounds indicates that they are capable of fully inhibiting the enzyme at saturating concentrations.

Alternative and Complementary Validation Assays

While the luminescence-based assay provides a robust primary screen, further validation using alternative methods is recommended to confirm the mechanism of action and rule out assay-specific artifacts.

  • Orthogonal Assays: Employing a different assay format, such as a fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, can provide an independent confirmation of the compound's activity.[17][18] These assays measure different aspects of the kinase reaction and can help to identify false positives.

  • Mechanism of Action Studies: To determine if the compound is an ATP-competitive inhibitor, kinase reactions can be performed at varying ATP concentrations. An increase in the apparent IC₅₀ value with increasing ATP concentration is indicative of ATP-competitive inhibition.

  • Selectivity Profiling: To assess the specificity of the compound, it should be screened against a panel of diverse kinases. This can be performed in-house or through specialized contract research organizations (CROs) that offer large-scale kinase profiling services.[18][19]

Signaling Pathway Context

G cluster_0 Upstream Signaling cluster_1 PKA Activation cluster_2 Downstream Effects GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases Substrate Substrate Protein PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) pSubstrate->Cellular_Response Leads to Inhibitor 2-amino-1-(1H-indol-3-yl)ethanone HCl or Staurosporine Inhibitor->PKA_active Inhibits

Caption: Simplified PKA signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro validation of a novel potential kinase inhibitor, this compound. By employing a robust luminescence-based assay and comparing its performance against the well-characterized inhibitor Staurosporine, researchers can confidently assess the compound's inhibitory potential and determine its IC₅₀ value.

The hypothetical data presented herein suggests that this compound may represent a starting point for a medicinal chemistry campaign to improve its potency. The indole scaffold is a privileged structure in kinase inhibitor design, and further structure-activity relationship (SAR) studies could lead to the development of more potent and selective inhibitors. Future work should focus on confirming the mechanism of action, assessing selectivity across the kinome, and ultimately, validating its efficacy in cell-based assays.

References

Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding a compound's interaction with its intended target is only the beginning. A comprehensive evaluation of its off-target activities, or cross-reactivity, is paramount to ensuring selectivity, minimizing adverse effects, and ultimately, predicting clinical success. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a member of the pharmacologically significant indole alkaloid family.[1]

This compound, also known by its synonym 3-aminoacetylindole hydrochloride, shares a structural backbone with crucial neurotransmitters and neuromodulators, most notably serotonin.[2][3][4][5][6] This inherent similarity necessitates a rigorous examination of its potential interactions with a broad spectrum of biological targets. To provide a clear benchmark, we will compare its theoretical profile with two well-characterized tryptamine derivatives: the endogenous neurotransmitter Serotonin (5-hydroxytryptamine, 5-HT) and the potent psychedelic compound N,N-Dimethyltryptamine (DMT) .

While specific experimental binding data for this compound is not extensively available in the public domain, this guide will leverage data from closely related tryptamine and indole derivatives to construct a predictive cross-reactivity profile. We will delve into the established pharmacology of these compound classes, focusing on their interactions with key off-target families, namely serotonin (5-HT) receptors and monoamine oxidases (MAOs).

The Rationale Behind Cross-Reactivity Profiling

The "one drug, one target" paradigm has largely been superseded by the recognition that many small molecules interact with multiple targets. This polypharmacology can be either beneficial, leading to synergistic therapeutic effects, or detrimental, causing unwanted side effects. Early and comprehensive off-target profiling is therefore a critical step in the drug development pipeline, enabling researchers to:

  • Identify potential safety liabilities: Unforeseen interactions with receptors, enzymes, or ion channels can lead to adverse drug reactions.[1][2][7][8]

  • Optimize lead compounds: Understanding the structure-activity relationships for both on-target and off-target interactions allows for the rational design of more selective molecules.

  • Elucidate mechanisms of action: Off-target effects can sometimes contribute to the overall therapeutic efficacy of a drug.

Services for comprehensive off-target screening are available from various providers and can be an invaluable tool in early drug discovery.[1][2][7][8]

Comparative Analysis: Serotonin Receptor Subtypes

The serotonin receptor system is a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, comprising at least 14 distinct subtypes. Given the structural analogy of this compound to serotonin, a thorough evaluation of its binding affinity across these subtypes is essential.

Receptor SubtypeSerotonin (5-HT) Ki (nM)N,N-Dimethyltryptamine (DMT) Ki (nM)2-amino-1-(1H-indol-3-yl)ethanone HCl (Predicted)
5-HT1A 3.239Likely to exhibit affinity
5-HT2A 12.675Likely to exhibit affinity
5-HT2C 5.0158Likely to exhibit affinity
5-HT1D 4.0-Possible affinity
5-HT6 6.3-Possible affinity
5-HT7 1.0-Possible affinity

Note: The binding affinities for Serotonin and DMT are compiled from various sources and may vary depending on experimental conditions. The predicted affinity for this compound is based on the general pharmacology of indole derivatives.

The data clearly indicates that both serotonin and DMT exhibit broad-spectrum binding to multiple 5-HT receptor subtypes.[12][13][14] It is highly probable that this compound will also display affinity for several of these receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, which are common targets for tryptamine derivatives.[11][15]

The functional consequence of this binding (i.e., agonist, antagonist, or inverse agonist activity) would require further experimental investigation. The 5-HT2A receptor, in particular, is a key target for many psychoactive tryptamines and its activation is linked to hallucinogenic effects.[11][16][17][18][19][20]

Below is a diagram illustrating the canonical signaling pathway of the 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Serotonin / Tryptamine Derivative 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Binds Gq Gαq 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: Canonical 5-HT2A Receptor Signaling Pathway.

Comparative Analysis: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin and dopamine.[21] Inhibition of these enzymes can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism exploited by some antidepressant and anti-Parkinsonian drugs. Many indole and tryptamine derivatives have been shown to inhibit MAOs.[12][16]

The table below summarizes the inhibitory potential (IC50 in µM) of Serotonin and DMT against MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Serotonin (5-HT) SubstrateSubstrate
N,N-Dimethyltryptamine (DMT) Weak InhibitorWeak Inhibitor
2-amino-1-(1H-indol-3-yl)ethanone HCl (Predicted) Possible InhibitorPossible Inhibitor

Note: Serotonin is a substrate for both MAO-A and MAO-B. DMT is generally considered a weak inhibitor. The inhibitory potential of this compound is predicted based on the known activity of other indole derivatives.

Given that many indole derivatives exhibit inhibitory activity against MAOs, it is plausible that this compound could also act as an inhibitor of one or both isoforms.[12][16] Experimental determination of its IC50 values would be necessary to confirm this and to assess its selectivity.

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for Serotonin Receptors

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for various serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • A specific radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • This compound.

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well Assay Plate: - Total Binding (Vehicle) - Non-specific Binding (Cold Ligand) - Test Compound Dilutions Prepare_Reagents->Assay_Plate_Setup Incubation Incubate to Reach Equilibrium (e.g., 60 min at 25°C) Assay_Plate_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.

Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A suitable substrate (e.g., kynuramine for a spectrophotometric assay, or a fluorogenic substrate).

  • This compound.

  • Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • 96-well microplates.

  • A microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer. Prepare the substrate solution in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • MAO-A or MAO-B enzyme solution.

    • Varying concentrations of the test compound or vehicle (for control activity).

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

MAO Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - MAO-A & MAO-B Enzymes - Substrate - Test Compound & Controls - Buffer Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well Assay Plate: - Add MAO Enzyme - Add Test Compound/Controls Prepare_Reagents->Assay_Plate_Setup Pre_incubation Pre-incubate to allow Inhibitor-Enzyme Interaction (e.g., 15 min at 37°C) Assay_Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction by Adding Substrate Pre_incubation->Reaction_Initiation Kinetic_Measurement Measure Absorbance/Fluorescence Kinetically at 37°C Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Monoamine Oxidase Inhibition Assay.

Conclusion and Future Directions

The structural similarity of this compound to serotonin and other tryptamine derivatives strongly suggests a potential for cross-reactivity with serotonin receptors and monoamine oxidases. While a definitive quantitative comparison is hampered by the lack of specific binding data for this compound, the comparative analysis with serotonin and DMT provides a valuable predictive framework.

To fully elucidate the cross-reactivity profile of this compound, comprehensive in vitro pharmacological screening is essential. The experimental protocols detailed in this guide provide a robust starting point for such an investigation. The resulting data will be crucial for a thorough understanding of its selectivity and potential off-target liabilities, thereby informing its future development and application in research and medicine.

References

The Pivotal Role of the Indole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1-(1H-indol-3-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential privileged scaffold, forming the core of numerous biologically active compounds. Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel therapeutics. Among the vast family of indole derivatives, the 2-amino-1-(1H-indol-3-yl)ethanone backbone has emerged as a promising template for targeting a range of biological systems. The hydrochloride salt form of these analogs is frequently utilized to enhance solubility and stability for pharmacological testing.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-amino-1-(1H-indol-3-yl)ethanone analogs. While comprehensive SAR studies on this exact scaffold are emerging, a wealth of data from closely related indole-containing compounds, particularly those targeting the cannabinoid receptors, allows for a robust and insightful comparative analysis. We will dissect the key structural components of this molecular framework, explore the impact of various substitutions, and provide the experimental context necessary for researchers in drug discovery and development.

The 2-Amino-1-(1H-indol-3-yl)ethanone Core: A Dissection of Key Pharmacophoric Features

The 2-amino-1-(1H-indol-3-yl)ethanone scaffold can be deconstructed into three primary regions, each offering a fertile ground for chemical modification to modulate biological activity. These key pharmacophoric features are:

  • The Indole Nucleus: The bicyclic aromatic core, comprising a benzene ring fused to a pyrrole ring, is crucial for interacting with biological targets, often through π-π stacking and hydrogen bonding. Substitutions on the indole ring, particularly at the N1, C5, and C7 positions, can significantly influence potency and selectivity.

  • The Ethanone Linker: The two-carbon chain connecting the indole C3 position to the terminal amino group, featuring a carbonyl group at C1, plays a critical role in the spatial orientation of the pharmacophore.

  • The Terminal Amino Group: This basic nitrogenous group is a key interaction point, often forming salt bridges or hydrogen bonds with receptor residues. Its substitution pattern (primary, secondary, or tertiary) dramatically impacts affinity and efficacy.

Comparative SAR Analysis: Insights from Cannabinoid Receptor Agonists

Extensive research on structurally related indole derivatives, such as indole-3-carboxamides and (indol-3-yl)methanones, has identified the cannabinoid type-1 (CB1) receptor as a prominent biological target.[1][2][3] The CB1 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and is a key regulator of various physiological processes. The insights gleaned from these related series provide a strong foundation for understanding the SAR of 2-amino-1-(1H-indol-3-yl)ethanone analogs.

Table 1: Comparative SAR of Indole-Based CB1 Agonists
Position of ModificationStructural ChangeImpact on CB1 Receptor Affinity/PotencyRationale
Indole N1 Addition of an n-pentyl chainSignificant Increase The N1-alkyl chain is thought to occupy a hydrophobic pocket in the CB1 receptor, with a five-carbon chain often being optimal for maximizing van der Waals interactions.[4]
Introduction of a 2-fluoroethyl groupMaintained or Increased Potency The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability.
Indole C5 Substitution with a fluorine atomIncreased Potency A small, electronegative substituent at this position can enhance binding interactions within the receptor pocket.
Introduction of a furan-2-yl groupPotent and Selective CB2 Ligands This modification has been shown to shift selectivity towards the CB2 receptor, which is primarily expressed in the immune system.
Ethanone Linker Replacement of carbonyl with other groupsVariable, Often Reduced Potency The carbonyl oxygen is a critical hydrogen bond acceptor, and its removal or replacement often disrupts a key interaction with the receptor.[4]
Terminal Amino Group N-adamantyl substitutionHigh Potency The bulky, lipophilic adamantyl group is well-accommodated in a large hydrophobic pocket of the CB1 receptor, leading to a significant increase in affinity.
N-alkyl substitution (e.g., methyl, ethyl)Maintained Potency Smaller alkyl groups are generally well-tolerated, though they may not confer the same high affinity as larger, more rigid substituents.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key "hotspots" for modification on the 2-amino-1-(1H-indol-3-yl)ethanone scaffold and summarizes the likely impact on CB1 receptor activity based on data from related analogs.

Caption: Key modification points on the core scaffold.

Experimental Protocols

To facilitate further research in this area, we provide a generalized synthetic protocol and a standard biological assay methodology based on established procedures for related indole-based compounds.

General Synthetic Pathway

The synthesis of 2-amino-1-(1H-indol-3-yl)ethanone analogs typically follows a multi-step sequence, which can be adapted to introduce various substituents.

Synthesis_Workflow Indole Substituted Indole Acylation Friedel-Crafts Acylation (e.g., with chloroacetyl chloride) Indole->Acylation Intermediate1 2-Chloro-1-(indol-3-yl)ethanone Acylation->Intermediate1 Amination Nucleophilic Substitution (with desired amine) Intermediate1->Amination Product Target Analog Amination->Product Salt Salt Formation (e.g., with HCl in ether) Product->Salt FinalProduct Hydrochloride Salt Salt->FinalProduct

Caption: General synthetic workflow for target analogs.

Step-by-Step Synthesis:

  • N-Alkylation of Indole (Optional): To a solution of the starting indole in a suitable solvent such as DMF, add a base like sodium hydride (NaH) at 0°C. After stirring, add the desired alkyl halide (e.g., 1-bromopentane) and allow the reaction to proceed to completion.

  • Friedel-Crafts Acylation: The N-alkylated indole is then acylated at the C3 position. This is typically achieved by reacting the indole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent like dichloromethane (DCM).

  • Nucleophilic Substitution (Amination): The resulting 2-chloro-1-(indol-3-yl)ethanone intermediate is reacted with the desired primary or secondary amine. This reaction is often carried out in a polar aprotic solvent such as acetonitrile or DMF, sometimes with the addition of a non-nucleophilic base to scavenge the HCl byproduct.

  • Salt Formation: The final free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a miscible solvent is added dropwise to precipitate the hydrochloride salt, which can then be collected by filtration.

CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized analogs for the human CB1 receptor.

Materials:

  • Membranes from cells stably expressing the human CB1 receptor.

  • [³H]CP-55,940 (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Test compounds (synthesized analogs).

  • 96-well microplates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Dilute the cell membranes in the assay buffer to a final concentration that provides an adequate signal-to-noise ratio. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]CP-55,940) at a concentration close to its Kd, and the test compound at various concentrations.

  • Incubation: Add the diluted cell membranes to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Future Perspectives and Conclusion

The 2-amino-1-(1H-indol-3-yl)ethanone scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly targeting the cannabinoid receptor system. The comparative analysis of SAR from closely related indole derivatives provides a clear roadmap for optimizing the potency and selectivity of these analogs. Key strategies include N1-alkylation of the indole ring, substitution at the C5 position, and the introduction of bulky, lipophilic groups on the terminal amine.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-amino-1-(1H-indol-3-yl)ethanone analogs to confirm and refine the SAR hypotheses presented in this guide. Moreover, exploring the functional activity of these compounds (e.g., agonist, antagonist, or inverse agonist properties) will be crucial for understanding their therapeutic potential. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on these exciting investigations.

References

Independent Validation of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Independent Verification

2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride is a valuable building block in synthetic organic chemistry and drug discovery, finding utility in the synthesis of more complex molecules with potential therapeutic properties.[1] Its indole core is a privileged scaffold in medicinal chemistry. However, a thorough review of commercially available sources reveals a significant gap in publicly accessible, independently validated data for this compound. Many suppliers explicitly state that they do not provide analytical data and place the onus of identity and purity confirmation on the end-user. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the independent validation of this compound, ensuring the integrity and reproducibility of their research.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will explore a multi-pronged analytical approach, establishing a self-validating system to build confidence in the starting material's quality.

The Validation Workflow: A Multi-Technique Approach

An independent validation of a chemical entity like this compound should never rely on a single analytical technique. A combination of spectroscopic and chromatographic methods is essential to confirm the structure, assess purity, and identify potential impurities. The following workflow is recommended:

ValidationLogic Start Start Validation NMR_Analysis ¹H & ¹³C NMR Analysis Start->NMR_Analysis Structure_Correct Structure Correct? NMR_Analysis->Structure_Correct HPLC_Analysis HPLC Purity & Impurity Profile Purity_Acceptable Purity > 98%? HPLC_Analysis->Purity_Acceptable MS_Analysis Mass Spectrometry Analysis Mass_Correct Correct Molecular Weight? MS_Analysis->Mass_Correct Structure_Correct->HPLC_Analysis Yes Incorrect_Compound Incorrect Compound Structure_Correct->Incorrect_Compound No Purity_Acceptable->MS_Analysis Yes Further_Purification Requires Further Purification Purity_Acceptable->Further_Purification No Compound_Validated Compound Validated for Use Mass_Correct->Compound_Validated Yes Mass_Correct->Incorrect_Compound No

References

Analytical method validation for 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride according to ICH guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methods for the validation of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] The content herein is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of method validation according to the International Council for Harmonisation (ICH) guidelines, with a focus on practical application and the rationale behind experimental choices.

Introduction: The Criticality of Validated Analytical Methods

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and content directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its quantification is paramount. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures to ensure they are suitable for their intended purpose.[3][4] This guide will delve into the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compare it with an Ultra-Performance Liquid Chromatography (UPLC) alternative, highlighting the performance characteristics of each.

The Analytical Landscape: Selecting the Right Tool for the Job

For the analysis of indole-containing compounds like this compound, liquid chromatography is the technique of choice due to its versatility and sensitivity.[5] Both HPLC and UPLC are powerful separation techniques, with the primary difference lying in particle size of the stationary phase and the operating pressure.[6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): A well-established and robust technique that utilizes columns with larger particle sizes (typically 3-5 µm).[6]

  • Ultra-Performance Liquid Chromatography (UPLC): A more recent advancement that employs columns with sub-2 µm particles, leading to faster analysis times, improved resolution, and increased sensitivity.[7][10]

This guide will first detail the validation of a conventional RP-HPLC method and then present a comparative analysis with a UPLC method.

The Reference Method: A Validated RP-HPLC Method for Assay

The following section outlines the validation of an isocratic RP-HPLC method for the assay of this compound, adhering to the principles of ICH Q2(R1).[11]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 35:38:27 v/v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a hypothetical value of 236 nm is used for this guide).[12]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The key validation characteristics as per ICH Q2(R1) are discussed below.[4]

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13][14][15]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the drug substance, placebo (if applicable), and known related substances.

  • Forced Degradation: Subject the drug substance to stress conditions including acid hydrolysis (e.g., 0.1N HCl at 60°C), base hydrolysis (e.g., 0.1N NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 80°C), and photolytic degradation (e.g., exposure to UV and visible light).[16][17] The goal is to achieve 5-20% degradation.[17]

  • Analysis: Analyze the stressed samples and compare the chromatograms with that of an unstressed sample.

Acceptance Criteria: The peak for this compound should be well-resolved from any degradation products or other components, and the peak purity should be confirmed using a photodiode array (PDA) detector.

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[5]

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, the typical range is 80% to 120% of the test concentration.

Causality: Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Perform the assay on at least nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[18]

  • Accuracy can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparison to a reference standard.[18]

Data Presentation:

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
808079.599.4
100100100.2100.2
120120119.899.8

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[19]

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[20]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[18]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2%.[20]

Causality:

  • DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically more important for impurity determination methods rather than assays. They can be determined based on the signal-to-noise ratio (S/N) of 3:1 for DL and 10:1 for QL, or from the standard deviation of the response and the slope of the calibration curve.

Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits, and the results should not be significantly affected.

Comparative Analysis: HPLC vs. UPLC

While the validated HPLC method is robust and reliable, a UPLC method can offer significant advantages in terms of speed and efficiency.[6][7]

Experimental Protocol: UPLC Method (Illustrative)

  • Instrumentation: UPLC system with a PDA detector.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Optimized gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 236 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

The following table provides a comparative summary of the performance of the HPLC and UPLC methods.

ParameterHPLC MethodUPLC MethodRationale for Difference
Run Time ~15 minutes[8][9]~3 minutes[9][10]Smaller particle size and higher flow rates in UPLC lead to faster separations.[7]
Resolution GoodExcellentThe higher efficiency of the sub-2 µm particles in the UPLC column results in sharper peaks and better separation.[7]
Sensitivity AdequateHigherNarrower peaks in UPLC lead to greater peak heights and improved signal-to-noise, enhancing sensitivity.[6][8]
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC significantly reduce solvent usage.[6][8][10]
System Backpressure ~1500 psi~9000 psiThe smaller particle size of the UPLC column creates higher backpressure, requiring specialized instrumentation.[8][9]
Cost Lower initial investmentHigher initial investmentUPLC systems are more expensive than traditional HPLC systems.[6]

Visualizing the Workflow

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Documentation MD Method Development & Optimization VP Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) MD->VP Specificity Specificity / Forced Degradation VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness VR Validation Report Robustness->VR HPLC vs UPLC cluster_comparison Performance Metrics HPLC HPLC Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity Standard Throughput Throughput HPLC->Throughput Lower UPLC UPLC UPLC->Resolution Higher UPLC->Sensitivity Higher UPLC->Throughput Higher

References

A Comparative Guide to the Cytotoxicity of 2-Amino-1-(1H-indol-3-yl)ethanone Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant therapeutic potential.[1] In the realm of oncology, indole derivatives have garnered substantial interest due to their ability to interact with various cellular targets, leading to cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of a series of 2-amino-1-(1H-indol-3-yl)ethanone derivatives, offering insights into their structure-activity relationships and potential as anticancer agents.

The Promise of the Indole Scaffold in Oncology

The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, serves as a versatile template for the design of targeted therapeutics. Researchers have successfully modified the indole core to develop compounds that inhibit key enzymes, disrupt protein-protein interactions, and interfere with signaling pathways crucial for cancer cell survival and proliferation.[1] This has led to the development of several FDA-approved indole-based anticancer drugs, validating the therapeutic utility of this heterocyclic motif.

This guide focuses on a specific class of indole derivatives: 2-amino-1-(1H-indol-3-yl)ethanone hydrochlorides and their analogs. By systematically evaluating their cytotoxic effects on various cancer cell lines, we can elucidate the structural modifications that enhance potency and selectivity, paving the way for the rational design of next-generation anticancer agents.

Comparative Cytotoxicity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives

A study by Zhang et al. (2011) provides a detailed investigation into a series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, which are structurally related to the core topic of this guide. Their findings offer a robust dataset for comparing the cytotoxic activities of various substitutions on the core structure. The in vitro cytotoxic activity of these compounds was evaluated against four human cancer cell lines: A549 (non-small cell lung cancer), H460 (large cell lung cancer), HT-29 (colorectal adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma).[3][4]

The results, summarized in the table below, highlight several compounds with exceptional anti-tumor activity.[3]

CompoundRA549 IC₅₀ (nM)H460 IC₅₀ (nM)HT-29 IC₅₀ (nM)SMMC-7721 IC₅₀ (nM)
10 4-F>10001.051.301.52
11 4-Cl>10000.831.071.15
14 4-CH₃>10000.520.880.96
16 4-OCH₃>10000.380.750.83
17 3,4-di-OCH₃>10000.250.680.79
26 2,4-di-Cl250.280.710.81
27 3,4-di-Cl220.230.650.77
29 3-Br-4-OCH₃>10000.310.730.82
30 3-Cl-4-F280.350.780.89
31 3-CF₃>10000.410.810.93
MX-58151 (Control) -58197001530

Data extracted from Zhang et al., 2011.[3]

From this dataset, several structure-activity relationships can be inferred. Notably, compound 27 , with 3,4-dichloro substitution on the phenyl ring, demonstrated the most potent and broad-spectrum anti-tumor activity, with IC₅₀ values in the nanomolar range across all four cell lines.[3] This suggests that di-halogenation at the meta and para positions of the 4-phenyl ring is a favorable modification for enhancing cytotoxicity. The exceptional potency of these compounds, particularly when compared to the control agent MX-58151, underscores the potential of this chemical scaffold in cancer therapy.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized experimental protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To provide a clearer understanding of the experimental process and the potential biological effects of these compounds, the following diagrams have been generated.

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of Derivatives seed->prepare treat Add Compounds to Cells prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

G cluster_pathway Apoptosis Induction Pathway Indole Cytotoxic Indole Derivative Cell Cancer Cell Indole->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS internal stress Mito Mitochondrial Dysfunction ROS->Mito induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A plausible signaling pathway for indole derivative-induced apoptosis.

Conclusion and Future Directions

The comparative analysis of 2-amino-1-(1H-indol-3-yl)ethanone derivatives and their analogs reveals a promising scaffold for the development of potent anticancer agents. The structure-activity relationship data, particularly from the 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine series, provides a clear rationale for future drug design efforts. Specifically, the introduction of di-halogen substituents on the 4-phenyl ring appears to be a key determinant of cytotoxic potency.

Further research should focus on elucidating the precise molecular mechanisms of action of the most potent compounds. Investigating their effects on specific cellular targets, such as kinases or tubulin polymerization, will be crucial for optimizing their therapeutic index and advancing them into preclinical and clinical development. The insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel indole-based cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide is structured to provide a deep, practical understanding of the necessary protocols, grounded in established safety principles and regulatory requirements.

Core Principle: Proactive Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a research chemical for which comprehensive toxicological data may not be fully available. Therefore, it must be treated as a hazardous substance with all appropriate precautions.

Available safety data indicates that this compound is classified under the Globally Harmonized System (GHS) as an irritant and potentially harmful substance.[1] The primary risks are associated with skin and eye irritation, and it may be harmful if swallowed or inhaled.[1] Furthermore, its designation as Water Hazard Class 3 (WGK 3) in Germany signifies that it is considered highly hazardous to aquatic life, making its containment from environmental release a critical priority.

Hazard Identification Details
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H332: Harmful if inhaled[1]
Environmental Hazard WGK 3: Highly hazardous to water

The Regulatory Imperative: Compliance with EPA and RCRA

In the United States, the management and disposal of chemical waste are stringently regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator of the waste—your laboratory—is legally responsible for its safe management until its final, documented disposal.[4]

Key tenets of RCRA compliance include:

  • Prohibition: Hazardous chemicals must never be disposed of in the regular trash or poured down the sewer system.[5]

  • Documentation: All waste generation must be documented to ensure proper tracking.[4]

  • Training: All personnel who generate hazardous waste must be properly trained in these procedures.[5]

Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office.[6]

Standard Operating Protocol for Waste Management

The following step-by-step protocol outlines the procedure for collecting and managing waste this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or waste), ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended. The container must be free of damage and able to prevent leaks.[5][6]

  • Apply a Hazardous Waste Label: As soon as the first quantity of waste is added, affix a completed hazardous waste tag provided by your institution's EHS department. The label must, at a minimum, include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Toxic")[7]

    • The date of accumulation initiation.

Step 3: Segregation and Storage
  • Chemical Incompatibility: This compound is an amine hydrochloride. Store the waste container away from strong bases (which could neutralize the hydrochloride and release the free amine) and strong oxidizing agents.[8] Segregating incompatible chemicals is a fundamental safety requirement to prevent dangerous reactions.[5][9]

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[7][10] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[5][7] The use of secondary containment (such as a spill tray) is a best practice.[5][6]

  • Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

Step 4: Arranging for Disposal

Once the waste container is full or waste is no longer being generated, contact your institution's EHS office to schedule a pickup. Do not allow waste to accumulate for extended periods. Licensed waste haulers will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow from waste generation to final disposal, emphasizing key decision and action points for laboratory personnel.

G Disposal Workflow for 2-amino-1-(1H-indol-3-yl)ethanone HCl A Waste Generation (Unused reagent, contaminated labware, spill residue) B Characterize as Hazardous Waste (GHS Irritant, Harmful, WGK 3) A->B Step 1: Assess C Select Compatible Container (HDPE or Glass, secure lid) B->C Step 2: Contain D Affix 'Hazardous Waste' Label (Chemical name, hazards, date) C->D Step 3: Identify E Store in Satellite Accumulation Area (SAA) (Segregated, secondary containment, closed lid) D->E Step 4: Store F Container Full or Waste Stream Complete? E->F F->E No (Continue adding waste) G Request Pickup from Institutional EHS Office F->G Yes H Transport by Licensed Waste Hauler G->H EHS Responsibility I Final Disposal at Permitted TSDF Facility H->I Final Step

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct action. All spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[6]

Small Spill (Solid Compound)
  • Alert & Isolate: Immediately alert personnel in the vicinity and cordon off the affected area.

  • Don PPE: Wear required PPE, including gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the solid from becoming airborne.

  • Cleanup: Carefully sweep or scoop the material into the designated hazardous waste container.[12] Avoid actions that generate dust.[13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: All cleanup materials (gloves, wipes, absorbent) are considered hazardous waste and must be placed in the sealed container.[6]

Large Spill or Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line without attempting to clean the spill yourself.

A Note on Neutralization

While amine hydrochlorides can be neutralized by adding a weak base (e.g., sodium bicarbonate or sodium carbonate solution) to yield the free amine, this practice is not a method of disposal .[15][16] On-site treatment of hazardous waste without a permit is generally prohibited.[11] Neutralization should only be performed if it is a required step in an experimental workup. The resulting neutralized mixture must still be characterized and disposed of as hazardous waste through your institution's EHS office.

By adhering to these scientifically grounded and regulatorily compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, fulfilling your professional responsibility as a scientist.

References

Navigating the Safe Handling of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with precision and safety is paramount. This guide provides essential, in-depth information on the safe handling of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a compound that, while valuable in research, requires meticulous safety protocols. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Landscape

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.[1]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

Given its nature as a powdered substance, the risk of airborne particle generation during handling is a significant concern, necessitating stringent controls to prevent inhalation.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the recommended PPE for various laboratory operations.

Laboratory Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile recommended)Full-length lab coat with buttoned cuffsNIOSH-approved respirator (e.g., N95)
Solution Preparation Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Full-length lab coatNot typically required if performed in a certified chemical fume hood
Conducting Reactions Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Full-length lab coatNot typically required if performed in a certified chemical fume hood
Post-Reaction Work-up and Purification Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Full-length lab coatNot typically required if performed in a certified chemical fume hood

The selection of appropriate PPE is a critical decision-making process. The following workflow diagram illustrates the logical steps to ensure adequate protection.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_protocol Protocol Execution Start Identify Handling Task (e.g., Weighing, Solution Prep) Assess_Physical_Form Assess Physical Form (Solid Powder or Solution?) Start->Assess_Physical_Form Assess_Quantity Assess Quantity (Small or Large Scale?) Assess_Physical_Form->Assess_Quantity Assess_Environment Assess Handling Environment (Open Bench or Fume Hood?) Assess_Quantity->Assess_Environment Eye_Protection Select Eye Protection (Goggles +/- Face Shield) Assess_Environment->Eye_Protection Hand_Protection Select Hand Protection (Chemical-Resistant Gloves) Eye_Protection->Hand_Protection Body_Protection Select Body Protection (Lab Coat) Hand_Protection->Body_Protection Respiratory_Protection Select Respiratory Protection (Respirator if needed) Body_Protection->Respiratory_Protection Don_PPE Don PPE Correctly Respiratory_Protection->Don_PPE Proceed Proceed with Task Don_PPE->Proceed

Caption: A workflow for selecting the appropriate Personal Protective Equipment (PPE).

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling Procedures

Weighing the Compound:

  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Cover the work surface with disposable bench paper.

  • PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Weighing: Use a weigh boat or weighing paper to contain the powder. Handle the container and spatula with care to minimize dust generation.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the contaminated cleaning materials as hazardous waste.

Preparing Solutions:

  • Environment: Always prepare solutions in a certified chemical fume hood to control potential vapor or aerosol exposure.

  • PPE: Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Procedure: Slowly add the weighed compound to the solvent to avoid splashing. Ensure the container is securely capped and mix thoroughly.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.

Emergency and Disposal Protocols

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Small Dry Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area until it has been cleared by trained personnel.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Collection: Follow your institution's specific procedures for hazardous waste pickup and disposal.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(1H-indol-3-yl)ethanone hydrochloride
Reactant of Route 2
2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.